2-cyclopropyl-5-iodo-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-5-iodo-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIVUAOFKVFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621188 | |
| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761426-65-7 | |
| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Application of 2-Cyclopropyl-5-iodo-1H-imidazole in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the imidazole nucleus stands as a "privileged structure," a core motif consistently found in a multitude of clinically successful therapeutic agents.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal scaffold for designing novel drug candidates across a wide range of disease targets.[2] The strategic functionalization of this core is paramount to modulating pharmacological activity. This guide focuses on a particularly valuable, yet underexplored, building block: 2-cyclopropyl-5-iodo-1H-imidazole (CAS 761426-65-7).
This document serves as an in-depth technical resource, providing a comprehensive overview of the core properties, synthetic rationale, and strategic applications of this compound. As Senior Application Scientists, our goal is to not only present data but to illuminate the causality behind its utility, empowering researchers to leverage its full potential in their drug discovery programs.
Core Molecular Attributes and Physicochemical Properties
This compound is a solid, high-purity reagent that marries two key structural features onto the imidazole core: a cyclopropyl group at the 2-position and an iodine atom at the 5-position.[3][4] This specific arrangement is not accidental; it is a deliberate design choice aimed at maximizing synthetic versatility and imparting desirable drug-like properties.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 761426-65-7 | [3] |
| Molecular Formula | C₆H₇IN₂ | [3] |
| Molecular Weight | 234.04 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | C1CC1C2=NC=C(N2)I | [3] |
| Purity | ≥97% | [4] |
| Physical State | Solid | [4] |
Note: Some physical properties such as boiling point and density are predicted in various sources but lack consistent experimental verification.
Structural and Functional Rationale
The true value of this molecule lies in the synergistic interplay of its constituent parts.
-
The Imidazole Core: As a bioisostere for other five-membered heterocycles, the imidazole ring provides a robust and metabolically stable anchor. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[2]
-
The 2-Cyclopropyl Group: The introduction of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.[3] This small, strained ring can protect adjacent positions from metabolic attack and fine-tune the overall physicochemical profile of a lead compound, often leading to improved pharmacokinetic properties.
-
The 5-Iodo Substituent: The iodine atom is the key to the molecule's synthetic utility. It serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions.[3] This allows for the efficient and modular introduction of a wide array of substituents at this position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthetic Pathways and Characterization
Proposed Synthesis Workflow
The synthesis of this target molecule would logically proceed through a two-step sequence: first, the formation of the 2-cyclopropyl-1H-imidazole core, followed by regioselective iodination.
Step 1: Synthesis of 2-Cyclopropyl-1H-imidazole (Hypothetical Protocol)
The formation of the imidazole ring can be achieved through various methods, with the Debus-Radziszewski reaction being a classic and robust choice.[6]
-
Reaction Setup: To a round-bottom flask, add glyoxal, cyclopropanecarboxaldehyde, and a source of ammonia (e.g., ammonium acetate).
-
Solvent: A protic solvent such as ethanol or a mixture containing acetic acid is typically employed.
-
Reaction Conditions: The mixture is heated, often under reflux, for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to be basic to neutralize the acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-cyclopropyl-1H-imidazole.
Step 2: Iodination of 2-Cyclopropyl-1H-imidazole (Hypothetical Protocol)
The key challenge in this step is achieving regioselectivity. Iodination of the imidazole ring can occur at the 4- and 5-positions. To favor the 5-iodo isomer, careful control of reaction conditions is necessary. A common and effective method involves the use of molecular iodine in a basic medium.[7]
-
Reaction Setup: Dissolve the 2-cyclopropyl-1H-imidazole intermediate in a suitable solvent, often an aqueous or alcoholic medium.
-
Reagents: Add molecular iodine (I₂) and a base, such as sodium hydroxide or potassium hydroxide. The base is crucial for facilitating the electrophilic substitution.[8]
-
Reaction Conditions: The reaction is typically stirred at room temperature. The progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the pH is adjusted to be near-neutral. The product, which may precipitate, is collected by filtration.[7]
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield the final product.[7]
Spectroscopic Characterization (Predicted)
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While experimental spectra are not publicly available, we can predict the key features based on the structure.
¹H NMR Spectroscopy:
-
Cyclopropyl Protons: A complex multiplet is expected in the upfield region (δ 0.8-1.5 ppm).
-
Imidazole Proton (H-4): A singlet is anticipated in the aromatic region (δ ~7.0-7.5 ppm). The electron-withdrawing effect of the adjacent iodine atom would likely shift this proton downfield compared to the non-iodinated precursor.[3]
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy:
-
Cyclopropyl Carbons: Signals are expected in the upfield region (δ ~5-15 ppm).
-
Imidazole Carbons: Three distinct signals are expected. The C2 carbon (bearing the cyclopropyl group) would be downfield, while the C5 carbon (bearing the iodine) would be significantly affected by the heavy atom effect. The C4 carbon signal would also be present in the aromatic region.
Mass Spectrometry (HRMS):
-
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The expected [M+H]⁺ ion for C₆H₇IN₂ would be approximately m/z 234.97. A prominent fragment corresponding to the loss of iodine ([M-I]⁺) is also anticipated.[3]
Core Reactivity and Application in Library Synthesis
The primary utility of this compound is as a versatile intermediate for creating libraries of novel compounds through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive in these transformations.
Suzuki-Miyaura Coupling: Accessing Aryl and Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[9]
Generalized Protocol:
-
Reactants: In a reaction vessel, combine this compound (1.0 equiv), an aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv).
-
Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%) and, if required, a phosphine ligand.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is commonly used.
-
Reaction Conditions: The mixture is degassed and heated (conventional heating or microwave irradiation) until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Causality: The choice of base, solvent, and ligand is critical for an efficient catalytic cycle, particularly for preventing the deboronation of the boronic acid and ensuring a high-yielding transmetalation step.[10] For N-H containing imidazoles, the base can also influence N-arylation side reactions, although the C-I bond is generally more reactive towards oxidative addition.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, linking the imidazole core to terminal alkynes.[11][12]
Generalized Protocol:
-
Reactants: Combine this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine).
-
Catalyst System: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (1-10 mol%).
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required and often serves as the solvent.
-
Reaction Conditions: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is filtered to remove amine salts, and the filtrate is concentrated. The residue is then purified, typically by column chromatography.
Causality: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13] Copper-free Sonogashira protocols exist but often require different conditions to facilitate the direct reaction of the alkyne with the palladium complex.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. Researchers should always consult the latest Safety Data Sheet (SDS) provided by the supplier.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound represents a strategically designed building block that offers significant advantages for drug discovery programs. Its pre-installed cyclopropyl group provides a head start in optimizing metabolic stability, while the reactive iodine handle opens the door to extensive and modular diversification through robust cross-coupling chemistries. While detailed experimental data in the public domain remains limited, the foundational principles of imidazole chemistry and palladium catalysis provide a clear and reliable roadmap for its application. By understanding the core attributes and synthetic logic outlined in this guide, researchers are well-equipped to exploit this powerful scaffold in the rational design and synthesis of the next generation of therapeutic agents.
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An In-depth Technical Guide to 2-Cyclopropyl-5-iodo-1H-imidazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-cyclopropyl-5-iodo-1H-imidazole, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its physical and chemical properties, offers insights into its synthesis and reactivity, and explores its potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a amalgamation of theoretical knowledge and practical considerations.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable pharmacophore.[3] The introduction of a cyclopropyl group can confer advantageous properties to a molecule, such as enhanced metabolic stability and improved potency.[4] When combined with an iodo-substituent, the resulting this compound becomes a versatile intermediate for the synthesis of complex molecular architectures through cross-coupling reactions.[5][6] This guide aims to provide a detailed technical resource on this compound, facilitating its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 761426-65-7 | [7] |
| Molecular Formula | C₆H₇IN₂ | [7] |
| Molecular Weight | 234.04 g/mol | [7] |
| Appearance | Solid (predicted) | |
| Boiling Point | 407.1 °C (Predicted) | N/A |
| Density | 2.1 g/cm³ (Predicted) | N/A |
| pKa | The pKa of the conjugate acid of imidazole is approximately 7. The substituents will influence this value, but specific experimental data for this compound is not readily available.[8] | N/A |
| Solubility | Imidazole itself is soluble in water and polar organic solvents. The solubility of substituted imidazoles varies depending on the nature of the substituents. Phenylimidazoles, for instance, have lower solubility than imidazole in all studied solvents.[8][9][10] Specific solubility data for this compound is not available. | N/A |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, predictions and data from analogous structures provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and imidazole protons. The cyclopropyl protons typically appear in the upfield region. The imidazole ring protons' chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.[11][12]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the imidazole ring carbons will be particularly informative about the electronic environment.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum of imidazole derivatives typically shows characteristic absorption bands. For this compound, the following absorptions are expected:
-
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.[13][14]
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[13][15]
-
C=N and C=C stretching: These vibrations within the imidazole ring typically occur in the 1450-1650 cm⁻¹ region.[15][16]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The fragmentation pattern in the mass spectrum can provide structural information. A predicted molecular ion peak [M+H]⁺ for C₆H₇IN₂ would be at an m/z of approximately 235.97.[7]
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the presence of the iodo-substituent on the imidazole ring, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the imidazole ring.[5][6][17]
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Iodo-imidazole [5][18]
-
Reaction Setup: In a reaction vessel, combine the iodo-imidazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
-
Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Synthesis
The synthesis of this compound typically involves a two-step process: the synthesis of the 2-cyclopropyl-1H-imidazole precursor followed by its iodination.
Synthesis of 2-Cyclopropyl-1H-imidazole
The precursor, 2-cyclopropyl-1H-imidazole, can be synthesized via several methods. One common approach involves the reaction of cyclopropanecarboxamidine with a suitable C2-synthon. A publication describes the synthesis of a similar compound, 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, starting from (methylamino)acetaldehyde dimethyl acetal and cyclopropane carbonitrile, which could be adapted.[19]
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2-cyclopropyl-5-iodo-1H-imidazole structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2-cyclopropyl-5-iodo-1H-imidazole
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of substituents allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of this compound, a versatile building block for drug discovery. We delve into the core analytical techniques required for its definitive structural elucidation, presenting field-proven protocols and theoretical data for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction (XRD). The causality behind experimental choices is explained, offering a self-validating framework for researchers, scientists, and drug development professionals to confirm the identity, purity, and three-dimensional structure of this important synthetic intermediate.
Introduction: The Strategic Value of a Substituted Imidazole
The five-membered aromatic heterocycle imidazole is a cornerstone in pharmaceutical research due to its unique combination of high polarity, hydrogen bonding capability, and amphoteric nature.[1][2][3] These features allow imidazole-containing molecules to interact with a wide array of biological targets.[4][5] The subject of this guide, this compound, is a bifunctional reagent of significant interest.
-
The Cyclopropyl Group: This small, strained ring can impart favorable properties to drug candidates, such as improved metabolic stability and altered lipophilicity, which are critical for optimizing pharmacokinetic profiles.[6]
-
The Iodo Substituent: The iodine atom at the C5 position serves two primary roles. It significantly alters the electronic properties of the imidazole ring and, more importantly, acts as a versatile reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[6] This enables the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.[6]
A precise and unambiguous structural characterization of this building block is paramount before its inclusion in synthetic campaigns. This guide provides the methodological framework for achieving that certainty.
Core Physicochemical and Structural Properties
A foundational understanding of a molecule's properties is essential for predicting its behavior in both chemical reactions and biological systems.[1]
| Property | Value | Source |
| CAS Number | 761426-65-7 | [6][7][8] |
| Molecular Formula | C₆H₇IN₂ | [6] |
| Molecular Weight | 234.04 g/mol | [6] |
| IUPAC Name | This compound | [6][8] |
| Canonical SMILES | C1CC1C2=NC=C(N2)I | [6][8] |
| Purity (Typical) | ≥97% | [6][9] |
| InChI Key | BUGIVUAOFKVFNR-UHFFFAOYSA-N | [6][8] |
Illustrative Synthesis and Characterization Workflow
While various synthetic routes to substituted imidazoles exist, a common strategy involves the direct iodination of a pre-formed imidazole core.[2][10][11] The overall workflow from synthesis to structural confirmation follows a logical progression where each step validates the next.
Caption: Integrated workflow for the synthesis and structural validation of the target compound.
Core Structural Analysis Techniques
The following sections detail the primary analytical methods for the comprehensive structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the foremost technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient.
-
Data Analysis: Integrate proton signals and analyze chemical shifts, coupling constants (J-values), and multiplicities to assign the structure.
Rationale & Expertise:
-
Why DMSO-d₆? The N-H proton of the imidazole is acidic and may exchange with residual water in other solvents. DMSO-d₆ is hygroscopic but often allows for the clear observation of this N-H proton signal.
-
Causality of Shifts: The electron-withdrawing nature of the iodine atom is predicted to have a deshielding effect on the adjacent imidazole proton (H-4), shifting its signal downfield relative to the unsubstituted parent compound.[6] The cyclopropyl protons are expected in the highly shielded, upfield region of the spectrum.[6]
Predicted Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H | 1.20 – 1.80 | Multiplets, corresponding to the -CH₂- and -CH- protons of the cyclopropyl ring.[6] |
| ¹H | ~7.0 - 7.5 | Singlet, corresponding to the C4-H proton, deshielded by the adjacent iodine atom.[6] |
| ¹H | Broad Singlet (variable) | Corresponds to the N1-H proton of the imidazole ring. |
| ¹³C | Upfield Region | Signals for the cyclopropyl carbons. |
| ¹³C | Downfield Region | Signals for the imidazole ring carbons (C2, C4, C5). The C5 carbon directly attached to iodine will be significantly affected. |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to four or five decimal places. This serves as an orthogonal confirmation of the molecular formula derived from other methods.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray ionization (ESI) is well-suited for this polar, nitrogen-containing molecule. Operate in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire the full scan mass spectrum using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Fragmentation (MS/MS): To further confirm the structure, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Rationale & Expertise:
-
Trustworthiness through Fragmentation: The fragmentation pattern provides a structural fingerprint. The weakest bonds are expected to cleave first. For this molecule, the C-I bond is relatively weak, and the cyclopropyl ring is strained, making them likely points of fragmentation.[6] This provides a self-validating system; if the observed fragments match predictions, confidence in the structure increases significantly.
Caption: Predicted HRMS fragmentation pathway for this compound.
Predicted HRMS Data:
| Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | [C₆H₈IN₂]⁺ | ~235.97 |
| [M-I]⁺ | [C₆H₈N₂]⁺ | ~109.07 |
| [M-C₃H₅]⁺ | [C₃H₃IN₂]⁺ | ~194.94 |
| (Note: These are illustrative predictions based on common fragmentation patterns)[6] |
Single-Crystal X-ray Diffraction (XRD)
XRD is the gold standard for determining the absolute three-dimensional structure of a crystalline solid.[12] It provides precise measurements of bond lengths, bond angles, and the spatial orientation of all atoms, confirming connectivity and stereochemistry without ambiguity.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in the X-ray beam, and diffraction data are collected.
-
Structure Solution & Refinement: The collected data are used to solve the crystal structure, typically using direct methods.[12][13] The atomic positions and thermal parameters are then refined to achieve the best fit between the calculated and observed diffraction patterns.
Rationale & Expertise:
-
Definitive Confirmation: Unlike spectroscopic methods that provide inferential data, XRD provides a direct visualization of the molecular structure.
-
Key Structural Questions Answered: XRD analysis will definitively answer key questions about the molecule's solid-state conformation:
-
Imidazole Ring Planarity: While the imidazole ring is aromatic and expected to be planar, bulky substituents can cause minor deviations.[6] XRD quantifies this planarity.
-
Substituent Orientation: The spatial orientation of the cyclopropyl group relative to the imidazole ring will be precisely determined.[14]
-
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying crucial non-covalent interactions like hydrogen bonding (involving the imidazole N-H) and potential halogen bonding (involving the iodine atom), which are vital for understanding solid-state properties and receptor-ligand interactions.[6]
-
Expected Structural Parameters:
| Parameter | Expected Value | Significance |
| C-I Bond Length | ~2.10 Å | Confirms the carbon-iodine bond.[6] |
| Imidazole Ring | Largely Planar | Confirms aromaticity.[6] |
| Intermolecular H-Bond | N-H···N | A likely interaction driving crystal packing. |
| Halogen Bond | C-I···N/O | A potential weak interaction influencing solid-state structure.[6] |
Applications in Medicinal Chemistry
With its structure rigorously confirmed, this compound serves as a high-purity building block for drug discovery programs.[6] Its primary utility lies in its capacity for diversification. The C-I bond is readily functionalized via palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to attach a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position. This enables a systematic exploration of the chemical space around the imidazole core to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.[1][6] The imidazole scaffold itself is found in drugs with a vast range of activities, including anticancer, antifungal, and antimicrobial agents.[4][5][15]
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, HRMS, and XRD. NMR spectroscopy defines the covalent framework and proton/carbon environments, HRMS confirms the precise elemental composition, and single-crystal XRD provides the definitive three-dimensional structure and intermolecular packing. Following the rigorous, self-validating protocols outlined in this guide ensures the unambiguous identification of this versatile chemical intermediate, empowering researchers to employ it with confidence in the synthesis of novel and potentially therapeutic compounds.
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A Guide to the Spectroscopic Characterization of 2-cyclopropyl-5-iodo-1H-imidazole: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-cyclopropyl-5-iodo-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages high-quality computational predictions and established principles of spectroscopic analysis to offer a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.
Introduction
This compound (C₆H₇IN₂) is a substituted imidazole with a molecular weight of 234.04 g/mol .[1] The unique combination of a cyclopropyl ring, an imidazole core, and an iodine substituent gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the compound in research and development settings. This guide will delve into the predicted spectroscopic data and provide standardized protocols for acquiring experimental data.
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on established spectroscopic principles and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the cyclopropyl protons, and the N-H proton. The deshielding effect of the iodine atom is predicted to cause a downfield shift for the adjacent imidazole proton (H-4).[1]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole N-H | 12.0 - 13.5 | Broad Singlet |
| Imidazole C4-H | ~7.10 | Singlet |
| Cyclopropyl CH | 1.8 - 2.2 | Multiplet |
| Cyclopropyl CH₂ | 0.9 - 1.3 | Multiplet |
Disclaimer: These are predicted values and may vary from experimental results.
The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbon atom attached to the iodine (C-5) is expected to be significantly shifted downfield due to the halogen's electronegativity.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imidazole C2 | ~150 |
| Imidazole C4 | ~129 |
| Imidazole C5 | ~85 |
| Cyclopropyl CH | 10 - 15 |
| Cyclopropyl CH₂ | 5 - 10 |
Disclaimer: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the cyclopropyl and imidazole rings, and C=N and C-N bonds of the imidazole ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3100 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic/Imidazole) | 3000 - 3100 | Medium |
| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium |
| C=N Stretch (Imidazole Ring) | 1580 - 1650 | Medium |
| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |
| C-I Stretch | 500 - 600 | Weak |
Disclaimer: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.
The predicted molecular ion peak [M+H]⁺ for this compound (C₆H₇IN₂) would be at an m/z of approximately 234.97.[1] Common fragmentation patterns would likely involve the loss of the iodine atom and fragmentation of the cyclopropyl ring.[1]
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
| [C₆H₇IN₂]⁺ (M⁺) | 234.97 |
| [C₆H₇N₂]⁺ (M-I)⁺ | 107.06 |
| [C₃H₅]⁺ (Cyclopropyl) | 41.04 |
Disclaimer: These are predicted values and may vary from experimental results.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.
NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Caption: Workflow for IR Data Acquisition using ATR.
MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Tandem MS (MS/MS): To study fragmentation, select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the parent and fragment ions.
Caption: Workflow for Mass Spectrometry Data Acquisition.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While based on computational predictions, the data and protocols presented herein offer a robust starting point for the experimental characterization of this compound. The synergistic use of NMR, IR, and MS will be essential for the unambiguous structural elucidation and purity assessment required for its application in scientific research and drug development.
References
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A Comprehensive Technical Guide to 2-Cyclopropyl-5-iodo-1H-imidazole for Advanced Research and Development
This guide provides an in-depth technical overview of 2-cyclopropyl-5-iodo-1H-imidazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, physicochemical properties, and critical applications, grounding all information in established scientific principles and authoritative sources.
Introduction: The Strategic Value of this compound
This compound (CAS No. 761426-65-7) has emerged as a valuable intermediate in medicinal chemistry. Its unique trifunctional architecture—a reactive iodo group, a metabolically robust cyclopropyl moiety, and a versatile imidazole core—offers a powerful toolkit for the synthesis of complex molecular entities. The imidazole ring is a privileged scaffold, present in numerous FDA-approved drugs and bioactive natural products, owing to its ability to engage in various biological interactions.[1][2] The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity.[3] The iodo substituent serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[3] This combination makes this compound a highly sought-after precursor for creating diverse chemical libraries targeting a range of therapeutic areas.
Commercial Availability and Procurement
This compound is commercially available from a number of specialized chemical suppliers. For researchers and drug development professionals, sourcing this key intermediate requires consideration of purity, lead time, and available quantities. Below is a comparative summary of prominent suppliers.
| Supplier | Product Number | Purity | Availability/Lead Time |
| Sigma-Aldrich | AMBH303C47EF | ≥97% | Inquire |
| J&K Scientific | CS-0041756 | Not specified | Backorder (4-6 weeks)[4] |
| Fluorochem | F517560 | 97% | Inquire |
| Benchchem | B1592063 | ≥97% | Inquire |
| AbacipharmTech | AB30261 | Not specified | Inquire |
| Acros Pharmatech | IMI297 | ≥97% | Inquire |
| Ambeed | 761426-65-7 | 97% | Inquire |
Note: Availability and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) to verify purity and specifications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 761426-65-7 | [4] |
| Molecular Formula | C₆H₇IN₂ | [3] |
| Molecular Weight | 234.04 g/mol | [3] |
| Appearance | Solid (predicted/reported by suppliers) | [5] |
| Purity | ≥97% (Typical) | [3] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [6] |
Spectroscopic Data (Predicted)
While experimental spectra are best obtained from a Certificate of Analysis, computational predictions provide valuable insights for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region (approximately 0.8-2.0 ppm) and a deshielded signal for the imidazole ring proton adjacent to the iodine atom.[3]
-
¹³C NMR: The carbon spectrum will feature signals for the cyclopropyl carbons and the imidazole ring carbons, with the carbon atom bonded to iodine (C5) being significantly downfield-shifted.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should confirm the molecular ion peak [M+H]⁺ at an m/z of approximately 234.97. Common fragmentation patterns would include the loss of the iodine atom and cleavage of the cyclopropyl ring.[3]
Synthesis Protocol: Regioselective Iodination of 2-Cyclopropyl-1H-imidazole
The most logical and widely applicable synthetic route to this compound is the direct electrophilic iodination of the corresponding precursor, 2-cyclopropyl-1H-imidazole (CAS No. 89532-38-7). The challenge in the iodination of imidazoles lies in controlling the regioselectivity, as positions C4 and C5 are both susceptible to electrophilic attack.[7] However, by carefully controlling the reaction conditions, selective iodination at the C5 position can be achieved.
The following protocol is a robust, self-validating methodology derived from established procedures for the regioselective iodination of substituted imidazoles.[7][8]
Materials and Reagents
-
2-Cyclopropyl-1H-imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclopropyl-1H-imidazole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C. The causality for using NIS is its milder reactivity compared to molecular iodine, which often leads to higher regioselectivity and fewer di-iodinated byproducts.[9]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted NIS.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to remove any acidic byproducts like succinimide.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Role as a scaffold in kinase inhibitor synthesis.
GPCR Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets, and small molecules that can modulate their activity are of significant therapeutic interest. Patent literature discloses the use of substituted imidazoles, including those with cyclopropyl groups, as agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor. [10]GLP-1 receptor agonists are a cornerstone of treatment for type 2 diabetes and obesity. The this compound scaffold can be utilized to synthesize novel GLP-1 receptor modulators, where the cyclopropyl group contributes to optimal receptor binding and the iodo position allows for the introduction of pharmacophoric elements necessary for potent agonism.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classification (based on similar compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [6]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended), away from light and oxidizing agents. [6] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a strategically important building block for modern drug discovery. Its commercial availability, coupled with a straightforward synthetic route, makes it an accessible tool for medicinal chemists. The unique combination of a stable cyclopropyl group, a versatile iodo-handle for cross-coupling, and the biologically relevant imidazole core provides a robust platform for the development of next-generation kinase inhibitors, GPCR modulators, and other targeted therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their research and development programs.
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An In-depth Technical Guide to the Purity and Characterization of 2-Cyclopropyl-5-iodo-1H-imidazole
Abstract
This technical guide provides a comprehensive framework for establishing the purity and confirming the identity of 2-cyclopropyl-5-iodo-1H-imidazole (CAS 761426-65-7), a crucial building block in medicinal chemistry and organic synthesis.[1] The presence of the cyclopropyl group can enhance metabolic stability, while the iodo substituent offers a versatile handle for cross-coupling reactions, making this scaffold highly valuable for creating diverse compound libraries in drug discovery.[1] This document outlines robust methodologies for purification and provides a multi-faceted analytical approach to characterization. It is intended for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in the quality of this key intermediate.
Introduction: The Synthetic Value and Purity Imperative
This compound is a heterocyclic compound whose structural features are of significant interest in pharmaceutical development. The imidazole core is a common motif in many biologically active molecules. The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability and modulate lipophilicity.[1] Furthermore, the iodine atom at the C5 position serves as a key functional group for introducing further molecular complexity through well-established metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1]
Given its role as a foundational building block, the purity of this compound is paramount. The presence of impurities, such as regioisomers, starting materials, or byproducts from the synthesis, can lead to the formation of unintended final compounds, complicate reaction monitoring, and yield misleading biological data. Therefore, a rigorous and orthogonal approach to purification and characterization is not just recommended but essential for ensuring the integrity of subsequent research and development activities.
Synthesis and Anticipated Impurity Profile
A thorough understanding of the synthetic route is the first step in developing a robust purity assessment strategy. While various methods for imidazole synthesis exist, a common approach to substituted imidazoles involves the cyclization of appropriate precursors followed by iodination.[2][3][4] A plausible synthesis for this target molecule could involve the iodination of 2-cyclopropyl-1H-imidazole.
This synthetic logic allows us to anticipate a profile of potential process-related impurities.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin | Potential Impact |
| 2-Cyclopropyl-1H-imidazole | C₆H₈N₂ | Unreacted starting material | May compete in subsequent reactions, leading to undesired non-iodinated products. |
| 2-Cyclopropyl-4-iodo-1H-imidazole | C₆H₇IN₂ | Regioisomer from non-selective iodination | Can lead to a mixture of final product isomers, complicating purification and characterization. |
| 2-Cyclopropyl-4,5-diiodo-1H-imidazole | C₆H₆I₂N₂ | Product of over-iodination | Introduces excess molecular weight and can alter reactivity in coupling reactions. |
| Residual Iodinating Reagent/Byproducts | Varies | Leftover from the iodination step (e.g., I₂, NIS) | Can interfere with downstream chemistry, particularly metal-catalyzed reactions. |
Purification Strategies: Achieving High Purity
A multi-step purification strategy is often necessary to remove the diverse range of potential impurities.
Flash Column Chromatography
Flash column chromatography is the primary and most effective method for purifying the crude product. The moderate polarity of the imidazole ring allows for good separation on silica gel.
Expert Insight: The choice of eluent is critical. A gradient elution is often superior to an isocratic one for this separation. Starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) will elute non-polar byproducts first. Gradually increasing the polarity (e.g., to Hexane/Ethyl Acetate 1:1) will then elute the desired product, followed by more polar impurities like the unreacted starting material.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the initial, low-polarity mobile phase.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase, collecting fractions.
-
Gradient: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the product.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Consolidation & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
For achieving the highest purity, particularly for removing trace impurities that co-elute during chromatography, recrystallization is an invaluable secondary step.[5][6] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]
Experimental Protocol: Single-Solvent Recrystallization [8]
-
Solvent Selection: Identify a suitable solvent in which the compound is highly soluble when hot but poorly soluble when cold. (e.g., Ethanol/water or Toluene).
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the chromatographed solid until it completely dissolves.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[8]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered, pure crystals.[9] Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[5]
Comprehensive Characterization and Purity Assessment
No single analytical technique is sufficient to confirm both the structure and purity of a compound. An orthogonal approach, using multiple independent methods, provides the highest level of confidence.
dot
Caption: Overall workflow for the purification and characterization of this compound.
Structural Elucidation
NMR is the most powerful tool for unambiguous structure determination of organic molecules.[10]
-
¹H NMR Spectroscopy: This technique provides information on the number and environment of protons. For this compound, the spectrum is expected to show distinct signals for the imidazole proton, the N-H proton, and the protons of the cyclopropyl group. The deshielding effect of the iodine atom is expected to shift the adjacent imidazole proton (H-4) downfield.[1]
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton. Key signals will correspond to the two distinct sp² carbons of the imidazole ring and the sp³ carbons of the cyclopropyl group. The carbon atom bonded to iodine (C-5) will show a characteristic chemical shift.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Imidazole N-H | 12.0 - 13.0 (broad s) | - |
| Imidazole C4-H | 7.0 - 7.5 (s) | 125 - 135 |
| Cyclopropyl CH | 1.8 - 2.2 (m) | 5 - 15 |
| Cyclopropyl CH₂ | 0.8 - 1.2 (m) | 5 - 15 |
| Imidazole C2 | - | 145 - 155 |
| Imidazole C5-I | - | 80 - 90 |
Note: These are estimated values. Actual spectra should be compared to these predictions. Data is often acquired in deuterated solvents like DMSO-d₆ or CDCl₃.[11]
Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of the molecular formula.[12] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition with high accuracy.
-
Expected Ion: For C₆H₇IN₂, the exact mass of the protonated molecular ion [M+H]⁺ is 234.9730.
-
Isotopic Pattern: The presence of iodine (¹²⁷I) will give a very characteristic and clean molecular ion peak, as iodine is monoisotopic. This contrasts with compounds containing chlorine or bromine, which show distinct M+2 peaks due to their natural isotopic abundances.[13][14]
-
Fragmentation: A common fragmentation pattern for iodo-compounds is the loss of the iodine atom, which would result in a significant peak corresponding to the [M-I]⁺ fragment.[1]
Purity Assessment
HPLC is the gold-standard technique for determining the purity of non-volatile organic compounds.[15][16] A reverse-phase method is typically suitable for imidazole derivatives.[17][18]
Expert Insight (Trustworthiness): A validated HPLC method is a self-validating system. Before analyzing any sample, a system suitability standard should be run to ensure the chromatographic system is performing correctly. Key parameters to check include peak symmetry (tailing factor), theoretical plates, and resolution between the main peak and any known impurities.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 0.1 mg/mL).
-
Injection: Inject a precise volume (e.g., 10 µL) onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram using a UV detector (a wavelength around 220 nm is often suitable for imidazoles).[19]
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Table 3: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for basic compounds like imidazoles. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Strong organic solvent for eluting the compound. |
| Gradient | 10% B to 90% B over 15 minutes | Ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm | Imidazole ring shows strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Elemental analysis (CHN) provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the pure compound. The experimental values should agree with the theoretical values for the molecular formula C₆H₇IN₂ within a narrow margin (typically ±0.4%). This technique is an excellent orthogonal check for purity, as it is insensitive to impurities that have a similar structure but a different elemental composition. It is a requirement outlined by various pharmacopoeias for the characterization of pharmaceutical substances.[][21][22]
Table 4: Theoretical Elemental Composition for C₆H₇IN₂
| Element | Theoretical Percentage |
| Carbon (C) | 30.79% |
| Hydrogen (H) | 3.01% |
| Nitrogen (N) | 11.97% |
Integrated Data Analysis and Conclusion
The definitive assessment of this compound relies on the synthesis of all data from these orthogonal techniques.
dot
Caption: Orthogonal analytical approach for final quality verification.
A high-quality batch of this compound will have:
-
¹H and ¹³C NMR spectra that are clean and fully assignable, matching the expected structure.
-
HRMS data that confirms the molecular formula to within 5 ppm.
-
An HPLC chromatogram showing a main peak with an area percentage of ≥97%.
-
Elemental analysis results that are within ±0.4% of the theoretical values.
By adhering to this rigorous, multi-faceted guide for purification and characterization, researchers and developers can proceed with confidence, knowing that their starting material is of the requisite quality to ensure reproducible and reliable outcomes in their synthetic and biological endeavors.
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A Technical Guide to the Stability and Storage of 2-Cyclopropyl-5-iodo-1H-imidazole
This guide provides an in-depth analysis of the stability and recommended storage conditions for 2-cyclopropyl-5-iodo-1H-imidazole (CAS No. 761426-65-7).[1][2] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical laboratory insights to ensure the long-term integrity of this valuable synthetic intermediate.
Executive Summary: Compound Profile
This compound is a heterocyclic organic compound with the molecular formula C6H7IN2.[1] It presents as a solid, often in powder form.[1][3] The molecule's structure, featuring an aromatic imidazole ring, a cyclopropyl group, and an iodine substituent, makes it a versatile building block in medicinal chemistry. The iodo group is particularly useful for introducing further molecular complexity via cross-coupling reactions.[2] However, the presence of the carbon-iodine bond and the imidazole ring itself introduces specific stability considerations that necessitate careful handling and storage.
Fundamental Chemical Stability
The inherent stability of this compound is primarily dictated by the aromaticity of the imidazole ring and the nature of its substituents. The imidazole ring is a robust aromatic system, which contributes to the overall stability of the molecule.[2] The cyclopropyl group is also generally stable under standard laboratory conditions. The primary locus of potential instability is the carbon-iodine bond at the 5-position of the imidazole ring.
Key Physicochemical Properties
| Property | Value/Description | Source |
| CAS Number | 761426-65-7 | [1][2] |
| Molecular Formula | C6H7IN2 | [1][2] |
| Molecular Weight | 234.04 g/mol | [2] |
| Appearance | Powder or liquid | [1] |
| Purity | Typically ≥97% | [2] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in the public domain, an understanding of the chemistry of iodo-substituted heterocycles and imidazoles allows for the prediction of likely degradation pathways.
Deiodination
The most probable degradation route is the cleavage of the C-I bond, a process known as deiodination.[4][5] This can be initiated by several factors:
-
Light: Similar to many iodo-organic compounds, this molecule is likely light-sensitive.[6] Photolytic cleavage of the C-I bond can generate radical species, leading to the formation of 2-cyclopropyl-1H-imidazole and other byproducts.
-
Reducing Agents: The presence of reducing agents can facilitate the reductive cleavage of the C-I bond.
-
Trace Metals: Certain transition metals can catalyze the deiodination process.
Oxidative Degradation
Although the imidazole ring is relatively resistant to oxidation, strong oxidizing agents can lead to ring-opening or other oxidative transformations.[7] The presence of atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to slow oxidative degradation over extended periods.
Acid/Base Instability
Imidazole itself is amphoteric, meaning it can act as both a weak acid and a weak base.[8][9] Extreme pH conditions should be avoided during storage. Strong acids will protonate the imidazole ring, which could potentially alter its stability profile. Strong bases could deprotonate the N-H group, forming the imidazolide anion, which might be more susceptible to other degradation pathways.
A logical flow for considering these degradation pathways is presented in the following diagram:
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the potential degradation pathways, the following storage and handling protocols are recommended. These are based on best practices for air- and light-sensitive organo-iodine compounds.[6][10][11][12][13][14][15]
Long-Term Storage
For long-term storage (months to years), the following conditions are optimal:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C | Reduces the rate of potential decomposition reactions.[10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis from atmospheric moisture.[10][11] |
| Light | Protection from light (Amber vial) | Prevents photolytic cleavage of the C-I bond.[6] |
| Container | Tightly sealed, preferably in a flame-sealed ampoule or a vial with a high-integrity septum cap. | Ensures a long-term inert atmosphere and prevents moisture ingress.[11] |
Short-Term Storage and Handling
For routine laboratory use, the following practices should be observed:
-
Working Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[11][12][13] This minimizes exposure to air and moisture.
-
Dispensing: For solid dispensing, briefly removing the container from cold storage and allowing it to equilibrate to room temperature before opening can prevent condensation of atmospheric moisture onto the compound.[14]
-
Container: After dispensing, the container should be flushed with inert gas before resealing tightly.
-
General Storage: When not in active use, even for short periods, the compound should be stored in a cool, dark, and dry place.[16] Several suppliers recommend room temperature storage in a ventilated place for short-term purposes.[1][3]
The following workflow outlines the recommended handling procedure for this air- and light-sensitive compound:
Caption: Recommended workflow for handling this compound.
Impact of Impurities on Stability
The stability of this compound can be influenced by impurities introduced during its synthesis. While specific impurities for this compound's synthesis are not detailed in available literature, common impurities in related heterocyclic syntheses can include:
-
Residual Catalysts: Trace amounts of metal catalysts from cross-coupling or other synthetic steps can promote degradation.
-
Starting Materials: Unreacted starting materials or regioisomers can be present.
-
Solvents: Residual solvents, particularly protic solvents, can affect long-term stability.
It is crucial to use highly pure material for applications where stability is critical. Purity can be assessed by standard analytical techniques such as NMR, LC-MS, and elemental analysis.
Conclusion and Best Practices
This compound is a stable compound when stored and handled correctly. The primary stability concerns are its sensitivity to light and potential for oxidative degradation and hydrolysis. To ensure its integrity, it is imperative to store the compound under an inert atmosphere, protected from light, and at reduced temperatures. For routine use, handling under an inert atmosphere is strongly recommended to prevent the introduction of atmospheric oxygen and moisture. By adhering to these guidelines, researchers can be confident in the quality and reliability of this important synthetic building block.
References
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Wang, J., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Science of The Total Environment, 869, 161839. Available at: [Link]
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Hou, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Request PDF. ResearchGate. Available at: [Link]
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Bartels, P., et al. (2023). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Water Research, 246, 120721. Available at: [Link]
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Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
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Bartels, P., et al. (2023). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Request PDF. ResearchGate. Available at: [Link]
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Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents [closed]. Available at: [Link]
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MIT. Handling air-sensitive reagents AL-134. Available at: [Link]
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A Theoretical and Computational Scrutiny of 2-Cyclopropyl-5-iodo-1H-imidazole: A Whitepaper for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 2-cyclopropyl-5-iodo-1H-imidazole, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental and computational literature on this specific molecule is nascent, this document synthesizes established computational methodologies and predictive analyses based on studies of analogous imidazole derivatives. We delineate a systematic approach employing Density Functional Theory (DFT) and molecular docking to elucidate the structural, electronic, and potential pharmacodynamic properties of this promising scaffold. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics based on the imidazole core.
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine contribute to its versatile role in interacting with biological targets. The therapeutic applications of imidazole-containing compounds are vast, spanning antifungal, antibacterial, anticancer, and antihypertensive agents.[1][2][3]
The subject of this guide, this compound, presents a particularly intriguing substitution pattern. The cyclopropyl group is known to enhance metabolic stability and modulate lipophilicity, properties that are highly desirable in drug candidates.[4] Furthermore, the iodine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki or Sonogashira reactions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.[4] The strategic placement of these substituents on the imidazole core warrants a detailed investigation of its inherent physicochemical and interactive properties.
This guide will provide a roadmap for the theoretical and computational characterization of this compound, offering insights into its conformational landscape, electronic structure, and potential as a pharmacophore.
Computational Methodologies: A Self-Validating System
A robust computational analysis relies on a multi-faceted approach that is both predictive and self-validating. For this compound, a combination of quantum chemical calculations and molecular docking simulations provides a comprehensive in-silico evaluation.
Quantum Chemical Calculations with Density Functional Theory (DFT)
DFT is a powerful tool for investigating the electronic structure and properties of molecules from first principles.[5][6] The choice of functional and basis set is critical for obtaining accurate results. For a molecule containing iodine, a basis set that includes effective core potentials for heavy atoms is recommended.
Experimental Protocol: DFT Workflow
-
Geometry Optimization:
-
The initial 3D structure of this compound is constructed using a molecular builder.
-
A geometry optimization is performed to find the lowest energy conformation. A suitable level of theory, for instance, the B3LYP functional with the 6-311++G(d,p) basis set for lighter atoms and a LANL2DZ effective core potential for iodine, is employed.[7][8]
-
The optimization is complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
-
Frequency Analysis:
-
A frequency calculation is performed on the optimized geometry at the same level of theory.
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[9]
-
-
Electronic Property Calculations:
-
Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[7][10]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1][11]
-
Diagram: Computational Workflow for DFT Analysis
Caption: A typical workflow for the DFT-based analysis of a small molecule.
Molecular Docking: Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[12][13] This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation:
-
The 3D structure of this compound is prepared, typically starting from the DFT-optimized geometry.
-
Partial charges and protonation states are assigned at a physiological pH.
-
-
Receptor Preparation:
-
A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
The binding site is defined based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock, Glide) is used to sample a large number of possible conformations of the ligand within the defined binding site.
-
A scoring function is used to estimate the binding affinity for each conformation.
-
-
Analysis of Results:
-
The predicted binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
The docking scores are used to rank potential ligands.
-
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for performing molecular docking studies.
Predicted Structural and Electronic Properties
Based on established trends from computational studies of halogenated and substituted imidazoles, we can predict the key characteristics of this compound.
Conformational Analysis
The rotational barrier of the cyclopropyl group with respect to the imidazole ring is expected to be relatively low, allowing for some conformational flexibility. The preferred conformation will likely be one that minimizes steric hindrance between the cyclopropyl hydrogens and the imidazole ring.
Geometric Parameters
The introduction of the electron-donating cyclopropyl group at the 2-position and the electron-withdrawing iodine atom at the 5-position will influence the bond lengths and angles of the imidazole ring. We predict a slight elongation of the C2-N bonds and a shortening of the C5-I bond compared to standard single bond lengths, indicative of some degree of electronic delocalization.
Table 1: Predicted Geometric Parameters for this compound (B3LYP/6-311++G(d,p)/LANL2DZ)
| Parameter | Predicted Value | Rationale |
| C2-Cyclopropyl Bond Length | ~1.50 Å | Typical C-C single bond with sp2-sp3 character. |
| C5-I Bond Length | ~2.05 Å | Shorter than a standard C-I single bond due to partial double bond character. |
| Imidazole Ring Bond Lengths | 1.35 - 1.40 Å | Consistent with aromatic character, influenced by substituents. |
| Imidazole Ring Angles | 105 - 115 ° | Typical for a five-membered aromatic heterocycle. |
Note: These are predicted values based on analogous systems and should be confirmed by specific calculations.
Electronic Properties
The electronic properties of this compound are crucial for its reactivity and potential biological activity.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value/Trend | Significance |
| HOMO Energy | Lower than unsubstituted imidazole | The electron-withdrawing iodine will lower the HOMO energy. |
| LUMO Energy | Lower than unsubstituted imidazole | The electron-withdrawing iodine will lower the LUMO energy. |
| HOMO-LUMO Gap | Smaller than unsubstituted imidazole | A smaller gap suggests higher reactivity and potential for charge transfer interactions.[7] |
| Dipole Moment | Moderate | The molecule will possess a significant dipole moment due to the electronegativity differences between the atoms. |
The Molecular Electrostatic Potential (MEP) map is predicted to show a region of negative potential (red) around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. A region of positive potential (blue) is expected around the N-H proton, highlighting its role as a hydrogen bond donor. The iodine atom may exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.
Potential Pharmacodynamic Interactions
The structural and electronic features of this compound suggest several potential modes of interaction with biological targets.
-
Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N).
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
-
Hydrophobic Interactions: The cyclopropyl group can engage in favorable hydrophobic interactions with nonpolar residues in a binding pocket.
-
π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
These potential interactions make this compound a promising candidate for targeting a wide range of proteins, including kinases, proteases, and metabolic enzymes, where imidazole-based inhibitors have shown efficacy.[14][15]
Conclusion and Future Directions
This whitepaper has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By leveraging DFT and molecular docking, researchers can gain significant insights into the structural, electronic, and interactive properties of this molecule, thereby accelerating its development as a potential therapeutic agent.
Future work should focus on performing the specific calculations outlined in this guide to obtain precise data for this compound. Subsequent experimental validation, including synthesis, spectroscopic characterization (NMR, IR), and in vitro biological screening, will be crucial to corroborate the computational predictions and fully elucidate the therapeutic potential of this promising scaffold. The synergy between computational prediction and experimental validation will undoubtedly pave the way for the rational design of novel and effective imidazole-based pharmaceuticals.
References
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Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. Available at: [Link]
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4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl) - ResearchGate. Available at: [Link]
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Electrochemical DFT and MD Simulation Study of Substituted Imidazoles as novel Corrosion Inhibitors for mild Steel - SciSpace. Available at: [Link]
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Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Available at: [Link]
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A quantum chemical study on a set of non-imidazole H3 antihistamine molecules - PubMed. Available at: [Link]
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC - NIH. Available at: [Link]
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Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents - PubMed. Available at: [Link]
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Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Available at: [Link]
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(PDF) Computational Quantum Chemical Study, Drug-Likeness and In Silico Cytotoxicity Evaluation of Some Steroidal Anti-Inflammatory Drugs - ResearchGate. Available at: [Link]
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The synthesis of some new imidazole and triazole derivatives: Crystal Structure and DFT-TDDFT investigation on electronic structure - ResearchGate. Available at: [Link]
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Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole - ResearchGate. Available at: [Link]
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Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One - Research journals. Available at: [Link]
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New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - NIH. Available at: [Link]
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Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Available at: [Link]
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The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Available at: [Link]
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Synthesis Of 2, 4, 5 -Triphenyl Imidazole - IJCRT.org. Available at: [Link]
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Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - MDPI. Available at: [Link]
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Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives | Request PDF - ResearchGate. Available at: [Link]
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Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC - PubMed Central. Available at: [Link]
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A Simple, Efficient Synthesis and Molecular Docking of Imidazole Derivatives as a Promising Anticancer Active Drugs | Semantic Scholar. Available at: [Link]
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Two novel imidazole derivatives – Combined experimental and computational study. Available at: [Link]
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Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI. Available at: [Link]
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The Electronic Landscape of 2-Cyclopropyl-5-iodo-1H-imidazole: A Technical Guide for Drug Discovery
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical and electronic properties, which is critical for optimizing drug-target interactions. This technical guide provides an in-depth analysis of the 2-cyclopropyl-5-iodo-1H-imidazole ring system, a versatile building block for drug discovery. We explore the unique electronic contributions of the cyclopropyl and iodo substituents, detailing how they modulate the reactivity and potential applications of the imidazole core. This document serves as a comprehensive resource for researchers and drug development professionals, offering theoretical insights, detailed experimental protocols for synthesis and characterization, and a forward-looking perspective on its utility in constructing complex molecular architectures.
Introduction: A Tale of Two Substituents
The imidazole nucleus is a five-membered aromatic heterocycle whose amphoteric nature and hydrogen bonding capabilities make it a frequent component in molecules designed to interact with biological targets.[1] The electronic character of the parent imidazole ring can be significantly altered by substitution. In the case of this compound, two electronically distinct groups are appended to the core, creating a unique and synthetically powerful scaffold.
-
The Cyclopropyl Group (C2-position): Far from being a simple saturated alkyl group, the cyclopropyl moiety possesses unique electronic properties. According to the Walsh model, the strained C-C bonds have significant p-character, allowing the group to engage in conjugation with adjacent π-systems.[2][3] It functions as a weak π-electron donor through hyperconjugation, which can influence the electron density of the attached aromatic ring.[4][5] This is quantified by its negative Hammett constant (σp = -0.21), indicating an electron-donating effect.[6][7]
-
The Iodo Group (C5-position): As the largest and least electronegative of the stable halogens, iodine exerts a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, but it can also act as a weak resonance donor through its lone pairs. Critically, the carbon-iodine bond is the most labile of the carbon-halogen bonds, making it an excellent handle for transition metal-catalyzed cross-coupling reactions.[1] This reactivity is the cornerstone of its utility in molecular assembly.
This guide will dissect how these two substituents collaboratively define the electronic properties, reactivity, and synthetic potential of the this compound system.
Synthesis Pathway
While a specific one-pot synthesis for this compound is not extensively documented in public literature, a robust and logical pathway can be designed based on established methodologies for the synthesis of cyclopropylamines and the iodination of electron-rich heterocycles.[8][9]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: first, the formation of the 2-cyclopropyl-1H-imidazole core, followed by regioselective iodination.
Caption: Proposed two-step synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Synthesis of 2-Cyclopropyl-1H-imidazole:
-
To a solution of glyoxal (1.0 eq) in aqueous ammonia, add cyclopropanecarboxaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 2-cyclopropyl-1H-imidazole.
-
-
Iodination of 2-Cyclopropyl-1H-imidazole:
-
Dissolve 2-cyclopropyl-1H-imidazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, for example, sodium hydroxide (2.5 eq), to the solution.
-
Slowly add a solution of iodine (I₂) (2.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 4-6 hours. The electron-donating cyclopropyl group activates the ring, directing the electrophilic iodine primarily to the C4 and C5 positions. Due to steric hindrance, the C5 position is often favored.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.[9]
-
Core Electronic Properties: A Computational Perspective
To understand the reactivity and interaction potential of this compound, we must examine its electronic structure. While specific experimental data is scarce, we can make robust predictions based on Density Functional Theory (DFT) calculations performed on analogous substituted imidazoles.[10][11]
Electron Density and Molecular Electrostatic Potential (MEP)
The distribution of electrons within the molecule is non-uniform. The cyclopropyl group at C2 donates electron density into the imidazole ring, while the iodine at C5 withdraws electron density via induction. The MEP map visualizes this landscape:
-
Electron-Rich Regions (Red/Yellow): These are concentrated around the pyridine-like nitrogen (N3), which is the primary site for protonation and hydrogen bond acceptance.
-
Electron-Poor Regions (Blue): The hydrogen atom on the pyrrole-like nitrogen (N1) is electron-deficient and acts as a hydrogen bond donor. The region around the iodine atom also exhibits a positive electrostatic potential known as a "sigma-hole," making it a potential halogen bond donor.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity.[9]
-
HOMO: The HOMO is primarily distributed across the imidazole π-system. The electron-donating cyclopropyl group raises the energy of the HOMO compared to unsubstituted imidazole, making the molecule more susceptible to electrophilic attack.
-
LUMO: The LUMO is significantly localized on the C5-I bond. The low energy of the σ* anti-bonding orbital of the C-I bond makes this the kinetic site for nucleophilic attack and, more importantly, for the oxidative addition step in palladium-catalyzed cross-coupling reactions.
The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity.
| Property | Parent Imidazole (Calculated) | This compound (Predicted) | Rationale for Prediction |
| HOMO Energy | ~ -6.1 eV | Higher (e.g., ~ -5.8 eV) | The electron-donating cyclopropyl group destabilizes (raises the energy of) the HOMO.[12] |
| LUMO Energy | ~ -0.9 eV | Lower (e.g., ~ -1.5 eV) | The inductively withdrawing iodo group and the presence of a low-lying C-I σ* orbital significantly stabilize (lower the energy of) the LUMO. |
| HOMO-LUMO Gap (ΔE) | ~ 5.2 eV | Significantly Smaller (e.g., ~ 4.3 eV) | The combined effect of raising the HOMO and lowering the LUMO results in a smaller energy gap, indicating higher reactivity compared to the parent imidazole.[9] |
Note: Absolute energy values are method-dependent. The predicted trends are based on established principles of substituent effects on heterocyclic systems.[10][11]
Experimental Characterization
Validating the predicted electronic properties requires experimental characterization. The following are standard, field-proven protocols for analyzing novel heterocyclic compounds.
Cyclic Voltammetry (CV)
CV is used to probe the redox potentials of a molecule, providing direct experimental insight into the HOMO and LUMO energy levels.
Protocol:
-
Preparation: Prepare a 1 mM solution of this compound in an anhydrous, degassed solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP).
-
Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Measurement: Scan the potential from an initial value (e.g., -2.0 V) to a final value (e.g., +2.0 V) and back at a scan rate of 100 mV/s.
-
Data Interpretation: The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO. The HOMO and LUMO energies can be estimated from these potentials relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
Caption: Schematic of a standard cyclic voltammetry experimental setup.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the π-system and the HOMO-LUMO gap.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Measurement: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam spectrophotometer, with a cuvette containing only the solvent as a reference.
-
Data Interpretation: The parent imidazole shows a strong π-π* transition around 206-210 nm.[13] For this compound, this peak is expected to be red-shifted (bathochromic shift) to a longer wavelength. This shift is a direct consequence of the smaller HOMO-LUMO gap, as the substituents extend the conjugated system and lower the energy required for electronic excitation.[14]
Reactivity and Applications in Drug Discovery
The electronic architecture of this compound makes it a highly valuable building block, particularly for creating diverse chemical libraries via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The C5-I bond is the primary site of reactivity. Its susceptibility to oxidative addition by a Pd(0) catalyst makes it an ideal electrophilic partner in Suzuki-Miyaura reactions for forming new carbon-carbon bonds.[15][16]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Standard Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the vessel.
-
Solvent: Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the desired coupled product by column chromatography.
This robust reaction allows for the rapid diversification of the imidazole scaffold at the C5 position, enabling extensive Structure-Activity Relationship (SAR) studies in drug discovery programs.
Conclusion
The this compound ring system is a molecule of significant strategic value. Its electronic properties are defined by a delicate interplay between the π-donating cyclopropyl group and the inductively withdrawing, highly reactive iodo group. This combination results in a lowered HOMO-LUMO gap and a polarized C-I bond, priming the molecule for efficient functionalization via cross-coupling chemistry. By understanding and leveraging these fundamental electronic characteristics, medicinal chemists can utilize this scaffold as a powerful tool to accelerate the design and synthesis of novel therapeutics.
References
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Walsh, A. D. (1947). Walsh Cyclopropane. Nature, 159, 712-713. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
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Berger, D. (n.d.). Walsh Cyclopropane Molecular Orbitals. Bluffton University. [Link]
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Cyclopropane: a functional carbon group. (2024, May 9). YouTube. [Link]
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Zefirov, N. S., Kozhushkov, S. I., & Kuznetsova, T. S. (1991). Structure and reactivity of the cyclopropane species. John Wiley & Sons. [Link]
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Remko, M., & Broer, R. (2018). Proposed bonding models for cyclopropane. ResearchGate. [Link]
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Bine, K. F., & Ghogomu, J. (2021). MEP maps of ligands showing electron density distribution over the imidazole moieties. ResearchGate. [Link]
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Zahid, M., et al. (2023). Synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives. ResearchGate. [Link]
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Dou, J., et al. (2017). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... ResearchGate. [Link]
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da Silva, J. B. P., et al. (2021). Electrostatic map of imidazole 1, showing the natural charges of each atom and the dipole moment. ResearchGate. [Link]
-
Meyer, F., et al. (2003). Alternative protonation states of the imidazole ring as calculated by density functional theory. ResearchGate. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]
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Oliveira, F. S., et al. (2020). Electrostatic potential map (plotted on the electron density iso surface...). ResearchGate. [Link]
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Kakes, M. E., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Royal Society of Chemistry. [Link]
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West, M., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
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Chen, Y., et al. (2008). Cyclic voltammetry measurement of (a) the imidazole derivatives 1 and... ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2023). Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. National Institutes of Health. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Jamalis, J., et al. (2022). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Institutes of Health. [Link]
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Al-Ogaidi, I., et al. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph). Oriental Journal of Chemistry. [Link]
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Imidazole. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Sonogashira Reaction of 2-cyclopropyl-5-iodo-1H-imidazole
Introduction: The Strategic Importance of Alkynyl-Imidazoles
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The resulting arylalkynes and conjugated enynes are critical building blocks in medicinal chemistry, offering rigid scaffolds for the precise spatial orientation of functional groups.
This guide focuses on the application of the Sonogashira reaction to a specific and valuable substrate: 2-cyclopropyl-5-iodo-1H-imidazole. The imidazole core is a prevalent motif in numerous biologically active molecules, and its functionalization allows for the exploration of new chemical space in drug discovery. The introduction of an alkynyl group at the C5 position of the imidazole ring provides a versatile handle for further chemical elaboration, making this reaction a key step in the synthesis of complex molecular architectures. As an electron-rich heterocyclic iodide, this compound presents unique challenges and opportunities for optimization that will be addressed herein.
Mechanistic Insights: The Dual Catalytic Cycle
The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization of reaction conditions.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl or vinyl halide (in our case, this compound). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with iodides being significantly more reactive than bromides or chlorides.[4]
-
Formation of Copper Acetylide (Copper Cycle): Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) to form a copper acetylide species.[1] This step is critical as it activates the alkyne for the subsequent transmetalation.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (the 5-alkynyl-2-cyclopropyl-1H-imidazole) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Catalytic Pathway
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.
Optimizing Reaction Conditions for this compound
The successful Sonogashira coupling of this compound requires careful consideration of several key parameters. The electron-rich nature of the imidazole ring can influence the oxidative addition step, and the presence of the N-H proton adds a layer of complexity regarding the choice of base.
| Parameter | Recommendation | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[4] For electron-rich heterocycles, a catalyst loading of 1-5 mol% is a good starting point. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is the standard and most effective co-catalyst for the formation of the copper acetylide intermediate.[1][5] A loading of 1-10 mol% is typically sufficient. |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a robust and commonly used ligand. However, for challenging substrates, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[4] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), or K₂CO₃ | An amine base like Et₃N often serves as both the base and a co-solvent.[1] It neutralizes the HI generated and facilitates the deprotonation of the alkyne. For substrates with a free N-H, an inorganic base like K₂CO₃ can be advantageous to avoid potential side reactions with the imidazole proton, although an excess of a milder amine base is often well-tolerated. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) | The choice of solvent can significantly impact reaction rates and yields.[6] THF is a good starting point for its ability to dissolve both organic substrates and the catalyst system. DMF can be beneficial for less reactive substrates due to its higher boiling point and polarity.[6] |
| Temperature | Room Temperature to 80 °C | The high reactivity of the iodo-imidazole should allow for mild reaction conditions, potentially even at room temperature.[1] If the reaction is sluggish, gentle heating can be applied. Microwave irradiation has also been shown to accelerate Sonogashira reactions on nitroimidazole scaffolds.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) species from oxidation.[1] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, ethynylcyclopropane)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%) and CuI (0.04 eq., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is a critical step to ensure anaerobic conditions.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5-10 mL per mmol of iodo-imidazole) and freshly distilled Et₃N (3.0 eq.). Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-60 °C.
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-2-cyclopropyl-1H-imidazole.
Workflow Visualization
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider gently heating the mixture. An increase in catalyst loading (up to 5 mol% Pd) or the use of a more electron-rich ligand may also be beneficial. Ensure that the reagents and solvents are anhydrous and the system is thoroughly deoxygenated.
-
Glaser Homocoupling: The formation of a di-alkyne byproduct indicates the presence of oxygen. Improve the inert atmosphere technique. Running the reaction at a lower temperature can also suppress this side reaction.
-
Substrate Decomposition: Imidazoles can be sensitive to strong bases or high temperatures. If decomposition is observed, consider using a milder inorganic base like K₂CO₃ or Cs₂CO₃ and maintaining a lower reaction temperature.
-
N-H Reactivity: While the N-H of the imidazole is generally not reactive enough to interfere under these conditions, in some specific cases with highly activated alkynes or different catalyst systems, N-alkynylation could be a competing pathway. If this is suspected, protection of the imidazole nitrogen (e.g., with a BOC or SEM group) may be necessary, although this adds steps to the overall synthesis.
Conclusion
The Sonogashira cross-coupling reaction is a highly reliable and versatile method for the synthesis of 5-alkynyl-2-cyclopropyl-1H-imidazoles. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and solvent, and by maintaining strict anaerobic conditions—researchers can achieve high yields of these valuable synthetic intermediates. The protocol and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the fields of medicinal chemistry and drug development.
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Neildé, K., Crozet, M. D., Terme, T., & Vanelle, P. (2013). Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. Synthesis, 45(09), 1231-1236. Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. (n.d.). ACS Publications. Retrieved from [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]
-
Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by... (n.d.). ResearchGate. Retrieved from [Link]
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Boffin Access. Retrieved from [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020, November 23). YouTube. Retrieved from [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]
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Application Notes and Protocols for Heck Coupling Reactions with 2-Cyclopropyl-5-iodo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Cross-Coupling Tool
In the landscape of modern medicinal chemistry, the imidazole nucleus stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a cornerstone in the design of novel therapeutics. The functionalization of this core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates.[2] Palladium-catalyzed cross-coupling reactions have become an indispensable tool for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[3]
Among these, the Mizoroki-Heck reaction, or simply the Heck reaction, offers a versatile method for the vinylation of aryl and heteroaryl halides.[4] This guide focuses on the application of the Heck coupling with a particularly valuable, yet underexplored, building block: 2-cyclopropyl-5-iodo-1H-imidazole (CAS 761426-65-7).[5][6] The presence of the iodine atom at the 5-position provides a reactive handle for palladium catalysis, while the cyclopropyl group at the 2-position introduces a unique set of properties beneficial for drug design.[5]
The cyclopropyl moiety is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency by conformational constraint, and modulate physicochemical properties.[7] This document provides a comprehensive technical guide, including detailed protocols and mechanistic insights, to empower researchers to effectively utilize this compound in their synthetic endeavors.
The Significance of the this compound Building Block
The strategic placement of the cyclopropyl and iodo substituents on the imidazole ring makes this molecule a highly attractive starting material for several reasons:
-
Orthogonal Reactivity: The C-I bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, leaving the cyclopropyl group and the imidazole core intact for further modifications if desired.
-
Modulation of Physicochemical Properties: The cyclopropyl group, with its high p-character C-C bonds, can influence the electronics of the imidazole ring and impart a degree of conformational rigidity.[7] This can lead to improved binding affinity and metabolic stability in drug candidates.
-
Vector for Diversity-Oriented Synthesis: The Heck reaction at the 5-position allows for the introduction of a wide array of vinyl groups, enabling the rapid generation of diverse compound libraries for high-throughput screening.
The Heck Coupling Reaction: A Mechanistic Overview
A foundational understanding of the Heck reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway.[4][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used, which is reduced in situ to Pd(0).
-
Ligands: Phosphine ligands (e.g., triphenylphosphine, tri(o-tolyl)phosphine) are commonly used to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can influence reaction rates and selectivity.
-
Base: A base is required to neutralize the hydriodic acid (HI) generated during the reductive elimination step, regenerating the Pd(0) catalyst for the next cycle.[8] Common bases include triethylamine (Et₃N) or inorganic carbonates.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.
The Critical Role of N-Protection
For Heck reactions involving iodo-imidazoles, the acidic N-H proton can interfere with the catalytic cycle or lead to side reactions. Therefore, protection of the imidazole nitrogen is often crucial for achieving high yields and clean conversions.[3] While the this compound can potentially be used directly, N-protection is highly recommended for optimal results, especially when working with sensitive substrates.
Common protecting groups for imidazole include:
-
Trityl (Tr): Bulky and effective, easily removed under acidic conditions.
-
Sulfonyl groups (e.g., -SO₂Me, -SO₂NMe₂): Can offer different solubility profiles and deprotection conditions.
-
Simple alkyl or benzyl groups: May be suitable depending on the overall synthetic strategy.
The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal. For the protocols provided below, an N-protected starting material is assumed.
Experimental Protocols
The following protocols are designed as a robust starting point for the Heck coupling of N-protected this compound with various alkenes. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Heck Coupling with Electron-Deficient Alkenes
This protocol is suitable for the reaction with alkenes such as acrylates, acrylonitriles, and styrenes.
Caption: Experimental workflow for the Heck coupling reaction.
Materials:
| Reagent | CAS Number | Role | Stoichiometry (equiv.) |
| N-Protected this compound | Varies | Aryl Halide | 1.0 |
| Alkene (e.g., methyl acrylate) | 96-33-3 | Coupling Partner | 1.2 - 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Catalyst Precursor | 0.02 - 0.05 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | Ligand | 0.04 - 0.10 |
| Triethylamine (Et₃N) | 121-44-8 | Base | 2.0 - 3.0 |
| Acetonitrile (MeCN) or DMF | 75-05-8 | Solvent | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-protected this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Seal the tube and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous acetonitrile or DMF (to make a ~0.1 M solution based on the iodo-imidazole).
-
Add the alkene (1.2 equiv.) and triethylamine (2.0 equiv.) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
If necessary, the N-protecting group can be removed using appropriate literature procedures.
Protocol 2: Microwave-Assisted Heck Coupling
For accelerating reaction times and potentially improving yields, microwave irradiation can be a powerful tool.
Materials:
| Reagent | CAS Number | Role | Stoichiometry (equiv.) |
| N-Protected this compound | Varies | Aryl Halide | 1.0 |
| Alkene (e.g., styrene) | 100-42-5 | Coupling Partner | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Catalyst Precursor | 0.05 - 0.10 |
| Triphenylphosphine (PPh₃) | 603-35-0 | Ligand | 0.10 - 0.20 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | Base | 2.0 |
| Dioxane/Ethanol mixture | Varies | Solvent | - |
Step-by-Step Methodology:
-
To a microwave reactor vial equipped with a magnetic stir bar, add N-protected this compound (1.0 equiv.), the alkene (1.5 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).
-
Add a suitable solvent mixture, such as dioxane and ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction stalls or gives low yields, consider increasing the catalyst loading, using a more electron-rich phosphine ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The formation of homocoupled byproducts can sometimes be observed. This can be minimized by using a slight excess of the alkene.
-
Catalyst Decomposition: If the reaction mixture turns black (indicating palladium black formation), it may be a sign of catalyst decomposition. The use of more robust ligands or lower reaction temperatures might be necessary.
-
Regioselectivity with Unsymmetrical Alkenes: The regioselectivity of the Heck reaction can be influenced by both electronic and steric factors. For styrenes, coupling typically occurs at the β-position.[9]
Conclusion
The Heck coupling of this compound represents a powerful and versatile strategy for the synthesis of novel, highly functionalized imidazole derivatives. By leveraging the unique properties of the cyclopropyl group and the reliability of the Heck reaction, researchers in drug discovery and development can rapidly access a wide range of compounds with significant therapeutic potential. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this valuable synthetic transformation.
References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. BenchChem.[3]
-
BenchChem. (n.d.). This compound. Retrieved from BenchChem website.[5]
-
Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.[9]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link].[8]
-
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(15), 5786.[2]
-
Wikipedia contributors. (2024, November 27). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].[4]
-
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.[10]
-
Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237–1240.[11]
-
Kantam, M. L., et al. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74(13), 4882–4885.[11]
-
Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342–9345.[11]
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Mo, J., & Xiao, J. (2006). The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(25), 4152–4157.[11]
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AbacipharmTech. (n.d.). This compound. Retrieved from AbacipharmTech website.[6]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.[1]
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Tummatorn, J., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5935-5967.[7]
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Xiao, J., et al. (2000). Palladium-catalyzed Heck reactions in imidazolium-based ionic liquids. Chemical Communications, (15), 1391-1392.[12]
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Trofimov, B. A., et al. (2008). Stereoselective C(2)-vinylation of 1-substituted Imidazoles With 3-phenyl-2-propynenitrile. The Journal of Organic Chemistry, 73(22), 9155–9157.[13]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link].[11]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Cyclopropyl-5-iodo-1H-imidazole
Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are crucial components in a vast array of pharmaceuticals, agrochemicals, and functional materials.[4][5][6] The strategic functionalization of heteroaromatic cores, such as the imidazole scaffold, is of paramount importance in drug discovery due to their prevalence in biologically active molecules.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and valuable building block: 2-cyclopropyl-5-iodo-1H-imidazole.[9][10][11]
The imidazole ring, substituted with a cyclopropyl group at the 2-position and an iodine atom at the 5-position, presents a unique substrate for C-N bond formation. The electron-rich nature of the imidazole ring and the presence of the sterically demanding cyclopropyl group can influence reactivity. Furthermore, while aryl iodides are generally more reactive than other aryl halides in cross-coupling reactions, potential inhibition by the generated iodide anion can be a factor to consider.[12] These application notes will delve into the mechanistic rationale behind the choice of reaction parameters and provide a robust, step-by-step protocol for the successful amination of this substrate.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][13][14] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[14]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.[15]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]
The efficiency of this cycle is highly dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium center, as well as the base and solvent.[2][7]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the following components:
| Parameter | Recommended Options & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common and effective choices.[12] Pd(0) sources like Pd₂(dba)₃ can directly enter the catalytic cycle, while Pd(II) sources require in-situ reduction, which is often facilitated by the phosphine ligand.[2] The use of pre-formed palladium precatalysts, such as those developed by the Buchwald group, can also offer enhanced stability and reactivity. |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[7] For heteroaromatic substrates, biarylphosphine ligands like XPhos , RuPhos , or BrettPhos have demonstrated broad applicability and high efficacy.[6] The choice of ligand can significantly impact the reaction outcome and may require screening for optimal results with different amine coupling partners.[3] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a highly effective base for many Buchwald-Hartwig aminations.[12] However, for substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in combination with a suitable solvent system can be employed, though this may require higher reaction temperatures or longer reaction times.[2] |
| Solvent | Anhydrous, aprotic solvents are typically used. Toluene , dioxane , or tetrahydrofuran (THF) are common choices.[2][3] The choice of solvent can influence the solubility of the reagents and the overall reaction rate. |
| Temperature | Reaction temperatures typically range from 80 to 110 °C.[3][12] The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system. |
Experimental Protocol: General Procedure
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine, via syringe.
-
Degassing: If desired, the reaction mixture can be further degassed by the freeze-pump-thaw method (3 cycles).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenated starting material can sometimes be observed. This may be minimized by using a different ligand or base.[4]
-
N-H Imidazole Reactivity: The N-H of the imidazole is acidic and could potentially be deprotonated by the strong base. While the desired C-N bond formation at the 5-position is generally favored, N-arylation of the imidazole ring is a potential side reaction, though less likely with this specific substrate under typical Buchwald-Hartwig conditions. Protecting the imidazole nitrogen may be considered in challenging cases.
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-arylated imidazoles. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently couple a wide range of amines with this compound. The protocol and guidelines presented here provide a solid foundation for the successful application of this important transformation in the synthesis of novel compounds for drug discovery and development.
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-
Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Buchwald, S. L., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]
-
Buchwald, S. L., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters. [Link]
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-
Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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-
Osipov, S. N., et al. (2023). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]
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-
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Application Note: Leveraging 2-Cyclopropyl-5-iodo-1H-imidazole for Accelerated Drug Discovery via Parallel Library Synthesis
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs and natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a focal point of pharmaceutical research.[3] This application note details the strategic use of 2-cyclopropyl-5-iodo-1H-imidazole (CAS: 761426-65-7) , a bifunctional building block designed for the rapid generation of diverse chemical libraries. We provide an in-depth analysis of the dual roles of its substituents: the cyclopropyl group, known to enhance metabolic stability and potency[4][5], and the iodo group, which serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions.[1][6] This guide offers detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling researchers to efficiently explore structure-activity relationships (SAR) and accelerate the discovery of novel therapeutics, particularly in areas such as kinase inhibition.[1][7]
Introduction: A Building Block Engineered for Discovery
Modern drug discovery relies on the efficient synthesis and screening of molecular libraries to identify promising lead compounds. The design of the initial building blocks is therefore critical. This compound is a prime example of a scaffold engineered for this purpose.
-
The Imidazole Core: This five-membered aromatic heterocycle is a common motif in biologically active molecules, including inhibitors of p38 MAP kinase and other key therapeutic targets.[7][8] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with a wide array of biological targets.[2][3]
-
The 2-Cyclopropyl Group (The "Metabolic Shield"): The cyclopropyl moiety is increasingly utilized in medicinal chemistry to confer desirable pharmacokinetic properties.[4][5] Its rigid, three-dimensional structure can improve binding affinity to target proteins, while its enhanced C-H bond strength often leads to greater metabolic stability, a crucial parameter in drug development.[4]
-
The 5-Iodo Group (The "Reactive Hook"): The iodine atom at the 5-position is the key to synthetic versatility. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse chemical functionalities.[1][6] This enables the construction of large, varied libraries from a single, common intermediate.
This combination of a stable, property-enhancing group with a reactive handle for diversification makes this compound an exceptionally powerful tool for library synthesis.
Caption: The strategic design of this compound.
Physicochemical Properties
A precise understanding of a molecule's properties is fundamental to its application.
| Property | Value | Reference |
| CAS Number | 761426-65-7 | [6] |
| Molecular Formula | C₆H₇IN₂ | [6] |
| Molecular Weight | 234.04 g/mol | [6] |
| Canonical SMILES | C1CC1C2=NC=C(N2)I | [6] |
| Purity | ≥97% | [6] |
Protocols for Library Synthesis via Cross-Coupling
The following protocols are designed as robust starting points for the functionalization of this compound. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between the imidazole core and various aryl or heteroaryl boronic acids. This is invaluable for exploring SAR in target classes like kinase inhibitors, where specific aryl interactions are often key.[7][9]
General Reaction Scheme: (Illustrative image - not generated)
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol (Microwave-Assisted):
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).[10]
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). The use of pre-catalysts can improve reproducibility.[11]
-
Add an anhydrous, degassed solvent mixture, such as dioxane/water or toluene/ethanol.[10]
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (15-40 minutes).[12]
-
After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos and XPhos are often superior for coupling with heteroaryl halides as they promote the reductive elimination step and stabilize the active Pd(0) species.[11]
-
Base: A base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9] The choice of base can significantly impact yield, with cesium carbonate often being effective for challenging couplings.
-
Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes by efficiently heating the polar solvent, making it ideal for high-throughput library synthesis.[12][13]
Table of Representative Conditions:
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) / Time | Approx. Yield |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 120 °C / 30 min | 85-95% |
| 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/EtOH | 140 °C / 20 min | 80-90% |
| Pyridine-3-boronic acid | P2 Precatalyst | K₃PO₄ | Dioxane | 100 °C / 40 min | 70-85% |
(Note: Yields are illustrative and will vary based on exact conditions and substrate purity.)
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction creates a C-C bond with a terminal alkyne, introducing a linear, rigid linker into the final molecule.[14] This is a powerful method for probing deeper pockets in a binding site or for serving as a handle for subsequent "click" chemistry reactions.
General Reaction Scheme: (Illustrative image - not generated)
Detailed Protocol:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous solvent such as DMF or acetonitrile.[15]
-
Add the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[13][14]
-
Add a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a co-solvent (2.0-3.0 equiv.).[16][17]
-
Stir the reaction mixture at room temperature or heat gently (40-80 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent, wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Dual Catalysis: The Sonogashira reaction classically relies on a synergistic palladium/copper catalytic system. The palladium complex undergoes oxidative addition with the iodo-imidazole. Simultaneously, the copper(I) salt reacts with the alkyne and base to form a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium center.[14]
-
Base: The amine base is crucial for deprotonating the terminal alkyne, facilitating its reaction with the copper(I) salt.[14]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines.[18][19] This is a key transformation for installing groups that can act as hydrogen bond donors/acceptors or serve as basic centers for salt formation, significantly impacting solubility and biological activity.
General Reaction Scheme: (Illustrative image - not generated)
Detailed Protocol:
-
To a dry Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable bulky biarylphosphine ligand (e.g., Xantphos, BINAP, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.). [20][21]2. Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Add this compound (1.0 equiv.) followed by the desired primary or secondary amine (1.1-1.5 equiv.). [20]5. Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for 4-24 hours. [20]6. After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Ligand Selection: The success of this reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands are critical as they accelerate the rate-limiting reductive elimination step that forms the C-N bond and prevent catalyst decomposition. [20][21]* Base: A strong base is required to deprotonate the amine, forming the palladium-amido complex that is a key intermediate in the catalytic cycle. [21]Sodium tert-butoxide is a common and effective choice.
Integrated Workflow for Parallel Library Synthesis
The true power of this building block is realized in a parallel synthesis format to rapidly generate a library of analogs for high-throughput screening.
Caption: Workflow for automated parallel library synthesis.
This automated or semi-automated workflow allows a single chemist to synthesize and purify hundreds of distinct compounds in a matter of days, dramatically accelerating the hit-to-lead process.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. The strategic placement of a metabolically robust cyclopropyl group and a synthetically versatile iodo-substituent on a privileged imidazole scaffold provides an ideal platform for the rapid and efficient construction of diverse chemical libraries. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as a robust foundation for researchers to fully exploit the potential of this reagent, enabling extensive SAR exploration and accelerating the identification of novel drug candidates.
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
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Chemical Engineering Transactions. (n.d.). Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
PubMed. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Retrieved from [Link]
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ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
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LookChem. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]
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PubMed. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Retrieved from [Link]
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MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
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Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Retrieved from [Link]
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Research Square. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]
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- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jk-sci.com [jk-sci.com]
The Strategic Application of 2-Cyclopropyl-5-iodo-1H-imidazole in the Synthesis of Bioactive Molecules: Advanced Protocols and Methodologies
Introduction: The Value Proposition of the 2-Cyclopropylimidazole Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the privileged heterocyclic structures, the imidazole core is a recurring motif in a multitude of clinically significant agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The strategic incorporation of a cyclopropyl group at the 2-position of the imidazole ring offers a distinct advantage in drug design. This small, strained carbocycle is not merely a passive linker but an active contributor to a molecule's bioactivity and pharmacokinetic properties.[3] The cyclopropyl moiety can enhance metabolic stability, improve potency, and fine-tune lipophilicity, making it a valuable tool for overcoming common challenges in drug development.[3]
This comprehensive guide focuses on the synthesis and application of a key building block, 2-cyclopropyl-5-iodo-1H-imidazole . The presence of an iodine atom at the 5-position renders this molecule a versatile precursor for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions are foundational in the construction of complex bioactive molecules, including potent enzyme inhibitors and modulators of cellular signaling pathways. This document provides detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent elaboration into scaffolds of significant therapeutic interest, with a particular focus on the synthesis of p38 MAP kinase inhibitors, a class of drugs with profound implications in inflammatory diseases and oncology.[3][4]
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is a critical first step. While a direct, one-pot synthesis is not readily found in the literature, a robust and logical two-step approach can be employed, starting with the synthesis of 2-cyclopropyl-1H-imidazole followed by a regioselective iodination.
Protocol 1: Synthesis of 2-Cyclopropyl-1H-imidazole
This protocol is adapted from established methods for the synthesis of 2-substituted imidazoles. The core strategy involves the condensation of cyclopropanecarboxamidine with a suitable C2 synthon.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine cyclopropanecarboxamidine hydrochloride (1.0 eq) and glyoxal (40% solution in water, 1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reaction Conditions: To the stirred solution, add a base such as sodium bicarbonate (2.5 eq) or triethylamine to neutralize the hydrochloride salt and facilitate the condensation. Heat the reaction mixture to reflux (typically 70-80 °C) for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 95:5).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 2-cyclopropyl-1H-imidazole.
Protocol 2: Regioselective Iodination of 2-Cyclopropyl-1H-imidazole
The direct iodination of the imidazole ring is a well-established transformation. The use of N-iodosuccinimide (NIS) provides a reliable method for the regioselective introduction of iodine at the 5-position.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-cyclopropyl-1H-imidazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction is typically complete when the starting material is no longer detectable by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or by recrystallization to yield the final product as a stable solid.
Application in the Synthesis of Bioactive Scaffolds: Cross-Coupling Reactions
The true utility of this compound lies in its ability to serve as a linchpin in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for Suzuki-Miyaura and Sonogashira couplings.
The Suzuki-Miyaura Coupling: A Gateway to Arylated Imidazoles
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] In the context of our key intermediate, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the imidazole ring, a common feature in many bioactive molecules, including p38 MAP kinase inhibitors.[3][4]
This protocol provides a general framework for the coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition and Degassing: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or DMF. Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere. The reaction can be carried out using conventional heating with a reflux condenser or in a microwave reactor for accelerated reaction times.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate or another suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 2-cyclopropyl-5-aryl-1H-imidazole.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| (Pyridin-4-yl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 70-85 |
| (2-Methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 80-90 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with heteroarylboronic acids, more sophisticated ligand systems like dppf or SPhos can improve yields and reaction rates by stabilizing the palladium catalyst and promoting the transmetalation step.
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can influence the reaction outcome, with cesium carbonate often being more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent the oxidation of the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[6] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further functionalization or as key structural elements in bioactive molecules.
This protocol outlines the copper-co-catalyzed Sonogashira coupling of this compound with terminal alkynes.
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Table 2: Illustrative Sonogashira Coupling Conditions
| Terminal Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 88-95 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 80-90 |
| 3-Ethynylpyridine | PdCl₂(PPh₃)₂ | CuI | DIPEA | Acetonitrile | 50 | 75-85 |
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent. It also acts as a scavenger for the hydrogen iodide generated during the reaction.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. longdom.org [longdom.org]
- 3. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Cyclopropyl-5-iodo-1H-imidazole in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Imperative for Innovative Scaffolds in Kinase Inhibitor Discovery
The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small molecule kinase inhibitors. These targeted therapies have offered unprecedented efficacy by modulating the activity of specific kinases that drive disease progression. However, the emergence of drug resistance and the need for improved selectivity and pharmacokinetic profiles necessitate a continuous search for novel chemical scaffolds. In this context, 2-cyclopropyl-5-iodo-1H-imidazole has emerged as a highly valuable and versatile building block for the construction of next-generation kinase inhibitors.[1][2] Its unique combination of a reactive iodine handle for diverse chemical modifications and a cyclopropyl group that imparts favorable pharmacological properties makes it a strategic starting point for drug discovery campaigns.[1]
This technical guide provides an in-depth exploration of this compound as a key intermediate in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its application in key cross-coupling reactions, and present a representative synthesis of a potent kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their own research endeavors.
The Chemical Advantage: Unpacking the Attributes of this compound
The utility of this compound in kinase inhibitor synthesis stems from two key structural features: the cyclopropyl group at the 2-position and the iodine atom at the 5-position of the imidazole ring.
The Cyclopropyl Moiety: More Than Just a Small Ring
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. Its benefits include:
-
Improved Metabolic Stability: The cyclopropyl group is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups, leading to a longer in vivo half-life.
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can help to lock the molecule into a bioactive conformation, leading to stronger binding interactions with the target kinase.
-
Favorable Physicochemical Properties: The cyclopropyl group can modulate a compound's lipophilicity and solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
The Iodo Substituent: A Gateway to Molecular Diversity
The iodine atom on the imidazole ring serves as a versatile synthetic handle for introducing a wide array of chemical functionalities through palladium-catalyzed cross-coupling reactions.[1] This allows for the rapid and efficient exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. The most commonly employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a variety of amines.
Core Synthetic Protocols: Harnessing the Reactivity of this compound
The following section provides detailed, step-by-step protocols for the most common and impactful cross-coupling reactions utilizing this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Reaction Scheme:
A general workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Pyridylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 78 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 110 | 16 | 82 |
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is an effective method for introducing alkyne functionalities, which can act as important linkers or pharmacophores in kinase inhibitors.
Reaction Scheme:
A general workflow for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) salt (0.05-0.1 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (1-12 hours), monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 25 | 4 | 92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 6 | 88 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 25 | 3 | 95 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in the hinge-binding motifs of many kinase inhibitors.
Reaction Scheme:
Sources
Application Notes and Protocols for the Investigation of 2-Cyclopropyl-5-iodo-1H-imidazole in Cancer Research
Preamble: The Scientific Rationale for Investigating 2-Cyclopropyl-5-iodo-1H-imidazole
To date, the scientific literature does not contain specific studies on the anticancer applications of this compound. However, a detailed analysis of its structural components, coupled with extensive research into related chemical scaffolds, provides a strong rationale for its investigation as a potential therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals to provide a strategic framework and detailed protocols for evaluating the anticancer potential of this novel compound.
The core of our rationale is built upon the well-established significance of the imidazole ring as a "privileged scaffold" in medicinal chemistry.[1] Imidazole moieties are present in numerous clinically approved anticancer drugs, where they often function as critical pharmacophores that interact with key biological targets.[2] These nitrogen-containing heterocycles are adept at forming hydrogen bonds and coordinating with metal ions, enabling them to bind to a wide array of biomolecules, including protein kinases, which are crucial regulators of cancer cell signaling.[2][3]
The therapeutic potential of the core imidazole is further enhanced by its unique substituents:
-
The 2-Cyclopropyl Group: This small, rigid ring system is a valuable tool in modern drug design.[4] Its incorporation can significantly enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Furthermore, the conformational constraint imposed by the cyclopropyl group can lock the molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific target, thereby enhancing potency and reducing off-target effects.[6][7]
-
The 5-Iodo Substituent: The iodine atom serves a dual purpose. Firstly, it offers a versatile chemical handle for further synthetic modifications through metal-catalyzed cross-coupling reactions, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[8] Secondly, iodine can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for enhancing ligand-receptor binding affinity. Moreover, studies on molecular iodine itself have suggested it possesses anticancer properties, including the ability to induce apoptosis.[9][10]
This document, therefore, presents a logical, evidence-based pathway for the systematic evaluation of this compound, from initial broad-spectrum cytotoxicity screening to more focused mechanistic studies.
A Strategic Workflow for In Vitro Evaluation
A systematic, multi-stage approach is essential to efficiently characterize the potential of a novel compound. The following workflow is proposed as a starting point for the investigation of this compound. This cascade ensures that resources are directed toward the most promising avenues of inquiry based on accumulating data.
Caption: Proposed experimental workflow for the evaluation of this compound.
Application Notes & Experimental Protocols
The following protocols are foundational for the initial characterization of a novel anticancer compound. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay
This protocol determines the concentration at which this compound inhibits cancer cell growth by 50% (IC50), a key measure of a compound's potency.[11] The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[12][13]
1. Rationale and Causality: The selection of a diverse panel of cancer cell lines (e.g., from different tissue origins like breast, lung, colon, and leukemia) is crucial for identifying potential cancer-type selectivity.[14] A known chemotherapeutic agent (e.g., Doxorubicin or Cisplatin) must be used as a positive control to validate assay performance. The vehicle (e.g., DMSO) serves as the negative control to ensure it has no significant effect on cell viability at the concentrations used.
2. Materials:
-
This compound (ensure >97% purity)
-
Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom plates
-
Microplate reader
3. Step-by-Step Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Prepare dilutions of the positive control drug similarly.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), medium with DMSO at the highest concentration used (vehicle control), and the positive control dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
4. Data Presentation: Summarize the results in a clear, tabular format.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | Experimental Value | 0.5 ± 0.08 |
Note: Control IC50 values are illustrative and should be determined experimentally.
Protocol 2: Analysis of Apoptosis Induction by Western Blot
If the compound demonstrates potent cytotoxicity, the next logical step is to determine if it acts by inducing programmed cell death (apoptosis). Western blotting is a robust technique to detect the cleavage of key apoptotic proteins, which is a hallmark of this process.[18][19]
1. Rationale and Causality: Apoptosis is executed by a cascade of enzymes called caspases.[19] The activation of executioner caspases, like Caspase-3, involves its cleavage from an inactive pro-form (~35 kDa) into active subunits (~17/19 kDa). Activated Caspase-3 then cleaves cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.[20] The cleavage of PARP (~116 kDa) into a smaller fragment (~89 kDa) is a definitive indicator of apoptosis.[21] A time-course experiment is crucial to capture the transient nature of protein activation.
2. Materials:
-
Selected cancer cell line (one that showed high sensitivity in Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
3. Step-by-Step Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with this compound at its determined IC50 and 2x IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also, probe a separate blot or strip the current one for β-Actin as a loading control to ensure equal protein loading across lanes.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[22]
4. Visualizing the Target Pathway:
Caption: Intrinsic apoptosis pathway highlighting key markers detectable by Western blot.
Protocol 3: In Vitro Kinase Inhibition Assay (General Framework)
Given that a vast number of imidazole derivatives exhibit anticancer activity by inhibiting protein kinases, screening this compound against a panel of cancer-relevant kinases is a critical step in target identification.[23][24]
1. Rationale and Causality: This protocol provides a general framework for a biochemical kinase assay. The specific format (e.g., radiometric, fluorescence-based) will depend on the available technology. The core principle is to measure the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence and absence of the inhibitor compound. A decrease in substrate phosphorylation indicates inhibition of the kinase.[25][26]
2. Materials:
-
Purified recombinant human kinases (a panel covering different families, e.g., tyrosine kinases like EGFR, Src; serine/threonine kinases like AKT, CDK2)
-
Specific peptide or protein substrates for each kinase
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays, or unlabeled for fluorescence assays)
-
Kinase reaction buffer
-
Inhibitor compound (this compound)
-
Positive control inhibitor (e.g., Staurosporine for broad-spectrum, or a specific inhibitor for the kinase being tested)
-
Detection reagents (e.g., phosphocellulose paper for radiometric; ADP-detecting antibody or reagent for fluorescence)
3. Step-by-Step Methodology:
-
Reaction Setup: In a microplate well, combine the kinase reaction buffer, the specific kinase, and the test compound at various concentrations. Include a "no inhibitor" control and a positive control inhibitor.
-
Pre-incubation: Allow the kinase and inhibitor to pre-incubate for 10-20 minutes at room temperature to permit binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[27]
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺, which is essential for kinase activity).
-
Detection and Quantification:
-
For Radiometric Assays: Spot the reaction mixture onto phosphocellulose paper, wash away the unincorporated [γ-³²P]ATP, and quantify the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter.[28]
-
For Fluorescence Assays: Add detection reagents that quantify the amount of ADP produced (which is stoichiometric to substrate phosphorylation). Measure the signal on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the "no inhibitor" control. Plot this percentage against the log of the inhibitor concentration and determine the IC50 value through non-linear regression.
4. Visualizing the Mechanism of Action:
Caption: Hypothesized binding mode of an imidazole-based inhibitor in a kinase active site.
Conclusion and Future Directions
The structured application of these protocols will provide a robust initial assessment of the anticancer potential of this compound. Positive results, such as potent and selective cytotoxicity, clear induction of apoptosis, and inhibition of specific cancer-relevant kinases, would establish a strong foundation for more advanced preclinical studies. Future work could involve cell cycle analysis, investigation of other cell death mechanisms, and ultimately, the synthesis of analogs to build a comprehensive structure-activity relationship profile, guiding the development of a potentially novel and effective therapeutic agent.
References
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- 20. Apoptosis western blot guide | Abcam [abcam.com]
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- 27. researchgate.net [researchgate.net]
- 28. revvity.com [revvity.com]
role of the cyclopropyl group from 2-cyclopropyl-5-iodo-1H-imidazole in metabolic stability
Application Note & Protocol Guide
Topic: The Role of the Cyclopropyl Group in Enhancing Metabolic Stability: A Guide for Drug Discovery Professionals
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for Metabolic Stability
In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is as critical as the optimization of its potency. A significant hurdle in this process is ensuring adequate metabolic stability. Rapid metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, can lead to poor oral bioavailability, short half-life, and the formation of potentially toxic metabolites, dooming an otherwise promising drug candidate.[1][2]
Medicinal chemists employ various strategies to "block" or shield metabolically labile sites on a molecule. One of the most successful and elegant strategies is the incorporation of a cyclopropyl group .[3][4][5] This small, three-membered carbocycle has transitioned from a chemical curiosity to a cornerstone of drug design, appearing in numerous FDA-approved drugs.[3][6] Its unique steric and electronic properties make it an exceptional bioisosteric replacement for gem-dimethyl or ethyl groups, which are often susceptible to oxidative metabolism.[4]
This guide will provide an in-depth analysis of the mechanisms by which the cyclopropyl group confers metabolic stability, using the hypothetical scaffold of 2-cyclopropyl-5-iodo-1H-imidazole to illustrate these principles. Furthermore, we will provide detailed, field-proven protocols for assessing metabolic stability using in vitro liver microsomal and hepatocyte assays, enabling researchers to quantitatively evaluate the impact of this crucial structural motif.
Mechanistic Insights: How the Cyclopropyl Group Shields Against Metabolism
The effectiveness of the cyclopropyl group in enhancing metabolic stability stems from a combination of its unique structural and electronic properties.
2.1. Steric Hindrance and C-H Bond Strength
The primary mechanism is the inherent robustness of the cyclopropyl ring to oxidative metabolism.[4][5] The carbon-hydrogen (C-H) bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes.[4][6] This is due to the increased s-character of the C-H bonding orbitals, a consequence of the ring's significant strain.[6][7] The high C-H bond dissociation energy raises the activation energy required for the initial hydrogen atom abstraction step by CYP enzymes, making the moiety less susceptible to metabolism.[6]
-
Illustrative Example: Consider the target molecule, this compound. The cyclopropyl group at the 2-position can sterically shield the adjacent imidazole ring from enzymatic attack. If an ethyl group were present instead, the terminal methyl group would be a prime target for hydroxylation by CYP enzymes. Replacing it with the cyclopropyl ring effectively removes this metabolic "soft spot."
2.2. Mechanism-Based Inhibition of Cytochrome P450
In certain contexts, particularly when attached to a heteroatom like nitrogen (cyclopropylamines), the cyclopropyl group can act as a mechanism-based inactivator (or "suicide inhibitor") of CYP enzymes.[8] The proposed mechanism involves an initial single electron transfer (SET) from the amine to the CYP heme iron, forming an aminium radical cation.[8][9] This is followed by rapid, irreversible scission of the strained cyclopropane ring, which generates a highly reactive carbon-centered radical that covalently binds to the enzyme, permanently inactivating it.[8][9] While this can enhance the parent drug's half-life, it also carries the risk of drug-drug interactions and toxicity, and must be carefully evaluated.[6][10]
Caption: Mechanisms of Cyclopropyl-Mediated Metabolic Stability.
Experimental Protocols: Quantifying Metabolic Stability
To empirically determine the metabolic stability of a compound like this compound, in vitro assays are indispensable. The two most common and foundational assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
3.1. Protocol 1: Liver Microsomal Stability Assay
This is a high-throughput screening assay that assesses Phase I metabolism, primarily driven by CYP enzymes.[11][12] Liver microsomes are subcellular fractions that are rich in these enzymes.[11]
3.1.1. Rationale & Self-Validation The assay's validity rests on demonstrating NADPH-dependent metabolism. The reaction requires NADPH as a cofactor.[11][13] Therefore, a control incubation without NADPH is critical.[11][14] If the compound degrades in the absence of NADPH, it points to chemical instability rather than enzymatic metabolism. Positive controls (compounds with known metabolic rates, e.g., Midazolam) are included to ensure the microsomes are enzymatically active.[13][14]
3.1.2. Materials
-
Pooled Liver Microsomes (Human, Rat, Mouse)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)[2][12]
-
Test Compound (e.g., this compound)
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[13][14]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
3.1.3. Step-by-Step Methodology
-
Prepare Stock Solutions: Dissolve test compounds, positive controls, and internal standard in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Test Compound (1 µM final): Prepare an intermediate dilution of the test compound in buffer.
-
Microsomes (0.5 mg/mL final): Dilute the microsomal stock in cold phosphate buffer. Keep on ice.[13]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
-
Assay Plate Setup (96-well):
-
Add buffer to all wells.
-
Add the microsomal solution to all wells except the "no protein" control.
-
Add the test compound working solution to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Initiate Reaction: Add the NADPH regenerating system to all wells designated for metabolic reaction. For "-NADPH" control wells, add an equivalent volume of buffer.[12][13] The T=0 sample is taken immediately by transferring an aliquot to a quenching plate.
-
Time-Course Incubation: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction plate to the quenching plate.[11][14]
-
Quench Reaction: The quenching plate contains ice-cold acetonitrile with the internal standard. The ACN precipitates the proteins and halts the enzymatic reaction.[15][16]
-
Sample Processing: Centrifuge the quenched plate at high speed (e.g., 4000 x g) for 20 minutes to pellet the precipitated protein.[15]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
3.2. Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive metabolic picture as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment.[1][17][18] It also accounts for compound permeability across the cell membrane.[16]
3.2.1. Rationale & Self-Validation Cryopreserved hepatocytes are a reliable and widely used model. Assay validity is confirmed by including well-characterized positive control compounds for both Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) metabolism. A vehicle control ensures the solvent does not affect cell viability.
3.2.2. Materials
-
Cryopreserved Hepatocytes (Human, Rat, Mouse)
-
Hepatocyte Culture Medium (e.g., Williams' Medium E)
-
Test Compound
-
Positive Control Compounds
-
Ice-cold Acetonitrile (ACN) with Internal Standard (IS)
-
Collagen-coated 96-well plates, incubator, centrifuge, LC-MS/MS system
3.2.3. Step-by-Step Methodology
-
Thaw and Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed medium.[19]
-
Plate Hepatocytes: Add the hepatocyte suspension to the wells of a collagen-coated 96-well plate.
-
Equilibration: Equilibrate the cells in a CO2 incubator at 37°C for 15-30 minutes.
-
Initiate Reaction: Add the test compound working solution (prepared in medium) to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Time-Course Incubation: The process is similar to the microsomal assay. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an aliquot of the cell suspension to a quenching plate containing ice-cold ACN with IS.[1][16]
-
Sample Processing & Analysis: Follow steps 7 and 8 from the Microsomal Stability Assay protocol.
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (Clint).
-
Calculate Percent Remaining:
-
Determine the peak area ratio (Compound Area / IS Area) for each time point.
-
Normalize the data to the T=0 time point:
-
% Remaining = (Area Ratio at time T / Area Ratio at time 0) * 100
-
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression line is the negative elimination rate constant (-k). The unit is min⁻¹.
-
-
Calculate In Vitro Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
For Microsomes (µL/min/mg protein):
-
Clint = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])
-
-
For Hepatocytes (µL/min/10⁶ cells):
-
Clint = (0.693 / t½) * (1 / [Cell Density in 10⁶ cells/mL])
-
-
Data Presentation:
| Compound | Time (min) | % Remaining | ln(% Remaining) |
| Compound A (Ethyl Analog) | 0 | 100 | 4.61 |
| 15 | 65 | 4.17 | |
| 30 | 42 | 3.74 | |
| 60 | 18 | 2.89 | |
| Compound B (Cyclopropyl Analog) | 0 | 100 | 4.61 |
| 15 | 95 | 4.55 | |
| 30 | 91 | 4.51 | |
| 60 | 82 | 4.41 |
Interpretation:
-
High Stability: A long half-life (>60 min) and low clearance suggest high metabolic stability. Compound B is an example.
-
Low Stability: A short half-life (<30 min) and high clearance suggest the compound is rapidly metabolized. Compound A is an example.
Conclusion
The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal for overcoming metabolic liability.[4][10] Its ability to sterically and electronically shield vulnerable sites on a molecule from CYP-mediated oxidation can dramatically improve a compound's pharmacokinetic profile.[4][5] By employing robust and well-controlled in vitro assays, such as the microsomal and hepatocyte stability protocols detailed here, drug discovery teams can effectively quantify the benefits of such structural modifications. This data-driven approach allows for the rational design of more stable, safe, and effective drug candidates, ultimately increasing the probability of clinical success.
References
- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- PubMed. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.
- BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Pharmaffiliates. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry.
- ResearchGate. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- ACS Publications. (n.d.). Mechanism of cytochrome P-450 inhibition by cyclopropylamines.
- Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- Frontiers. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference.
- Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
- protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Pharmaffiliates. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
- Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from Beilstein Journal of Organic Chemistry.
- NIH. (n.d.). Metabolically Stable tert-Butyl Replacement.
- ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification.
- PubMed. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities.
- ResearchGate. (2019). (PDF) Metabolic stability and its role in the discovery of new chemical entities.
- NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- ResearchGate. (2019). Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities.
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- 5. nbinno.com [nbinno.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
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- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mercell.com [mercell.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. protocols.io [protocols.io]
Application Notes and Protocols for the Derivatization of the 2-Cyclopropyl-5-iodo-1H-imidazole Core
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This document provides a comprehensive technical guide for the derivatization of 2-cyclopropyl-5-iodo-1H-imidazole, a valuable building block for the synthesis of novel drug candidates. Detailed, field-proven protocols for key transformations, including N-alkylation/arylation and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), are presented. The causality behind experimental choices, self-validating system designs, and visual aids are incorporated to ensure scientific integrity and practical applicability for researchers in drug discovery and development.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered heterocyclic motif containing two nitrogen atoms that is central to a vast array of biologically active compounds.[3] Its presence in natural products, such as the amino acid histidine, and in blockbuster drugs like ketoconazole (antifungal), metronidazole (antibiotic), and losartan (antihypertensive), underscores its therapeutic importance.[4] The unique structural and electronic properties of the imidazole core, including its ability to participate in hydrogen bonding and coordinate with metal ions, contribute to its role in molecular recognition at various biological targets.[2] Consequently, the development of synthetic methodologies for the functionalization of the imidazole scaffold is of paramount interest in medicinal chemistry.[1]
The subject of this guide, this compound (CAS 761426-65-7)[5][6], is a particularly attractive starting material. The cyclopropyl group at the 2-position can enhance metabolic stability and binding affinity, while the iodine atom at the 5-position serves as a versatile handle for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide will detail robust protocols for the derivatization of this core at both the imidazole nitrogen and the C5 position.
Derivatization Strategies: A Visual Overview
The derivatization of this compound can be strategically approached at two primary sites: the imidazole nitrogen (N1) and the iodinated carbon (C5). The following diagram illustrates the key synthetic transformations discussed in this guide.
Caption: Key derivatization pathways for this compound.
N-Functionalization Protocols
The presence of a proton on one of the imidazole nitrogen atoms allows for facile derivatization through alkylation or arylation, which can significantly modulate the physicochemical and pharmacological properties of the molecule.
Protocol: N-Alkylation of this compound
N-alkylation of imidazoles is a fundamental transformation for introducing alkyl diversity.[7] The choice of base and solvent is critical to ensure efficient and selective alkylation. Strong, non-nucleophilic bases are often employed to deprotonate the imidazole nitrogen, facilitating its reaction with an alkyl halide.[8]
Experimental Protocol: General Procedure for N-Alkylation
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1-1.5 eq)
-
Base (e.g., NaH, K₂CO₃, DBU) (1.2-2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the base at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
The reaction temperature can range from room temperature to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality of Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) may require heating. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base that is often used in DMF.[8]
-
Solvent Selection: Polar aprotic solvents like DMF and THF are commonly used as they dissolve the imidazole and the base, facilitating the reaction.
-
Inert Atmosphere: An inert atmosphere is crucial, especially when using reactive bases like NaH, to prevent quenching by atmospheric moisture.
Protocol: N-Arylation of this compound
N-arylation of imidazoles is typically achieved through copper- or palladium-catalyzed cross-coupling reactions. These methods have largely replaced harsher classical methods like the Ullmann condensation.[9]
Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-type)
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aryl halide (iodide or bromide) (1.2 eq)
-
Copper(I) salt (e.g., CuI, Cu₂O) (0.1-0.2 eq)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (0.2-0.4 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
High-boiling point solvent (e.g., DMF, NMP, Dioxane)
-
-
Procedure:
-
To a reaction vessel, add the this compound, aryl halide, copper salt, ligand, and base.
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture at a temperature ranging from 100 to 150 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality of Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst. The addition of a ligand, such as 1,10-phenanthroline, can accelerate the reaction and improve yields by stabilizing the copper catalyst.[10]
-
Base: A strong inorganic base like cesium carbonate is often used to facilitate the deprotonation of the imidazole and the subsequent coupling.
-
Solvent: High-boiling point polar aprotic solvents are necessary to achieve the required reaction temperatures.
C5-Functionalization via Palladium-Catalyzed Cross-Coupling
The iodine atom at the C5 position of the imidazole ring is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties.
Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
-
Procedure:
-
In a reaction flask, combine this compound, the arylboronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture with nitrogen or argon for 15-30 minutes.
-
Add the palladium catalyst and degas for another 5 minutes.
-
Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15]
Experimental Protocol: Sonogashira Coupling
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI) (1-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (2.0-3.0 eq)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of this compound and the terminal alkyne in the solvent, add the amine base.
-
Degas the mixture with an inert gas.
-
Add the palladium catalyst and the copper(I) cocatalyst.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Once the reaction is complete, dilute with an organic solvent and wash with water or aqueous ammonium chloride to remove the amine salt.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Causality of Experimental Choices:
-
Dual Catalysis: The reaction relies on a synergistic catalytic system where palladium facilitates the oxidative addition to the aryl iodide, and copper activates the alkyne.[13]
-
Amine Base: The amine base is crucial as it deprotonates the terminal alkyne to form the copper acetylide and also neutralizes the HI formed during the reaction.
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[16][17][18][19][20]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to the solvent and stir for a few minutes to form the active catalyst.
-
Add the this compound, the amine, and the base.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Causality of Experimental Choices:
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[20]
-
Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide is a common choice.
Data Summary and Comparison
The following table provides a general comparison of the reaction conditions for the derivatization of the this compound core.
| Reaction Type | Key Reagents | Catalyst System | Base | Typical Solvent | Temperature (°C) |
| N-Alkylation | Alkyl Halide | None | NaH, K₂CO₃ | DMF, THF | 25-100 |
| N-Arylation | Aryl Halide | CuI / Ligand | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-150 |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-120 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-60 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 |
Conclusion
The this compound scaffold offers a versatile platform for the generation of diverse chemical libraries for drug discovery. The protocols detailed in this application note provide robust and reproducible methods for the N-functionalization and C5-functionalization of this core. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively leverage these transformations to synthesize novel imidazole-based compounds with potential therapeutic applications.
References
- de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6569.
- Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Receptors and Signal Transduction, 1-13.
-
ResearchGate. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]
- Asian Journal of Chemistry. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Asian Journal of Chemistry, 31(8), 1641-1652.
- ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
- PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Lookchem. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]
- NIH. (n.d.).
- University of Otago. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- NIH. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- NIH. (n.d.).
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- YouTube. (2025).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (n.d.).
- PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)
- ACS Publications. (n.d.).
-
Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
- Patsnap. (n.d.). Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. This compound|CAS 761426-65-7 [benchchem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-cyclopropyl-5-iodo-1H-imidazole
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with challenging N-heterocyclic substrates, focusing on the coupling of 2-cyclopropyl-5-iodo-1H-imidazole. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its functional group tolerance and reliability.[1][2] However, substrates like this compound introduce specific challenges, primarily due to the unprotected imidazole moiety. The acidic N-H proton and the basic imine-type nitrogen can interact with and inhibit the palladium catalyst, leading to low yields and reaction failures.[3] This guide will address these issues head-on, providing a framework for rational optimization.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address the most frequent problems encountered during the Suzuki coupling of this compound.
Q1: My reaction shows very low or no conversion. What are the primary causes and how can I fix it?
Low conversion is the most common issue and typically points to problems within the catalytic cycle. The primary suspects are catalyst inhibition and inefficient transmetalation.
Causality: The unprotected imidazole ring is the main culprit. It can act as a ligand for the palladium center through its basic imine nitrogen or be deprotonated by the base, with the resulting imidazolide anion coordinating strongly to the palladium. Both pathways can lead to the formation of inactive or less active catalyst species, effectively stalling the reaction.[3]
Systematic Troubleshooting Protocol:
-
Evaluate the Catalyst-Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust, sterically hindered, and electron-rich ligands are required to shield the palladium center from the imidazole and accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination).[4][5]
-
Actionable Insight: Switch to a modern ligand system. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling nitrogen-containing heterocycles.[6] They provide the necessary steric bulk and electron-donating properties to enhance catalyst stability and activity.
-
-
Re-evaluate the Base: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong that it excessively deprotonates the imidazole, leading to catalyst poisoning.
-
Actionable Insight: If using a strong base like NaOH or t-BuOK is leading to failure, switch to a milder inorganic base. Tripotassium phosphate (K₃PO₄) is often an excellent choice for N-heterocyclic couplings, providing a good balance of reactivity and minimizing side reactions.[3] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
-
Check Solvent and Water Content: The classic Suzuki mechanism often involves a hydroxide bridge between palladium and boron to facilitate transmetalation, implying a need for water.[7]
-
Actionable Insight: Ensure your reaction is not completely anhydrous if using a base like K₃PO₄. A small amount of water (e.g., in a 10:1 dioxane:water mixture) is often beneficial. However, excessive water can promote unwanted protodeboronation of the boronic acid.
-
-
Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[7]
-
Actionable Insight: Degas your solvent and the reaction mixture rigorously. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling an inert gas through the solvent.
-
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: Troubleshooting Decision Tree for Low Yields.
Q2: I'm observing significant side products, primarily homocoupling of my boronic acid and protodeiodination of my starting material. What's going wrong?
The formation of these side products indicates that the desired cross-coupling pathway is being outcompeted by off-cycle reactions.
Causality:
-
Boronic Acid Homocoupling: This side reaction is primarily caused by the presence of oxygen, which can mediate the coupling of two boronic acid molecules.[7]
-
Protodeboronation: The C-B bond can be cleaved by water or other protic sources, especially under harsh basic conditions or prolonged heating, replacing the boronic acid group with a hydrogen atom. Some heteroaryl boronic acids are particularly prone to this.[7]
-
Protodeiodination: The replacement of iodine with a hydrogen atom on your imidazole starting material suggests that the catalytic cycle has stalled after the oxidative addition step. The resulting organopalladium(II) intermediate may be intercepted by a proton source before it can undergo transmetalation.
Systematic Troubleshooting Protocol:
-
Improve Degassing: This is the first line of defense against homocoupling.
-
Use Boronic Esters: Boronic acids are in equilibrium with their trimeric, inactive boroxine form. Pinacol esters of boronic acids are often more stable, less prone to protodeboronation, and commercially available.[7] They slowly hydrolyze under the reaction conditions to release the active boronic acid, maintaining a low, steady concentration that can suppress side reactions.
-
Optimize Reaction Stoichiometry: Using a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents) can help drive the transmetalation step to completion, minimizing the lifetime of the organopalladium(II) halide intermediate that could lead to protodeiodination.[3]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer time can often reduce the rate of side reactions more than the desired cross-coupling. Modern, highly active catalysts often allow for reactions at or near room temperature.[8]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the imidazole N-H group?
While N-protection (e.g., with a SEM, BOC, or Trityl group) can simplify the coupling by removing the problematic acidic proton, it adds steps to your overall synthesis. With the advent of modern, highly active and sterically hindered catalyst systems, direct coupling on the unprotected imidazole is often feasible and more step-economical.[3][9]
Recommendation: Attempt the coupling on the unprotected imidazole first using the robust conditions outlined in this guide. Only consider a protection strategy if optimization fails.
Q2: What is the best "go-to" set of starting conditions for this specific coupling?
For a challenging substrate like this compound, a good starting point would be a system known for its high activity with N-heterocycles.
Recommended Starting Protocol:
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | A reliable source of Pd(0). |
| Ligand | SPhos (2.2-4.4 mol%) | A bulky, electron-rich Buchwald ligand proven for N-heterocycle coupling.[6] |
| Base | K₃PO₄ (2.0-3.0 equiv.) | Effective base with low risk of promoting side reactions.[3] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | A common, effective solvent system for Suzuki couplings. |
| Temperature | 80-100 °C | A typical starting temperature range. Can be lowered with highly active catalysts. |
| Boron Source | Arylboronic Acid (1.5 equiv.) | Slight excess to drive the reaction. Consider a pinacol ester for stability. |
Note: All reagents should be high purity and solvents should be anhydrous and properly degassed.
Q3: How does the Suzuki catalytic cycle work, and where does my imidazole cause problems?
Understanding the mechanism is key to troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The Suzuki Cycle and Imidazole Inhibition Point.
As shown in the diagram, the unprotected imidazole can intercept the organopalladium(II) intermediate after oxidative addition. This coordination event forms a stable, off-cycle complex that prevents the catalyst from proceeding to the crucial transmetalation step, effectively killing the reaction.[3]
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., SPhos, 0.044 equiv.). Add this catalyst mixture to the main reaction vial.
-
Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 10:1 ratio, to achieve a 0.1 M concentration with respect to the iodoimidazole) via syringe.
-
Degassing (Freeze-Pump-Thaw):
-
Freeze the reaction mixture in a liquid nitrogen bath until solid.
-
Apply a high vacuum for 2-3 minutes.
-
Close the vacuum line and thaw the mixture to room temperature.
-
Repeat this cycle two more times.
-
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-cyclopropyl-5-aryl-1H-imidazole.
By approaching your optimizations with an understanding of the underlying mechanistic challenges, you can systematically overcome the hurdles associated with this valuable yet tricky substrate.
References
-
Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]
-
RSC Publishing. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Available at: [Link]
-
National Institutes of Health. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Available at: [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
PubMed. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Available at: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 9. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 2-Cyclopropyl-5-iodo-1H-imidazole
Welcome to the technical support guide for the Sonogashira coupling of 2-cyclopropyl-5-iodo-1H-imidazole. This document is intended for researchers, scientists, and drug development professionals who are utilizing this specific transformation in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful C-C bond-forming reaction. The unique combination of a cyclopropyl group, an acidic N-H proton, and an electron-rich imidazole ring presents a specific set of challenges and potential side reactions that require careful consideration.
I. Understanding the Core Reaction and Potential Pitfalls
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]
In the context of this compound, the desired transformation is the coupling of a terminal alkyne at the C5 position of the imidazole ring. However, the specific functionalities of this substrate can lead to several common side reactions that diminish the yield of the desired product and complicate purification.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the Sonogashira coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
You observe primarily unreacted this compound and your terminal alkyne after the reaction.
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst | The active Pd(0) species is susceptible to oxidation. Ensure your palladium source, especially Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[3] |
| Poor Quality Reagents | Impurities in the starting materials or solvents can poison the catalyst. Ensure the purity of your this compound and alkyne. Use anhydrous, degassed solvents. Copper(I) iodide can also degrade over time; use a fresh bottle.[3] |
| Inappropriate Base | An amine base is necessary to deprotonate the alkyne.[3] Common choices include triethylamine (TEA) or diisopropylamine (DIPA). Ensure the base is dry and used in sufficient excess.[4] |
| Suboptimal Temperature | While aryl iodides are highly reactive, some sterically hindered or electronically challenging substrates may require heating to facilitate the oxidative addition step.[5] Gradually increase the temperature, but monitor for decomposition. |
| N-H Interference | The acidic N-H proton of the imidazole ring can interfere with the catalytic cycle or cause deactivation.[5] If other troubleshooting steps fail, consider N-protection of the imidazole. |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Product)
A major byproduct observed is the dimer of your terminal alkyne.
| Potential Cause | Explanation & Recommended Action |
| Presence of Oxygen | Glaser coupling is an oxidative process promoted by the copper catalyst in the presence of oxygen.[6] Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain a strict inert atmosphere throughout the reaction.[7] |
| High Copper Concentration | While catalytic copper is necessary for the traditional Sonogashira, high concentrations can accelerate homocoupling.[7] Reduce the loading of CuI. |
| Slow Cross-Coupling | If the desired Sonogashira coupling is sluggish, the alkyne has more opportunity to homocouple.[7] Address the potential causes of low reactivity as described in "Problem 1". |
| High Temperature | Elevated temperatures can sometimes favor the homocoupling pathway.[7] If possible, try to run the reaction at a lower temperature. |
| Copper-Free Conditions | The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. These conditions often require different ligands and may need slightly higher temperatures but are highly effective at preventing this side reaction.[1][6] |
Problem 3: Formation of a Hydrodehalogenated Byproduct
You observe the formation of 2-cyclopropyl-1H-imidazole, where the iodine atom has been replaced by hydrogen.
| Potential Cause | Explanation & Recommended Action |
| Hydride Source | Certain solvents (e.g., alcohols) or impurities can act as hydride sources, leading to the reduction of the aryl iodide.[8] Ensure the use of anhydrous, aprotic solvents like THF, DMF, or toluene. |
| Base-Mediated Decomposition | Some bases, particularly in combination with protic solvents, can promote hydrodehalogenation.[8] If this is a persistent issue, consider screening different amine or inorganic bases. |
| Catalyst-Mediated Pathway | In some cases, the palladium catalyst itself can participate in a hydrodehalogenation pathway. Optimizing the ligand or catalyst system may be necessary. |
Problem 4: Complex Mixture of Unidentified Byproducts
The reaction results in a complex mixture that is difficult to characterize, with low recovery of starting materials or desired product.
| Potential Cause | Explanation & Recommended Action |
| Substrate/Product Instability | The imidazole ring or the desired product may be unstable under the reaction conditions, especially at elevated temperatures. Consider lowering the reaction temperature and shortening the reaction time. |
| Cyclopropyl Ring Opening | While less common for simple cyclopropyl groups under Sonogashira conditions, palladium catalysts can mediate the ring-opening of strained rings, especially in the presence of certain functional groups or under harsh conditions.[9] If suspected, this would likely lead to a complex mixture of rearranged products. Analysis by mass spectrometry may help identify potential isomers. Using milder conditions and well-defined catalysts can mitigate this risk. |
| Multiple Side Reactions | A combination of the issues listed above (Glaser coupling, hydrodehalogenation, etc.) may be occurring simultaneously. A systematic approach to optimization, changing one variable at a time (e.g., switching to copper-free conditions first), is recommended. |
III. Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of aryl halides in Sonogashira coupling?
The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[3] Your this compound is therefore a highly activated substrate for this reaction.
Q2: Do I need to protect the N-H of the imidazole ring?
The acidic N-H proton can potentially interfere with the reaction by reacting with the base or catalyst.[5] For many Sonogashira couplings, N-protection is not strictly necessary if the conditions are carefully optimized. However, if you are experiencing consistently low yields or complex reaction mixtures, protecting the imidazole nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) is a standard strategy to improve outcomes.[5][10]
Q3: What are the best palladium catalysts and ligands for this reaction?
Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] For more challenging couplings, or in copper-free systems, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be more effective.[2][11]
Q4: Can I run the Sonogashira coupling without a copper co-catalyst?
Yes, and it is often recommended to avoid the primary side reaction of Glaser homocoupling.[1] Copper-free Sonogashira protocols are well-established and typically involve a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.[11]
Q5: What is the black precipitate I sometimes see in my reaction?
The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to its elemental form.[3][12] This leads to a loss of catalytic activity. It can be caused by impurities, high temperatures, or the use of certain solvents like THF.[12] Using fresh, high-purity reagents and carefully controlling the reaction temperature can help prevent this.
IV. Visualizing the Reaction Pathways
To better understand the chemical transformations occurring in your flask, the following diagrams illustrate the desired Sonogashira coupling pathway and the most common side reactions.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Strategies to Prevent Deiodination of 2-Cyclopropyl-5-iodo-1H-imidazole in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyclopropyl-5-iodo-1H-imidazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of deiodination during synthetic transformations. The stability of the carbon-iodine (C-I) bond is critical for the successful use of this versatile building block in drug discovery, and this document offers field-proven insights to help you navigate this common challenge.
Understanding the Problem: The Mechanism of Deiodination
The deiodination of this compound is a frequent side reaction, particularly in palladium-catalyzed cross-coupling reactions. This process, also known as proto-deiodination or hydro-deiodination, involves the cleavage of the C-I bond and its replacement with a carbon-hydrogen (C-H) bond. Understanding the mechanisms behind this unwanted reaction is the first step toward preventing it.
Several factors can contribute to deiodination:
-
Catalyst-Mediated Deiodination: In palladium-catalyzed reactions, the oxidative addition of the iodo-imidazole to the Pd(0) catalyst is the first step in the desired catalytic cycle.[1] However, the resulting Pd(II) intermediate can undergo undesired reactions, especially if the subsequent steps (transmetalation and reductive elimination) are slow. For instance, the intermediate can react with trace amounts of water or other proton sources in the reaction mixture, leading to the formation of the deiodinated product.
-
Base-Mediated Deiodination: Many cross-coupling reactions require a base to facilitate the catalytic cycle.[1][2] However, strong bases can promote the direct cleavage of the C-I bond, particularly at elevated temperatures. The electron-rich nature of the imidazole ring can exacerbate this issue.
-
Reductive Deiodination: Certain reagents and reaction conditions can lead to the reduction of the aryl iodide. This can be a particular concern when using certain phosphine ligands or in the presence of reducing agents.
Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired deiodination pathway.
Sources
Technical Support Center: Purification of 2-Cyclopropyl-5-iodo-1H-imidazole
Introduction
Welcome to the technical support center for the purification of 2-cyclopropyl-5-iodo-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key synthetic intermediate. The unique structure of this molecule, featuring a basic imidazole core and a halogen substituent, presents specific purification hurdles, including product tailing on silica gel, co-elution with closely related impurities, and difficulties in crystallization.
This document provides in-depth, field-tested solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflow.
Section 1: Troubleshooting Flash Column Chromatography
Flash column chromatography is a primary tool for purifying crude this compound. However, the basicity of the imidazole ring often leads to complications.
Q1: My product is co-eluting with an impurity. How can I improve the separation?
A1: Co-elution is a frequent challenge when impurities have similar polarity to the target compound. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using a single (isocratic) solvent system, switching to a gradient elution is the most powerful solution. Begin with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. This will hold the more polar compounds at the top of the column longer, allowing the less polar ones to elute first, thereby improving separation.[1]
-
Solvent System Modification: The choice of solvent can dramatically alter selectivity. If a standard ethyl acetate/hexane system fails, consider alternatives. A dichloromethane/methanol system, for instance, offers different selectivity and can be effective for more polar compounds.[1]
-
-
Introduce a Basic Modifier:
-
The basic nitrogen of the imidazole can interact strongly with the acidic silica gel, leading to poor separation. Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) to your mobile phase can neutralize the acidic silanol groups on the silica surface.[1][2] This minimizes strong secondary interactions, often resulting in sharper peaks and better resolution.
-
-
Change the Stationary Phase:
-
Alumina: For highly basic compounds like imidazoles, switching from silica gel to neutral or basic alumina can be highly effective. Alumina lacks the strong acidic sites that cause problematic interactions, leading to more symmetrical peaks and often better separation from non-basic impurities.[1]
-
Reverse-Phase Chromatography: If the compound and its impurities have sufficient non-polar character, reverse-phase (e.g., C18) chromatography can be an excellent alternative, as it separates compounds based on hydrophobicity rather than polarity.
-
Q2: I'm observing severe peak tailing for my product on the TLC plate and column. What's happening and how do I fix it?
A2: Peak tailing is the most common issue when purifying imidazoles on silica gel.[2] This occurs due to strong, non-ideal interactions between the basic lone pair of electrons on the imidazole's nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface.[2] This interaction is a form of chemisorption that slows the compound's desorption from the stationary phase, causing it to "tail."
Solutions:
-
Add a Basic Modifier: As detailed in Q1, adding 0.1-1% triethylamine to your eluent is the standard and most effective solution. The TEA is more basic than your imidazole and will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column with fewer problematic interactions.[1][2]
-
Switch to a Neutral Stationary Phase: Using neutral alumina instead of silica gel will eliminate the acidic sites causing the tailing.[1]
Q3: My recovery yield from the column is very low. Where is my product going?
A3: Low recovery is a frustrating issue that can often be traced to irreversible binding or degradation on the column.
-
Irreversible Adsorption: Highly basic compounds can bind so strongly to the acidic sites on silica that they do not elute under normal conditions.[2] This is especially true if the compound is loaded in a solvent that promotes strong binding.
-
Solution: Pre-treat the silica gel by flushing the packed column with your mobile phase containing 1% triethylamine before loading your sample. This deactivates the most aggressive acidic sites. Alternatively, use alumina as your stationary phase.[1]
-
-
Compound Instability: Although this compound is generally stable, some imidazole derivatives can degrade on prolonged exposure to acidic silica.[1]
-
Solution: Minimize the time your compound spends on the column by using a faster flow rate (if separation allows) and not letting the column run dry or sit packed for extended periods. A quick stability test on a TLC plate can be insightful; spot your compound, let the plate sit for an hour, then elute it to see if any new spots (degradants) appear.[2]
-
-
Improper Loading: Loading the sample in a solvent that is too polar can cause the compound to streak down the column in a broad band, leading to poor separation and collection of mixed, impure fractions, which lowers the final yield of pure material.
-
Solution: Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column, leading to sharper bands and improved separation.[1]
-
Data Summary: Recommended Chromatography Systems
| Stationary Phase | Mobile Phase System | Modifier (Optional) | Application Notes |
| Silica Gel (60 Å) | Hexane / Ethyl Acetate | 0.5-1% Triethylamine | Standard choice. Start with a low polarity (e.g., 9:1) and increase via gradient. Modifier is highly recommended to prevent tailing.[1] |
| Silica Gel (60 Å) | Dichloromethane / Methanol | 0.5-1% Triethylamine | For separating more polar impurities. Start with 1-2% methanol and increase polarity gradually. |
| Neutral Alumina | Hexane / Ethyl Acetate | None needed | Excellent alternative to silica to eliminate peak tailing and irreversible adsorption of basic compounds.[1][2] |
| C18 Silica (Reverse-Phase) | Acetonitrile / Water or Methanol / Water | 0.1% TFA or Formic Acid | Use if impurities have different hydrophobic character. The acidic modifier helps to protonate the imidazole for better peak shape. |
Section 2: Troubleshooting Recrystallization
Recrystallization is an excellent technique for obtaining highly pure, crystalline this compound, especially for removing trace impurities after chromatography.
Q1: My product is "oiling out" of the solution instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is too supersaturated. The resulting oil is essentially a liquid form of your impure compound, which rarely crystallizes well.
Solutions:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount of additional hot solvent to the oiled mixture to fully redissolve it, then allow it to cool more slowly.[3]
-
Slow Down the Cooling Process: Rapid cooling promotes supersaturation and oil formation. Allow the flask to cool slowly on the benchtop, perhaps insulated with a cloth or paper towels, before moving it to an ice bath.[3]
-
Lower the Crystallization Temperature: If the product has a low melting point, it may be necessary to use a colder bath (e.g., ice/salt or dry ice/acetone) to induce crystallization once the solution has cooled to room temperature.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution to initiate crystallization.[3]
Q2: The purity of my product is still low after recrystallization. How can I improve it?
A2: Low purity after recrystallization is typically due to impurities being trapped within the crystal lattice or adhering to the crystal surface.
-
Ensure Slow Cooling: Rapid crystal growth traps mother liquor (containing impurities) inside the crystals. The key to high purity is slow, controlled crystal formation, which allows the crystal lattice to form correctly, excluding foreign molecules.[3]
-
Wash the Crystals Correctly: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor from the crystal surfaces. Using too much washing solvent, or solvent that is not cold, will dissolve a significant portion of your product and lower the yield.[3][5]
-
Perform a Second Recrystallization: For very impure starting material, a single recrystallization may not be sufficient. A second recrystallization of the obtained crystals will almost always result in a significant purity upgrade.[3]
Q3: My final product has a yellow or brown tint. How do I remove colored impurities?
A3: A persistent color often indicates the presence of trace amounts of iodine or other highly conjugated, colored byproducts from the reaction.
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.[4]
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient; 1-2% by weight).[6]
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[6] The filtrate should be colorless.
-
Allow the filtered solution to cool and crystallize as usual.
Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your yield.
-
Section 3: General FAQs
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile depends on the synthetic route, but common species include:
-
Unreacted Starting Materials: Such as 2-cyclopropyl-1H-imidazole.
-
Over-Iodinated Products: The iodination reaction can sometimes proceed further, leading to di-iodinated species like 2-cyclopropyl-4,5-diiodo-1H-imidazole.[4][7]
-
Regioisomers: Depending on the reaction conditions, small amounts of the 4-iodo isomer might form.
-
Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis.
Q2: How can I efficiently remove unreacted 2-cyclopropyl-1H-imidazole before chromatography?
A2: An acid-base extraction is highly effective. Since imidazole is basic, it can be protonated and extracted into an aqueous acidic layer.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic imidazole starting material will be protonated and move into the aqueous phase.[8]
-
The desired this compound is less basic due to the electron-withdrawing effect of the iodine atom and will preferentially remain in the organic layer.
-
Separate the layers. The organic layer is now enriched in your product.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield a pre-purified crude product.
Q3: What analytical techniques should I use to confirm the purity and identity of my final product?
A3: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: This is the most powerful tool for confirming the structure. For this compound, you should see characteristic signals for the cyclopropyl protons (typically upfield, around 1.2–1.8 ppm) and the lone imidazole ring proton.[9]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass for the molecular ion ([M+H]⁺).[9]
-
HPLC: High-Performance Liquid Chromatography is the best method for determining the purity of the final compound, typically reported as a percentage area under the curve.
Section 4: Experimental Workflows and Protocols
Purification Troubleshooting Workflow
The following diagram outlines a decision-making process for purifying your crude product.
Caption: A decision tree for troubleshooting common purification issues.
Protocol 1: Flash Column Chromatography (with Basic Modifier)
-
Column Preparation: Select an appropriately sized silica gel column. Pack the column using a slurry of silica gel in your starting mobile phase (e.g., 95:5 hexane/ethyl acetate). Ensure the column is packed evenly without air bubbles.
-
Equilibration: Flush the packed column with at least 3-5 column volumes of the starting mobile phase containing 0.5% triethylamine. This deactivates the silica surface.[1]
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane. Add a small portion of silica gel (approx. 1-2 times the weight of your crude product) and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the equilibrated column.
-
Elution: Begin eluting with the starting mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined beforehand using TLC analysis.
-
Fraction Collection: Collect fractions throughout the elution process. Monitor the composition of the fractions by TLC, staining with potassium permanganate or visualizing under UV light.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified imidazole derivative.[1]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point. For iodoimidazoles, mixtures like isopropanol/n-hexane or ethyl acetate/n-hexane are often effective.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is just completely dissolved.[3][5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.[4] Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small volume of ice-cold solvent (e.g., n-hexane) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- EP0024533B1 - Isolation of imidazoles from their aqueous solutions. Google Patents.
-
Removing imidazole in a workup? Reddit. Available at: [Link]
- Zhang, L. et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
- US3915982A - Imidazole derivatives and process for their preparation. Google Patents.
- US5726293A - Affinity purification methods involving imidazole elution. Google Patents.
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Recrystallization. California State University, Stanislaus. Available at: [Link]
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- 9. This compound|CAS 761426-65-7 [benchchem.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Cyclopropyl-5-iodo-1H-imidazole Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
The 2-cyclopropyl-5-iodo-1H-imidazole scaffold is a highly valuable building block in modern medicinal chemistry. The cyclopropyl group can enhance metabolic stability and modulate lipophilicity, while the iodo-substituent serves as a versatile handle for further molecular elaboration through cross-coupling reactions.[1] However, transitioning the synthesis of these derivatives from bench-scale to pilot or manufacturing scale presents a unique set of challenges that can impact yield, purity, and process efficiency.
This technical support guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to empower researchers in overcoming the hurdles associated with the scale-up synthesis of this important intermediate.
Part 1: Frequently Asked Questions (FAQs) - Core Synthesis & Challenges
Q1: What is the primary challenge in the regioselective iodination of 2-cyclopropyl-1H-imidazole?
A1: The principal challenge is controlling the electrophilic substitution to favor mono-iodination at the C5 position while preventing the formation of di- and tri-iodinated byproducts (e.g., 4,5-diiodo- and 2,4,5-triiodo-imidazoles). The imidazole ring is an electron-rich heterocycle, making it highly susceptible to multiple halogenations.[2] On a large scale, localized concentration gradients and temperature fluctuations can exacerbate this issue, leading to inconsistent product profiles and difficult purifications.
Several older methods for iodinating imidazoles often result in a mixture of products, requiring subsequent reduction steps to remove excess iodine atoms, which is inefficient and generates significant waste.[3][4]
Q2: My iodination reaction is sluggish and gives low yields. What are the likely causes?
A2: Low yields in iodination reactions can often be traced back to several factors:
-
Iodine Solubility: Elemental iodine (I₂) has poor solubility in many common organic solvents and water. On a larger scale, this can lead to a heterogeneous reaction mixture and slow reaction kinetics.
-
Insufficient Activation: The electrophilicity of I₂ may not be sufficient for a rapid reaction with the imidazole substrate.
-
Inappropriate Base: The choice and stoichiometry of the base are critical. An inadequate amount of base will result in the accumulation of HI, which protonates the imidazole, deactivating it towards further electrophilic substitution. Conversely, too strong a base can lead to side reactions.
-
Temperature Control: While heating can increase the reaction rate, it can also promote the formation of byproducts. Iodination is often best performed at controlled, cooler temperatures (e.g., 0°C) to enhance selectivity.[5]
Q3: What are the current best practices for achieving clean, high-yield C5 iodination on a larger scale?
A3: A highly effective and scalable method involves the use of iodine in the presence of a co-solvent or phase-transfer catalyst to improve solubility, and a carefully chosen base. A common and robust system utilizes Sodium Iodide (NaI) or Potassium Iodide (KI) with Iodine (I₂).[3][5] The iodide salt reacts with iodine to form the triiodide ion (I₃⁻), which is more soluble and acts as a mild iodinating agent.
Key Parameters for Scale-Up Success:
| Parameter | Recommendation | Rationale |
| Iodinating Agent | I₂ with a catalytic amount of NaI or KI | Forms soluble triiodide (I₃⁻), ensuring a homogeneous reaction and controlled delivery of the electrophile. |
| Solvent | Aqueous Methanol or Water with a co-solvent | Balances solubility of the imidazole starting material and the iodine species. |
| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Neutralizes the HI byproduct, preventing substrate deactivation. Stoichiometry must be carefully controlled. |
| Temperature | 0 - 10 °C | Maximizes regioselectivity for the C5 position and minimizes the formation of over-iodinated species.[5] |
| Stoichiometry | Use a slight excess of the imidazole starting material | A strategy to consume the iodinating agent and prevent di- and tri-iodination.[3] |
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and solve common problems encountered during the synthesis and purification processes.
Troubleshooting Guide 1: Poor Yield and Purity in Iodination
Use the following decision tree to diagnose issues with your iodination reaction.
Caption: Troubleshooting Iodination Failures.
Troubleshooting Guide 2: Purification Challenges on a Large Scale
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product streaks or is lost on silica gel column | The basic imidazole nitrogen interacts strongly with the acidic silica gel, causing tailing and potential degradation.[6] | 1. Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia.[6]2. Switch Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.3. Avoid Chromatography: Develop a robust crystallization or acid-base extraction protocol to eliminate the need for chromatography. |
| Difficulty in crystallizing the final product | The product may be an oil, or impurities are inhibiting crystal formation. The solvent system is not optimal. | 1. Solvent Screening: Test a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water, isopropanol).2. Seeding: Introduce a small crystal of pure material to initiate crystallization.3. Anti-Solvent Addition: Dissolve the crude product in a good solvent and slowly add an anti-solvent in which the product is insoluble. |
| Emulsion formation during acid-base extraction | The organic and aqueous layers have similar densities, or fine particulates are stabilizing the emulsion. | 1. Add Brine: Add a saturated solution of NaCl to the aqueous layer to increase its ionic strength and density.[6]2. Filter: Filter the entire mixture through a pad of Celite® to remove particulates.[6]3. Change Solvent: Switch to a more or less dense organic solvent (e.g., from dichloromethane to ethyl acetate). |
Part 3: Key Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is designed for robustness and scalability.
Caption: Workflow for Iodination Scale-Up.
Methodology:
-
Preparation: In a suitably sized reactor equipped with overhead stirring, a temperature probe, and an addition funnel, dissolve 2-cyclopropyl-1H-imidazole (1.0 eq) and sodium hydroxide (1.1 eq) in a 3:1 mixture of methanol and water. Cool the solution to 0°C using an appropriate cooling bath.
-
Iodinating Solution: In a separate vessel, dissolve iodine (I₂, 0.95 eq) and sodium iodide (NaI, 0.1 eq) in water.
-
Reaction: Slowly add the iodine/sodium iodide solution to the cooled imidazole solution via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature below 5°C throughout the addition.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LCMS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine dissipates.
-
Isolation: Carefully adjust the pH of the mixture to 7-8 using 1M HCl. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then dry under vacuum to yield the crude product, which can be further purified by recrystallization (e.g., from ethanol/water).
Protocol 2: Purification via Acid-Base Extraction
This technique is highly effective for removing non-basic impurities and unreacted starting materials.[7]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Neutralization: Combine the acidic aqueous extracts and cool in an ice bath. Slowly neutralize by adding 1M NaOH (aq) with vigorous stirring until the solution is basic (pH ~9-10).
-
Back-Extraction: The purified product will either precipitate out (if solid) or can be extracted back into a fresh organic solvent (e.g., dichloromethane).
-
Final Steps: Collect the precipitated solid by filtration or dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Part 4: Downstream Applications - Challenges in Cross-Coupling
The this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9] However, challenges can arise.
Q4: My Suzuki-Miyaura coupling reaction with this compound is failing. What should I check?
A4: The success of a Suzuki coupling hinges on the careful selection of catalyst, ligand, base, and solvent. The imidazole moiety itself can act as a ligand for the palladium catalyst, sometimes inhibiting the catalytic cycle.[10][11][12]
Caption: Key Stages of Suzuki-Miyaura Coupling.
Troubleshooting Tips for Suzuki Coupling:
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points. If these fail, consider ligands designed to promote the coupling of heteroaryl halides, such as bulky biaryl phosphine ligands (e.g., SPhos, XPhos).
-
Base: The base is crucial for activating the boronic acid. K₂CO₃ or Cs₂CO₃ are commonly effective. Ensure the base is anhydrous and finely powdered for better reactivity.
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often required. The ratio can significantly impact the reaction rate.
-
Degassing: Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
References
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes - ResearchGate. [Link]
-
2-bromo-1-cyclopropyl-1h-imidazole - PubChemLite. [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. [Link]
-
Cyclopropanation - Wikipedia. [Link]
-
2-bromo-5-cyclopropyl-4-propan-2-yl-1H-imidazole - PubChem. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems - ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. [Link]
-
Identification of iodinated Imidazole disinfection by-products from iodide containing water during chlorination - ACS Fall 2025. [Link]
- CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google P
- CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
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- 1. This compound|CAS 761426-65-7 [benchchem.com]
- 2. Identification of iodinated Imidazole disinfection by-products from iodide containing water during chlorination - American Chemical Society [acs.digitellinc.com]
- 3. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
effect of base and solvent on 2-cyclopropyl-5-iodo-1H-imidazole reactivity
Welcome to the technical support center for 2-cyclopropyl-5-iodo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we address common challenges and frequently asked questions regarding its reactivity, with a focus on the critical roles of bases and solvents.
Understanding the Reactivity of this compound
This compound is a valuable intermediate in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and modulate lipophilicity, while the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] However, the interplay of the imidazole core, the electron-donating cyclopropyl group, and the electron-withdrawing iodine atom presents unique reactivity challenges.
The imidazole ring contains two nitrogen atoms, creating the potential for different reaction pathways, including N-alkylation and cross-coupling at the C5 position. The choice of base and solvent is paramount in controlling the outcome of these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields?
A1: Several factors can contribute to poor performance in cross-coupling reactions. Here’s a systematic troubleshooting guide:
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings, a base is required to activate the boronic acid for transmetalation.[2] For Buchwald-Hartwig aminations, a strong base is needed to deprotonate the amine.[3]
-
Troubleshooting:
-
Weak Base: If you are using a weak base like K₂CO₃ and observing low conversion, consider switching to a stronger base such as Cs₂CO₃, K₃PO₄, or an alkoxide like NaOtBu.
-
Base Incompatibility: Ensure your base is compatible with other functional groups in your starting materials.[4] For instance, ester groups may be sensitive to strong alkoxide bases.[4]
-
-
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of intermediates.
-
Troubleshooting:
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, and dioxane are commonly used. If you are experiencing poor solubility or slow reaction rates, consider a solvent screen. A mixture of solvents, such as toluene/water or dioxane/water for Suzuki couplings, can be beneficial.
-
Protic Solvents: For some imidazole syntheses, polar protic solvents like ethanol-water mixtures have been shown to improve yields.[5]
-
-
-
Catalyst and Ligand Choice: The palladium catalyst and phosphine ligand are crucial for the catalytic cycle.
-
Troubleshooting:
-
Ligand Screening: For challenging couplings, a ligand screen is often necessary. For Buchwald-Hartwig aminations, sterically hindered phosphine ligands are often effective.[6]
-
Catalyst Deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
-
Q2: I am observing undesired N-alkylation as a side reaction. How can I prevent this?
A2: N-alkylation of the imidazole ring is a common side reaction, especially when using strong bases. The imidazole nitrogen can be deprotonated and act as a nucleophile.[7]
-
Understanding the Cause: The N-H proton of the imidazole is acidic and can be removed by the base intended for the cross-coupling reaction. The resulting imidazolate anion can then react with your alkylating agent or even the starting material.
-
Troubleshooting Strategies:
-
Protecting Groups: Protect the imidazole nitrogen with a suitable protecting group (e.g., Boc, Trityl, SEM) before performing the cross-coupling reaction. This is the most robust solution.
-
Weaker Base: If protection is not feasible, consider using a weaker base that is sufficient for the cross-coupling but less likely to deprotonate the imidazole.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the N-alkylation pathway.
-
Q3: My N-alkylation reaction is sluggish or incomplete. What can I do?
A3: Incomplete N-alkylation can be due to several factors, including steric hindrance and the choice of base and solvent.
-
Base and Solvent Optimization:
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent plays a significant role. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Steric Hindrance: The cyclopropyl group at the 2-position can create some steric hindrance around the imidazole nitrogens, potentially slowing down the reaction.[8]
Q4: Is the cyclopropyl group stable under my reaction conditions?
A4: The cyclopropyl group is generally stable under many reaction conditions. However, its high ring strain can make it susceptible to ring-opening under certain harsh conditions, particularly those involving strong acids or certain transition metals that can promote C-C bond cleavage. It's important to be mindful of this, although it is not a common issue in standard cross-coupling or N-alkylation reactions. The cyclopropyl group is known to stabilize adjacent positive charges, a property that can influence reaction intermediates.[9][10][11][12][13]
Troubleshooting Guides
Guide 1: Poor Yield in Suzuki-Miyaura Coupling
Issue: Low conversion of this compound in a Suzuki-Miyaura coupling with an arylboronic acid.
Workflow for Troubleshooting:
Caption: Decision tree for controlling N-alkylation regioselectivity.
Detailed Steps:
-
Steric and Electronic Factors: The N1 position is generally more sterically accessible than the N3 position, which is adjacent to the cyclopropyl group. Electronically, the iodine at C5 will have a deactivating inductive effect on the adjacent N1, making the N3 nitrogen more nucleophilic. However, steric hindrance from the C2-cyclopropyl group often directs alkylation to the N1 position. [14]2. Base and Solvent: The reaction conditions can influence the tautomeric equilibrium of the imidazole, which in turn affects the site of alkylation. [14] * Under basic conditions where the imidazolate anion is formed, the regioselectivity is primarily governed by sterics and electronics.
-
In "neutral" conditions (e.g., using an alkyl halide in ethanol without a strong base), the tautomeric equilibrium plays a more significant role. [14]3. Protecting Group Strategy: For unambiguous synthesis of a single regioisomer, a protecting group strategy is often the most reliable approach.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (3.0 equivalents)
-
Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the dioxane/water solvent mixture and Pd(PPh₃)₄.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Sodium Hydride
This protocol describes the N-alkylation of this compound using a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)
-
Alkyl halide (1.1 equivalents)
-
Anhydrous DMF
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add a solution of this compound in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
Table 1: Effect of Base and Solvent on a Model Suzuki Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 45 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 82 |
| 3 | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 16 | 78 |
| 4 | NaOtBu | Toluene | 110 | 12 | 65 (with side products) |
Note: Yields are hypothetical and for illustrative purposes to demonstrate trends.
References
-
Physics Forums. (2020, April 24). Stability of the derivatives of cyclopropyl methyl carbocation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2024, June 24). Possible adverse events of imidazole antifungal drugs during treatment of vulvovaginal candidiasis: analysis of the FDA Adverse Event Reporting System. Retrieved from [Link]
-
Quora. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable? Retrieved from [Link]
-
PubMed. (n.d.). Adverse reactions of imidazole antifungal agents: computer graphic studies of cytochrome P-450 interactions. Retrieved from [Link]
-
Nanotechnology Perceptions. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 761426-65-7. Retrieved from [Link]
-
Arkat USA. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-cyclopropyl-1h-imidazole-4-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Effect of the solvent on the yield of 2,4,5-triphenyl-1H-imidazole.... Retrieved from [Link]
-
NIH. (n.d.). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Imidazole Salicylate? Retrieved from [Link]
-
IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Using Molecular Iodine as Catalyst. Retrieved from [Link]
-
PMC. (n.d.). Idiosyncratic Adverse Drug Reactions: Current Concepts. Retrieved from [Link]
-
MDPI. (2021, May 4). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
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- 5. nano-ntp.com [nano-ntp.com]
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troubleshooting failed reactions involving 2-cyclopropyl-5-iodo-1H-imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for 2-cyclopropyl-5-iodo-1H-imidazole (CAS 761426-65-7). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the unique challenges and opportunities presented by this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.
The this compound scaffold is a valuable asset in drug discovery. The cyclopropyl group can enhance metabolic stability and introduce favorable conformational constraints, while the iodo-imidazole moiety serves as a key handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions.[1][2][3] However, the interplay between the acidic N-H proton, the electron-rich imidazole ring, and the sterically demanding cyclopropyl group can lead to common reaction failures. This document provides direct answers to specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, properties, and reactivity of this compound.
Q1: What are the optimal storage conditions for this compound?
For long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[4] Aryl iodides, particularly electron-rich heterocycles, can be sensitive to light and air, potentially leading to gradual decomposition or deiodination.
Q2: How can I assess the purity of my this compound starting material?
Standard analytical techniques such as ¹H NMR, LC-MS, and melting point analysis are recommended. Key indicators of impurity include:
-
Presence of 2-cyclopropyl-1H-imidazole: This suggests deiodination has occurred either during synthesis or storage.[4] Its presence can lead to lower yields of the desired coupled product.
-
Residual solvents or reagents from synthesis: Check for common solvents like DMF or reagents from the iodination step.
-
Discoloration: While not quantitative, a significant deviation from a white or off-white solid may indicate degradation.
Commercially available reagents are typically supplied with a purity of 97% or higher.[1]
Q3: Does the N-H proton of the imidazole ring interfere with cross-coupling reactions?
Yes, the acidic N-H proton is a critical factor and a common source of reaction failure.[5] It can interfere in several ways:
-
Unproductive Reaction with Base: Strong bases can deprotonate the imidazole, consuming the base needed for the catalytic cycle.
-
Catalyst Inhibition/Deactivation: The resulting imidazolide anion can coordinate too strongly to the palladium center, inhibiting catalytic activity.[5]
-
Side Reactions: The deprotonated imidazole can act as a nucleophile, leading to undesired products.
Many reactions can be successful on the unprotected imidazole with careful optimization, particularly of the base.[4][5] However, for challenging couplings or to maximize yield, N-protection is a reliable strategy. Common protecting groups include Boc, SEM, or Trityl.[4][6]
Q4: What is the general reactivity order for palladium-catalyzed cross-coupling with this substrate?
As an aryl iodide, this compound is highly reactive towards oxidative addition to a Pd(0) center, which is the first step in most cross-coupling catalytic cycles.[7] The general reactivity trend for aryl halides is I > Br > Cl >> F. Therefore, this substrate is an excellent candidate for a wide range of coupling reactions under relatively mild conditions.[4][6][8]
Troubleshooting Guide: Cross-Coupling Reactions
This section provides in-depth, Q&A-based troubleshooting for specific failed reactions.
Scenario 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the imidazole core and various aryl or vinyl partners.[8][9]
Q: My Suzuki-Miyaura reaction shows low or no conversion, with mainly starting material recovered. What are the likely causes?
This is a common issue that can be diagnosed systematically. Follow this workflow to identify the root cause.
Detailed Breakdown:
-
Reagent Quality:
-
Boronic Acid: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, especially upon prolonged storage or exposure to moisture.[4] This reduces the concentration of the active coupling partner. Solution: Use freshly purchased boronic acid, recrystallize it, or consider using a more stable boronate ester (e.g., a pinacol ester).
-
Base: Ensure your base is anhydrous. Mild inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred for unprotected N-H imidazoles over strong organic bases like NaOtBu, which can cause catalyst inhibition.[4][10]
-
-
Reaction Setup:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction flask was properly purged with argon or nitrogen and that the reaction is maintained under a positive pressure of inert gas.[11]
-
Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents thoroughly before use by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[11]
-
-
Reaction Parameters:
-
Catalyst System: The combination of palladium source and ligand is critical. For electron-rich heteroaromatics, bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting reductive elimination step.
-
Temperature: While aryl iodides are reactive, challenging couplings may require higher temperatures (80-110 °C) to proceed efficiently.[4][8] Increase the temperature in increments, monitoring for any signs of decomposition.
-
Recommended Suzuki Coupling Conditions
| Parameter | Recommendation | Rationale & In-Text Citation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts offer more reliable generation of the active Pd(0) species.[12] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos) or PPh₃ | Bulky, electron-rich ligands accelerate reductive elimination. SPhos has shown high efficiency for coupling with N-protected iodopyrazoles.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases are less likely to cause side reactions related to the acidic N-H proton of the imidazole.[4][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A protic co-solvent is often necessary to dissolve the inorganic base.[8] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is often required to drive the reaction to completion.[8] |
Scenario 2: Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond with a terminal alkyne, a key transformation in medicinal chemistry.[13]
Q: My Sonogashira reaction is giving a low yield of the desired product, and I'm observing a significant amount of a higher molecular weight byproduct. What is happening?
This is a classic symptom of alkyne homocoupling (Glaser coupling), a common side reaction in Sonogashira chemistry.[14]
Detailed Breakdown:
-
Oxygen Contamination: The copper(I)-catalyzed homocoupling pathway is highly sensitive to the presence of oxygen. The most critical troubleshooting step is to ensure the reaction is rigorously deoxygenated.[14]
-
Solution: Degas all solvents and reagents thoroughly. Use a robust inert atmosphere throughout the reaction setup and duration.
-
-
Copper Co-catalyst: While CuI is the classic co-catalyst used to form the reactive copper acetylide species, high concentrations can promote homocoupling.[13]
-
Solution: Ensure you are using only catalytic amounts of CuI (typically 1-5 mol%). If homocoupling persists, consider switching to a "copper-free" Sonogashira protocol, which relies solely on the palladium catalyst, though this may require higher temperatures or different ligands.
-
-
Base Selection: The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the HX generated. Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard.
-
Solution: Ensure your amine base is pure and dry. Avoid using inorganic bases which are generally less effective for this transformation.
-
Scenario 3: Buchwald-Hartwig Amination
This reaction forms a C-N bond, coupling the imidazole with a primary or secondary amine.[15] It is often challenging due to the presence of two N-H groups (one on the imidazole, one on the amine nucleophile).
Q: I am attempting a Buchwald-Hartwig amination and observing no product, significant starting material decomposition, or deiodination of my imidazole. What should I investigate?
These outcomes point towards issues with the catalyst system, base selection, or thermal stability.
-
Incompatible Base: This is the most frequent point of failure. Strong, non-coordinating bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig amination but can be too harsh for the unprotected this compound.[16] The strong base can aggressively deprotonate the imidazole, leading to catalyst poisoning or decomposition pathways.[4][5]
-
Solution: Switch to a weaker, more coordinating base like Cs₂CO₃ or K₃PO₄. While the reaction may be slower, it often provides a cleaner profile with fewer side reactions. For particularly sensitive substrates, a soluble organic base like DBU may be an option under specific conditions.[17]
-
-
Ligand-Substrate Mismatch: The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand. The ligand must be sufficiently bulky to promote C-N reductive elimination.[4]
-
Catalyst Poisoning: Besides the imidazole N-H, certain functional groups on the amine coupling partner can poison the palladium catalyst.[4]
-
Solution: Ensure the amine is of high purity. If the amine contains functional groups like thiols or other unmasked heterocycles, consider protecting them if possible.
-
-
Thermal Decomposition: If running the reaction at high temperatures, you may observe deiodination (loss of iodine) or other decomposition pathways.
-
Solution: Try running the reaction at a lower temperature for a longer period. The use of a highly active pre-catalyst/ligand system can often allow for milder reaction conditions.[12]
-
General Experimental Protocols
The following are starting-point protocols. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8]
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a pre-catalyst, add it in step 1.[9][12]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[8]
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 1-5 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1-1.3 equiv.) and a degassed amine base (e.g., Et₃N, 2.0-3.0 equiv.) via syringe.[13]
-
Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify by flash column chromatography.
References
- Benchchem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Benchchem. (n.d.). The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). This compound | CAS 761426-65-7.
- MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
- RSC Publishing. (2018). An iodine/DMSO-catalyzed sequential one-pot approach to 2,4,5-trisubstituted-1 H -imidazoles from α-methylene ketones. RSC Advances. DOI:10.1039/C8RA07238H.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups.
- ResearchGate. (n.d.). Monosubstituted, Anionic Imidazolyl Ligands from N−H NHC Precursors and Their Activity in Pd‐Catalyzed Cross‐Coupling Reactions. Request PDF.
- ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A Chemical.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- University of Wisconsin. (n.d.). Cross-Coupling Chemistry.
- J&K Scientific. (n.d.). This compound | 761426-65-7.
- ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Benchchem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Sigma-Aldrich. (n.d.). 2-Cyclopropyl-1H-imidazole | 89532-38-7.
- ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry.
- Journal of Organic Chemistry. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
- AbacipharmTech. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- ACS Publications. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega.
- ACS Publications. (2022). Enabling Cyclopropanation Reactions of Imidazole Heterocycles via Chemoselective Photochemical Carbene Transfer Reactions of NHC-Boranes. Organic Letters.
- ResearchGate. (n.d.). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- IJPPR. (n.d.). Chemical and Pharmacological Properties of Imidazoles.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
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- SciELO. (n.d.). Are Imidazoles Versatile or Promiscuous in Reactions with Organophosphates? Insights from the Case of Parathion.
- Echemi. (n.d.). Buy 2-Cyclopropyl-4-iodo-1H-iMidazole from HANGZHOU LEAP CHEM CO., LTD..
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Technical Support Center: Byproduct Analysis in Reactions of 2-Cyclopropyl-5-iodo-1H-imidazole
Welcome to the technical support center for 2-cyclopropyl-5-iodo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during its use in chemical synthesis, particularly focusing on the identification and mitigation of reaction byproducts.
Introduction
This compound is a valuable intermediate in medicinal chemistry, prized for its unique combination of a metabolically robust cyclopropyl group and a versatile iodinated imidazole ring ready for further functionalization via cross-coupling reactions.[1] However, the inherent reactivity of its functional groups can lead to the formation of various byproducts, complicating reaction work-ups, purification, and potentially impacting the quality of the final compounds. This guide provides a systematic approach to identifying and addressing these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed in reactions with this compound?
A1: Based on the reactivity of the imidazole core, the C-I bond, and the cyclopropyl moiety, byproducts can be broadly categorized into three main classes:
-
N-Alkylation Regioisomers: When the imidazole nitrogen is alkylated or arylated, the reaction can occur at either the N-1 or N-3 position, leading to a mixture of regioisomers. The formation of these isomers is a common challenge in imidazole chemistry.[2]
-
Side Products from Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is typically targeted for Suzuki, Sonogashira, Heck, or other palladium-catalyzed cross-coupling reactions.[1] Common side products include:
-
Products of Cyclopropyl Ring Opening: While generally stable, the cyclopropyl ring can undergo opening under certain conditions, particularly in the presence of strong acids or some transition metal catalysts.[6][7][8]
Q2: How can I quickly assess the purity of my reaction mixture containing this compound and its derivatives?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for a rapid purity assessment.
-
TLC: Provides a quick visual indication of the number of components in your mixture. It's an excellent tool for monitoring reaction progress and optimizing purification conditions. For imidazole derivatives, a common mobile phase is a mixture of ethyl acetate and hexanes, sometimes with a small amount of triethylamine or methanol to reduce tailing.
-
LC-MS: Offers a more detailed picture, providing the retention times and mass-to-charge ratios of the components. This allows for the preliminary identification of expected products and byproducts based on their molecular weights. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of imidazole compounds.[6]
Part 2: Troubleshooting Guide for Common Byproducts
This section provides a detailed breakdown of common byproducts, their identification using analytical techniques, and strategies for their mitigation.
Issue 1: Presence of an Isomeric Byproduct After N-Alkylation
Scenario: You have performed an N-alkylation on this compound and your analytical data (NMR, LC-MS) suggests the presence of two isomeric products.
Causality: The imidazole ring has two nitrogen atoms (N-1 and N-3) that can act as nucleophiles in alkylation reactions. While one isomer may be sterically or electronically favored, a mixture is often obtained. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by the substrate, alkylating agent, and reaction medium.[2]
| Byproduct Class | Predicted Structures | Key Analytical Signatures |
| N-Alkylation Regioisomers | Isomer 1: 2-cyclopropyl-5-iodo-1-R-1H-imidazoleIsomer 2: 2-cyclopropyl-4-iodo-1-R-1H-imidazole | 1H NMR: The chemical shift of the imidazole ring proton and the protons of the R-group will differ between the two isomers. NOESY experiments can be used to establish through-space correlations between the R-group and the cyclopropyl or iodo-substituents to definitively assign the structures.LC-MS: The two isomers will have the same mass but different retention times in reversed-phase HPLC. |
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This gradient will help to separate compounds with different polarities.
-
Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., 210-230 nm) and mass spectrometry (electrospray ionization in positive mode).
-
Analysis: Look for two peaks with the same mass-to-charge ratio but different retention times. The relative peak areas can be used to estimate the isomeric ratio.
-
Choice of Base and Solvent: The regioselectivity of N-alkylation can be highly dependent on the reaction conditions. For instance, using a strong base like sodium hydride in an aprotic solvent like DMF or THF often favors one isomer, while milder bases like potassium carbonate in polar protic solvents may give different ratios.[9]
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, forcing the alkylation to occur at the desired position.
-
Chromatographic Separation: If a mixture is unavoidable, careful column chromatography on silica gel is often effective for separating the regioisomers. A shallow solvent gradient is recommended for optimal separation.
Issue 2: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Scenario: After performing a Suzuki or Sonogashira coupling with this compound, you observe byproducts corresponding to the starting material without iodine, and/or a dimer of your starting material.
Causality: These are common side reactions in palladium-catalyzed cross-couplings.
-
Dehalogenation (specifically, hydrodehalogenation): The iodo-substituent is replaced by a hydrogen atom. This can be caused by various factors, including the presence of a hydride source (e.g., from the solvent or base) or certain reaction conditions that favor this pathway over the desired cross-coupling.[4][5]
-
Homocoupling: Two molecules of the iodo-imidazole couple to form a bi-imidazole, or two molecules of the coupling partner (e.g., boronic acid) couple together. This is often promoted by the presence of oxygen or when the transmetalation step is slow.[3]
| Byproduct Class | Predicted Structures | Key Analytical Signatures |
| Dehalogenation | 2-cyclopropyl-1H-imidazole | 1H NMR: Appearance of a new signal for the proton at the 5-position of the imidazole ring. Disappearance of the characteristic downfield shift associated with the iodo-substitution.MS: A molecular ion peak corresponding to the mass of 2-cyclopropyl-1H-imidazole (M+H)+. |
| Homocoupling | 2,2'-dicyclopropyl-5,5'-bi-1H-imidazole | 1H NMR: Complex aromatic region, but the signals for the cyclopropyl group should be present. The integration will reflect the dimeric structure.MS: A molecular ion peak corresponding to twice the mass of the de-iodinated starting material. |
Issue 3: Suspected Cyclopropyl Ring Opening
Scenario: You observe unexpected byproducts with masses that do not correspond to simple transformations of the starting material, and the characteristic cyclopropyl signals in the 1H NMR spectrum are absent or diminished.
Causality: While the cyclopropyl group is generally stable, high temperatures, strong acids, or certain transition metal-catalyzed pathways can lead to ring opening. This is due to the inherent ring strain of the three-membered ring. Palladium-catalyzed ring opening of cyclopropanes has been reported, though it often requires specific activating groups.[6][7]
The identification of ring-opened products can be complex as a variety of structures can be formed.
-
1H and 13C NMR: The most definitive evidence for ring opening is the disappearance of the characteristic high-field signals of the cyclopropyl protons (typically 0.5-1.5 ppm) and the appearance of new signals corresponding to an opened alkyl chain.
-
Mass Spectrometry: The molecular weights of the byproducts will be the same as the starting material or its derivatives if the ring opening is part of an isomerization process. High-resolution mass spectrometry can help to confirm the elemental composition.
-
Reaction Conditions: Avoid strongly acidic conditions and excessively high temperatures.
-
Catalyst and Ligand Choice: If ring opening is suspected in a palladium-catalyzed reaction, screening different ligands can be beneficial. Less electron-rich ligands on the palladium center may be less prone to promoting ring opening.
Part 3: Visualization of Key Byproduct Formation Pathways
References
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Palladium-catalyzed ring opening of cyclopropyl thioethers. Organic Process Research & Development. [Link]
-
NMR Predict. NMRDB.org. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica. [Link]
-
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. National Institutes of Health. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
N-Alkylation of imidazoles. University of Otago. [Link]
-
Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
1H- and 13C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. ResearchGate. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. National Institutes of Health. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Semantic Scholar. [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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General palladium-catalyzed cross coupling of cyclopropenyl esters. National Institutes of Health. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]
-
Interpretation of mass spectra. University of Oslo. [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
1H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]
-
HPLC METHOD FOR IMIDAZOLE. Chromatography Forum. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
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- 8. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part Three) - Oreate AI Blog [oreateai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Cyclopropyl-5-iodo-1H-imidazole Products
Welcome to the technical support center for the purification of 2-cyclopropyl-5-iodo-1H-imidazole and related pharmaceutical intermediates. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing residual palladium catalysts from palladium-catalyzed reaction products. Efficient removal of these metallic impurities is paramount to meet stringent regulatory requirements and ensure the integrity of downstream biological assays.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established best practices and scientific principles.
I. Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses specific problems you may encounter during the purification of your this compound product.
Problem 1: High levels of residual palladium (>100 ppm) detected after initial purification (e.g., filtration, aqueous workup).
Root Cause Analysis:
Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are invaluable for synthesizing complex molecules.[3][4][5] However, residual palladium can persist in various forms, including colloidal nanoparticles and soluble complexes with ligands or your product itself.[6] The imidazole moiety in your product, with its nitrogen lone pairs, can act as a ligand, strongly coordinating to palladium and making its removal by simple physical methods challenging.
Recommended Solutions:
-
Sequential Treatment Strategy: A multi-step approach is often necessary. Filtration through Celite can remove heterogeneous palladium particles, but will not be effective against soluble palladium species.[6]
-
Scavenger Screening: The most robust solution is to employ a metal scavenger. A screening of different scavenger types is highly recommended as the optimal choice is dependent on the specific reaction conditions, solvent, and the nature of the palladium species.[7]
Problem 2: Inconsistent palladium removal results between batches.
Root Cause Analysis:
Variability in residual palladium levels can stem from subtle differences in reaction conditions, reagent quality, or workup procedures. The age and quality of phosphine ligands, for instance, can influence the formation of different palladium complexes, which may have varying affinities for scavengers.
Recommended Solutions:
-
Standardize Operating Procedures (SOPs): Ensure all reaction and workup parameters are tightly controlled and documented. This includes reaction time, temperature, agitation speed, and the exact workup quenching and extraction procedures.
-
Reagent Qualification: Use reagents from a consistent, qualified source. Consider that different batches of the same reagent can have slight variations.
-
In-Process Control (IPC): Implement a rapid analytical method to assess palladium levels before committing to a full-scale purification. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for final quantification, faster, semi-quantitative methods can be used for in-process checks.[8][9]
Problem 3: Significant product loss during the scavenging process.
Root Cause Analysis:
Some scavengers, particularly activated carbon, can non-selectively adsorb the desired product along with the palladium catalyst, leading to reduced yields.[10] This is especially a concern with highly functionalized or polar molecules.
Recommended Solutions:
-
Optimize Scavenger Loading: Use the minimum effective amount of scavenger. This can be determined through small-scale optimization experiments.
-
Consider Functionalized Silica Scavengers: These materials often exhibit higher selectivity for palladium over the organic product compared to activated carbon.[3][4][5] Thiol-functionalized silicas, for example, show a high affinity for soft metals like palladium.[11]
-
Flow Chemistry Approach: Passing the product solution through a packed bed or cartridge of the scavenger can improve efficiency and minimize product loss compared to a batch slurry method.[7]
II. Frequently Asked Questions (FAQs)
Here we answer common questions regarding palladium removal from this compound products.
Q1: What are the primary methods for removing residual palladium?
There are three main strategies for palladium removal: adsorption, extraction/precipitation, and crystallization.[10]
-
Adsorption: This is the most common approach and involves the use of solid-supported scavengers to bind the palladium, which is then removed by filtration.[10]
-
Extraction/Precipitation: This involves using a reagent that selectively complexes with palladium to form a species that can be extracted into a different phase or precipitated from the solution.
-
Crystallization: While sometimes effective, crystallization can occasionally lead to the concentration of impurities, including palladium, within the crystal lattice.[1] It is often used as a final polishing step after scavenging.
Q2: Which type of scavenger is best for my this compound product?
The choice of scavenger is highly dependent on the specific palladium species present and the solvent system. A screening study is the most effective way to identify the optimal scavenger.
| Scavenger Type | Mechanism | Advantages | Disadvantages |
| Activated Carbon | Adsorption (Physisorption & Chemisorption) | Low cost, effective for a range of palladium species.[10][12] | Can cause significant product loss due to non-selective adsorption.[10] |
| Functionalized Silica | Chemisorption (e.g., thiol-palladium bond formation) | High selectivity, minimal product loss, broad solvent compatibility.[3][4][5][10] | Higher cost compared to activated carbon. |
| Functionalized Resins | Ion-exchange or Chelation | High capacity, can be regenerated in some cases. | Can be sensitive to solvent and temperature. |
Q3: How can I accurately quantify the amount of residual palladium in my product?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace levels of elemental impurities in pharmaceutical products.[8][9][13] It offers high sensitivity and accuracy. For in-process monitoring, more rapid, semi-quantitative methods based on fluorescence or colorimetry can be employed.[14][15]
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the FDA and EMA have strict guidelines for elemental impurities in drug products. The permitted daily exposure (PDE) for palladium is route-dependent. For oral medications, this often translates to a concentration limit in the low parts-per-million (ppm) range in the final API.[2][15]
Q5: Can I use a combination of palladium removal techniques?
Yes, a multi-step approach is often the most effective. For example, an initial filtration through Celite can be followed by treatment with a selective scavenger, and a final crystallization step can be used to achieve the desired purity.[2]
III. Experimental Protocols & Workflows
Protocol 1: General Screening Protocol for Palladium Scavengers
This protocol outlines a small-scale experiment to identify the most effective scavenger for your specific product and process.
Materials:
-
Crude this compound product solution (post-workup) with a known concentration of palladium (determined by ICP-MS).
-
A selection of palladium scavengers (e.g., activated carbon, various functionalized silicas, and resins).
-
Appropriate solvent(s).
-
Vials or small reaction vessels with stir bars.
-
Filtration apparatus (e.g., syringe filters).
-
Analytical equipment for palladium quantification (ICP-MS).
Procedure:
-
Preparation: In separate vials, add a measured amount of the crude product solution.
-
Scavenger Addition: To each vial, add a different scavenger at a predetermined loading (e.g., 5-10 wt% relative to the product). Include a control vial with no scavenger.
-
Agitation: Stir the vials at a controlled temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-4 hours).
-
Sampling: At various time points (e.g., 1, 2, and 4 hours), take a small aliquot from each vial.
-
Filtration: Filter each aliquot to remove the scavenger.
-
Analysis: Dilute the filtered samples and analyze for palladium content using ICP-MS.
-
Evaluation: Compare the palladium removal efficiency of each scavenger and identify the optimal conditions (scavenger type, loading, time, and temperature).
Workflow for Selecting a Palladium Removal Strategy
The following diagram illustrates a logical workflow for developing and implementing a palladium removal strategy.
Caption: A decision-making workflow for selecting and optimizing a palladium removal method.
IV. Data Presentation
Table 1: Representative Palladium Scavenger Screening Results
| Scavenger | Loading (wt%) | Time (h) | Temperature (°C) | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Activated Carbon | 10 | 4 | 25 | 250 | 45 | 82 |
| Thiol-Silica (Si-SH) | 10 | 4 | 25 | 250 | 8 | 96.8 |
| Amino-Silica (Si-NH2) | 10 | 4 | 25 | 250 | 75 | 70 |
| Thiol-Resin | 10 | 4 | 25 | 250 | 12 | 95.2 |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
V. Concluding Remarks
The removal of residual palladium from this compound products is a critical step in the synthesis of high-purity pharmaceutical intermediates. A systematic and data-driven approach, involving the careful selection and optimization of purification techniques, is essential for achieving the stringent purity requirements of the pharmaceutical industry. This guide provides a framework for troubleshooting common issues and developing a robust palladium removal strategy. For further in-depth information, please consult the references provided below.
References
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical I. Organic Process Research & Development, 11(3), 406-413. [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
Pharmaceutical Technology. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
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Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
Larkin, A., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
PhosphonicS. (2022). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. [Link]
-
ResearchGate. (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Retrieved from [Link]
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Koide, K., et al. (2015). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
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Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
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Yamada, T., et al. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry.
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Sathishkumar, M., et al. (2009). Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. PubMed. [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
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MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]
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Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
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ResearchGate. (n.d.). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from [Link]
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Scirp.org. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. [Link]
- Ferreira, I., et al. (2019). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods.
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Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of palladium by high resolution ICP-MS. Retrieved from [Link]
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Reddit. (n.d.). Your trick to remove residual palladium. Retrieved from [Link]
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National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Cyclopropyl-5-iodo-1H-imidazole and 2-Cyclopropyl-5-bromo-1H-imidazole
Introduction
In the landscape of modern drug discovery and development, substituted imidazoles serve as privileged scaffolds, appearing in a vast array of pharmacologically active agents. Their utility as versatile building blocks is paramount for constructing complex molecular architectures. Within this class, 2-cyclopropyl-5-halo-1H-imidazoles are of particular interest, offering a key vector for diversification through cross-coupling chemistry. This guide provides an in-depth, objective comparison of the reactivity of two common analogs: 2-cyclopropyl-5-iodo-1H-imidazole and 2-cyclopropyl-5-bromo-1H-imidazole .
This analysis is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple catalog of reactions to explain the fundamental principles governing the observed reactivity differences, providing field-proven insights and supporting experimental frameworks to guide your synthetic strategy.
Pillar 1: The Decisive Role of the Carbon-Halogen Bond
The primary determinant of reactivity in these molecules is the inherent nature of the carbon-halogen (C-X) bond at the 5-position of the imidazole ring. The bond dissociation energy (BDE) is a critical parameter; it is the energy required to homolytically cleave the C-X bond. For aryl halides, the BDE follows the trend: C-Cl > C-Br > C-I.[1][2]
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-I | ~213 |
| (Data sourced from representative aromatic systems)[2] |
The significantly lower BDE of the C-I bond (~213 kJ/mol) compared to the C-Br bond (~285 kJ/mol) means that the iodine-substituted imidazole requires less energy input to undergo bond cleavage.[2][3] This fundamental difference is the principal driver for its enhanced reactivity in two major classes of reactions: palladium-catalyzed cross-couplings and metal-halogen exchange.
Pillar 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The universally accepted mechanism for many of these transformations begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step, often the rate-determining step of the catalytic cycle, involves the cleavage of the C-X bond.[4][5]
Due to the weaker C-I bond, This compound consistently undergoes oxidative addition more readily and under milder conditions than its bromo-counterpart .[4][6] This translates to tangible experimental advantages, including lower catalyst loadings, reduced reaction temperatures, and shorter reaction times.
Caption: A self-validating workflow for comparing haloimidazole reactivity.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
-
System Validation: This protocol is designed to be self-validating. The successful formation of the biaryl product, confirmed by LC-MS and ¹H NMR, validates the procedure.
-
Causality: An inert atmosphere is critical as Pd(0) species are oxygen-sensitive. The aqueous base/solvent system is standard for Suzuki couplings, facilitating both the dissolution of the base and the transmetalation step.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 234 mg).
-
Add the desired arylboronic acid (1.2 mmol).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).
-
The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with argon or nitrogen three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyclopropyl-5-aryl-1H-imidazole.
Note for 2-cyclopropyl-5-bromo-1H-imidazole: To adapt this protocol, increase the reaction temperature to 90-100 °C and anticipate a longer reaction time (6-18 hours). Monitor closely and expect a potentially lower isolated yield.
Conclusion and Strategic Recommendations
-
Choose this compound when:
-
Mild reaction conditions are required to preserve sensitive functional groups.
-
Rapid reaction times and high throughput are priorities.
-
Minimizing catalyst loading is a key consideration for process efficiency and cost.
-
You are performing a low-temperature metal-halogen exchange.
-
-
Choose 2-cyclopropyl-5-bromo-1H-imidazole when:
-
Cost of the starting material is the primary driver (bromo-aromatics are often less expensive than iodo-aromatics).
-
The downstream chemistry requires more forcing conditions, and the stability of the starting material is a concern.
-
A slower, more controlled reaction rate is desired for specific applications.
-
Ultimately, the choice of substrate is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic route. This guide provides the foundational principles and comparative data to empower chemists to make the most informed choice for their research and development goals.
References
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Barbe, G., et al. (2012). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Organic Process Research & Development, 16(11), 1835–1840. [Link]
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American Chemical Society. (2012). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. ACS Publications. [Link]
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Couto, I., et al. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(12), 2016-2023. [Link]
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Nielsen, D. K., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2856–2865. [Link]
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ResearchGate. (2019). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Request PDF. [Link]
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Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Link]
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2773–2783. [Link]
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Tan, J., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]
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Vetticatt, M. J., et al. (2019). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]
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Bruno, N. C., et al. (2013). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 15(4), 812–815. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (2022). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate. [Link]
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Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]
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ResearchGate. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Scientific Diagram. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
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Jana, S., & Maiti, D. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6043-6072. [Link]
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Iddon, B., & Lim, B. L. (1983). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. PubMed. [Link]
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Organic Chemistry Portal. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Clark, J. (n.d.). An introduction to bond energy and bond length. chemguide. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
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Wang, Q., & Liang, J. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
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Acros Pharmatech. (n.d.). This compound. Acros Pharmatech. [Link]
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Kotha, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Dutta, U., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195–5213. [Link]
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ResearchGate. (2020). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Scientific Diagram. [Link]
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Ciaffoni, L., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(9), 7481-7493. [Link]
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Reddy, T., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]
-
ResearchGate. (2011). Screening of palladium catalysts for the Suzuki coupling of... Table. [Link]
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Kohlmann, C., & Bräse, S. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-27. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
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A Comparative Guide to 2-Cyclopropyl-5-iodo-1H-imidazole and Other Iodo-Heterocycles in Modern Synthesis
Introduction: The Strategic Value of Iodo-Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the imidazole ring is considered a "privileged structure," a core component in numerous pharmaceuticals owing to its unique electronic properties and ability to engage in hydrogen bonding.[1] The strategic introduction of an iodine atom onto such scaffolds transforms them into exceptionally versatile building blocks, primarily for palladium-catalyzed cross-coupling reactions.[2][3] This guide focuses on 2-cyclopropyl-5-iodo-1H-imidazole , a reagent that combines three synthetically valuable motifs: the reactive C-I bond, the biologically significant imidazole core, and the unique cyclopropyl group.
The cyclopropyl moiety is increasingly utilized by medicinal chemists to enhance metabolic stability, improve potency by enforcing conformational rigidity, and modulate physicochemical properties.[4][5] This guide provides an in-depth comparative analysis of this compound against other common iodo-heterocycles. We will explore its physicochemical and spectroscopic characteristics, compare its reactivity in key synthetic transformations, and provide robust, field-tested experimental protocols to aid researchers in leveraging these powerful reagents for drug discovery and development.
Physicochemical and Spectroscopic Profile of this compound
A precise understanding of a molecule's properties is fundamental to its application. This compound is a solid at room temperature, valued for its stability and high purity in synthetic applications.[3] Its structure is defined by the planar, aromatic imidazole ring, which can be perturbed by the bulky iodo and cyclopropyl substituents, though it largely retains its planarity to maintain aromatic stabilization.[3]
Table 1: Physicochemical & Spectroscopic Properties of this compound
| Property | Value | Source |
| CAS Number | 761426-65-7 | [3][6] |
| Molecular Formula | C₆H₇IN₂ | [3] |
| Molecular Weight | 234.04 g/mol | [3] |
| Appearance | Solid | --- |
| ¹H NMR (Predicted) | Cyclopropyl protons: ~1.2–1.8 ppm; Imidazole H-4: Downfield shift due to iodine's deshielding effect. | [3] |
| Mass Spec (HRMS) | Predicted [M+H]⁺ at m/z ~235.97; Key fragment: [M-I]⁺ | [3] |
The spectroscopic signature is critical for reaction monitoring and final product confirmation.
-
¹H NMR Spectroscopy: The cyclopropyl protons are expected to resonate in the upfield region (typically δ 1.2–1.8 ppm). The iodine atom at the C5 position exerts a significant deshielding effect on the adjacent C4 proton, shifting its signal downfield.[3]
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry will confirm the molecular formula. A characteristic fragmentation pattern is the loss of the iodine atom ([M-I]⁺), which is a common pathway for iodo-compounds.[3]
-
X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. It provides precise data on bond lengths, bond angles, and the spatial orientation of the substituents, confirming the planarity of the imidazole ring.[7][8][9][10][11]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of iodo-heterocycles stems from their superior reactivity in cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and longer than corresponding C-Br and C-Cl bonds. This lower bond dissociation energy facilitates the rate-limiting oxidative addition step in the catalytic cycle of palladium, making iodo-heterocycles the most reactive among halo-heterocycles.[12][13]
This section compares the expected reactivity of this compound with other synthetically important iodo-heterocycles. The choice of heterocycle influences reactivity based on ring electronics (electron-rich vs. electron-deficient) and steric hindrance.
Table 2: Comparative Reactivity Profile of Selected Iodo-Heterocycles
| Iodo-Heterocycle | Structure | Ring Electronics | Key Features & Expected Reactivity |
| This compound | --- | Electron-rich | The π-excessive imidazole ring promotes rapid oxidative addition. The C2-cyclopropyl group may introduce moderate steric hindrance but also offers beneficial electronic properties through its σ-π hyperconjugation.[14] |
| 4-Iodo-1H-imidazole | --- | Electron-rich | Highly reactive due to the electron-rich nature of the imidazole ring. Serves as a baseline for assessing the steric/electronic effect of the C2-cyclopropyl group. |
| 2-Iodopyridine | --- | Electron-deficient | The π-deficient nature of the pyridine ring makes oxidative addition more challenging compared to imidazoles, often requiring more forcing conditions or specialized ligands. |
| 3-Iodoindole | --- | Electron-rich | Similar to imidazole, the indole ring is electron-rich and generally highly reactive in cross-coupling reactions.[15][16][17] |
| 2-Iodothiophene | --- | Electron-rich | Thiophene is another π-excessive heterocycle, leading to high reactivity. The regioselectivity of coupling can be an important consideration in polysubstituted thiophenes.[18][19] |
The electron-rich nature of the imidazole ring in This compound positions it as a highly reactive substrate, likely exhibiting faster kinetics than electron-deficient counterparts like 2-iodopyridine.
Key Experimental Protocols and Methodologies
The following protocols are designed to serve as a robust starting point for comparing the reactivity of iodo-heterocycles. The causality behind the choice of reagents and conditions is explained to empower researchers to adapt these methods.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of This compound and 2-iodopyridine with phenylboronic acid.
Causality: This experiment directly contrasts an electron-rich (imidazole) and an electron-deficient (pyridine) heterocycle in one of the most fundamental C-C bond-forming reactions.[20][21][22] We use a standard palladium catalyst, Pd(PPh₃)₄, and a common base/solvent system to establish a baseline. Monitoring by TLC or LC-MS at set time points will provide semi-quantitative kinetic data.
Detailed Methodology:
-
Reactant Setup: To two separate, oven-dried Schlenk flasks under an argon atmosphere, add the iodo-heterocycle (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and powdered K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) to each flask via syringe.
-
Reaction Execution: Heat both reaction mixtures to 90 °C with vigorous stirring.
-
Monitoring: After 1, 2, 4, and 8 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and LC-MS to determine the ratio of starting material to product.
-
Work-up (on completion): Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Comparative Suzuki-Miyaura Coupling.
Protocol 2: Comparative Sonogashira Coupling
Objective: To evaluate the efficiency of coupling This compound and 3-iodoindole with phenylacetylene.
Causality: The Sonogashira reaction is a powerful method for constructing C(sp²)-C(sp) bonds.[2] This protocol compares two different electron-rich heterocyclic systems. It employs a copper(I) co-catalyst, which is standard for this reaction, to facilitate the activation of the alkyne. The choice of an amine base (e.g., triethylamine) is crucial as it serves both as a base and a solvent.
Detailed Methodology:
-
Reactant Setup: In two separate Schlenk flasks under argon, combine the iodo-heterocycle (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (1.1 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixtures at 60 °C.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, filter through a pad of Celite to remove solids, and rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography.
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A Comparative Guide to 2-Cyclopropyl-5-Iodo-1H-Imidazole and its Non-Cyclopropyl Analogues in Medicinal Chemistry
This guide provides an in-depth technical comparison of 2-cyclopropyl-5-iodo-1H-imidazole with its non-cyclopropyl analogues, offering insights for researchers, scientists, and professionals in drug development. We will explore the nuanced effects of the cyclopropyl and iodo substitutions on the imidazole scaffold, supported by established medicinal chemistry principles and experimental data from analogous systems.
The Imidazole Scaffold: A Privileged Core in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This structure is a cornerstone in medicinal chemistry due to its unique physicochemical properties.[3][4] It is amphoteric, meaning it can act as both an acid and a base, and its nitrogen atoms are excellent hydrogen bond donors and acceptors.[1][5] These characteristics allow imidazole-containing molecules to interact effectively with a wide range of biological targets, including enzymes and receptors, making them a common feature in many approved drugs.[2][6]
The Cyclopropyl Moiety: More Than Just a Small Ring
The incorporation of a cyclopropyl group at the 2-position of the imidazole ring is a strategic decision in drug design, aimed at enhancing the molecule's overall pharmacological profile. The unique structural and electronic properties of the cyclopropyl ring offer several advantages over simple alkyl analogues like isopropyl or ethyl groups.[7][8]
Enhancement of Metabolic Stability
One of the most significant contributions of the cyclopropyl group is its ability to increase metabolic stability.[7] The C-H bonds in a cyclopropyl ring are stronger than those in a comparable acyclic alkyl group. This makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. By "shielding" the 2-position of the imidazole, the cyclopropyl group can reduce the rate of metabolic degradation, leading to a longer half-life and improved bioavailability.
Modulation of Physicochemical and Pharmacokinetic Properties
The cyclopropyl fragment can influence a range of properties critical for drug efficacy:[7]
-
Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable binding entropy and higher potency.
-
Brain Permeability: In some contexts, the introduction of a cyclopropyl group has been shown to increase a molecule's ability to cross the blood-brain barrier.
-
Plasma Clearance: By resisting metabolism, the cyclopropyl group can lead to decreased plasma clearance.
-
pKa Alteration: The electronic nature of the cyclopropyl ring can subtly alter the pKa of the imidazole nitrogen atoms, which can influence the molecule's ionization state at physiological pH and its interaction with targets like the P-glycoprotein efflux pump.
The 5-Iodo Position: A Handle for Synthetic Versatility and Potency
The introduction of an iodine atom at the 5-position of the imidazole ring serves two primary purposes in drug discovery.
Firstly, the iodine atom is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the late-stage functionalization of the imidazole core, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This synthetic flexibility is crucial for optimizing a lead compound's potency and selectivity.
Secondly, the bulky and lipophilic nature of the iodine atom can itself contribute to binding affinity. It can occupy hydrophobic pockets in a target protein, leading to a direct increase in potency.
Comparative Analysis: Predicted Performance
| Property | This compound | 2-Isopropyl-5-Iodo-1H-Imidazole (Non-Cyclopropyl Analogue) | 2-Cyclopropyl-1H-Imidazole (Non-Iodo Analogue) | Rationale |
| Metabolic Stability | High | Moderate | High | The cyclopropyl group confers high metabolic stability. The isopropyl group is more susceptible to oxidation. |
| Binding Potency | Potentially High | Variable | Variable | The rigid cyclopropyl group can enhance binding. The iodo group can occupy hydrophobic pockets. |
| Synthetic Versatility | High | High | Low | The iodo group allows for extensive late-stage functionalization via cross-coupling reactions. |
| Lipophilicity | High | Moderate-High | Moderate | The iodo and cyclopropyl groups both increase lipophilicity. |
| Novelty (IP Position) | High | Moderate | Moderate | The specific combination of cyclopropyl and iodo on the imidazole core is less common. |
Experimental Protocols
Synthesis of 2-Cyclopropyl-1H-imidazole (Illustrative)
A common method for the synthesis of 2-substituted imidazoles is the van Leusen imidazole synthesis.[9]
Materials:
-
Cyclopropanecarboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Ammonia (or an ammonium salt)
-
Methanol
-
Potassium carbonate
Procedure:
-
Dissolve cyclopropanecarboxaldehyde and TosMIC in methanol.
-
Add a solution of ammonia in methanol to the reaction mixture.
-
Add potassium carbonate and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Iodination of an Imidazole Derivative
Direct iodination of the imidazole ring can be achieved using various iodinating agents.
Materials:
-
2-Cyclopropyl-1H-imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
Procedure:
-
Dissolve 2-cyclopropyl-1H-imidazole in acetonitrile.
-
Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general luminescence-based assay for determining the IC₅₀ value of an inhibitor.[10]
Materials:
-
Test compound (e.g., this compound)
-
Target kinase and substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound solutions. Include positive and negative controls.
-
Add the target kinase and substrate peptide mixture to each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for the desired time.
-
Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Figure 1: Predicted property comparison of imidazole analogues.
Figure 2: General workflow for a kinase inhibition assay.
Conclusion
The hypothetical molecule, this compound, represents a compelling scaffold for drug discovery. The combination of a metabolically robust cyclopropyl group and a synthetically versatile iodo substituent offers a powerful strategy for developing potent and selective therapeutic agents. While direct experimental data on this specific compound is lacking, the principles of medicinal chemistry strongly suggest that it and its analogues are promising candidates for further investigation. The provided protocols offer a starting point for the synthesis and evaluation of such compounds in a research setting.
References
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
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Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. [Link]
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Plempel, M., & Berg, D. (1980). Pharmacokinetics of imidazole antimycotics. Postgraduate Medical Journal, 55(647), 662–666. [Link]
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ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]
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Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
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Wentland, M. P., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482–1489. [Link]
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Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13. [Link]
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Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]
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Krupa, G. L. D., et al. (2014). Rational design and synthesis of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as an anti-angiogenesis and anti-cancer agent. RSC Advances, 4(100), 56489-56501. [Link]
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Uto, Y., et al. (2009). Pharmacokinetics of pyrrole-imidazole polyamides after intravenous administration in rat. Biopharmaceutics & Drug Disposition, 30(8), 431-439. [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Cyclopropyl-5-iodo-1H-imidazole: A Scaffold for Diverse Pharmacological Profiles
Introduction: The Strategic Value of the 2-Cyclopropyl-5-iodo-1H-imidazole Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound scaffold has emerged as a particularly strategic starting point for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the biological activities of distinct compound classes derived from this versatile building block, offering insights into the rationale behind their design and the experimental data supporting their potential therapeutic applications.
The imidazole ring itself is a privileged structure, present in numerous endogenous molecules and approved drugs, owing to its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2] The substituents at the 2- and 5-positions of the imidazole core in the title scaffold are not arbitrary; they are strategically chosen to impart desirable pharmacological properties. The 2-cyclopropyl group is known to enhance metabolic stability and can fit into hydrophobic pockets of target proteins.[3] The 5-iodo substituent serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical diversity through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[3] This allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with potent and selective biological activities.
This guide will explore three major classes of compounds derived from this compound:
-
Class I: 2-Cyclopropyl-5-aryl-1H-imidazoles as potential anticancer agents.
-
Class II: 2-Cyclopropyl-5-alkynyl-1H-imidazoles as potential enzyme inhibitors.
-
Class III: 2-Cyclopropyl-5-heteroaryl-1H-imidazoles as potent kinase inhibitors.
We will delve into their synthesis, mechanism of action, and a comparative analysis of their biological activities based on available experimental data.
Class I: 2-Cyclopropyl-5-aryl-1H-imidazoles: Targeting Cancer Cell Proliferation
The introduction of an aryl moiety at the 5-position of the 2-cyclopropyl-imidazole core has been a fruitful strategy in the development of novel anticancer agents. The aryl group can engage in crucial π-π stacking and hydrophobic interactions within the binding sites of various oncogenic proteins.
Synthesis via Suzuki Coupling
A common and efficient method for the synthesis of 2-cyclopropyl-5-aryl-1H-imidazoles is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the 5-iodoimidazole with a suitable arylboronic acid in the presence of a palladium catalyst and a base.
Figure 1: General workflow for the synthesis of 2-cyclopropyl-5-aryl-1H-imidazoles via Suzuki coupling.
Biological Activity and Comparative Data
Derivatives of 5-aryl-imidazoles have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and key signaling proteins like B-Raf.[4] The table below presents representative data for 5-aryl-imidazole derivatives, illustrating their antiproliferative activity against various cancer cell lines. While these examples do not contain the 2-cyclopropyl group, they provide a strong rationale for its inclusion to potentially enhance efficacy and pharmacokinetic properties.
| Compound ID | Aryl Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methoxyphenyl | MCF-7 (Breast) | < 5 | [4] |
| 1b | 4-Methoxyphenyl | HepG2 (Liver) | < 5 | [4] |
| 1c | 4-Methoxyphenyl | HCT-116 (Colon) | < 5 | [4] |
| 2 | Phenyl | MCF-7 (Breast) | 3.26 | [4] |
Table 1: Representative Antiproliferative Activity of 5-Aryl-Imidazole Derivatives.
The data suggests that 5-aryl substitution can lead to potent anticancer activity. The introduction of a 2-cyclopropyl group is hypothesized to further enhance this activity by improving the binding affinity and metabolic stability of the compounds.
Class II: 2-Cyclopropyl-5-alkynyl-1H-imidazoles: Probing Enzyme Active Sites
The Sonogashira coupling reaction allows for the introduction of an alkynyl group at the 5-position of the imidazole core, leading to a class of compounds with a linear and rigid substituent. This structural feature is particularly well-suited for probing the active sites of enzymes, where the alkyne can act as a hydrogen bond acceptor or participate in other non-covalent interactions.
Synthesis via Sonogashira Coupling
The synthesis of 2-cyclopropyl-5-alkynyl-1H-imidazoles is typically achieved through a Sonogashira coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Figure 2: General workflow for the synthesis of 2-cyclopropyl-5-alkynyl-1H-imidazoles via Sonogashira coupling.
Potential Biological Applications
Class III: 2-Cyclopropyl-5-heteroaryl-1H-imidazoles: A New Frontier in Kinase Inhibition
The incorporation of a heteroaryl ring at the 5-position of the 2-cyclopropyl-imidazole scaffold represents a promising strategy for developing highly potent and selective kinase inhibitors. Heteroaromatic rings can engage in a variety of interactions, including hydrogen bonding and dipole-dipole interactions, which can significantly enhance binding affinity and selectivity for a specific kinase.
Synthesis and Rationale
Similar to the 5-aryl derivatives, 5-heteroaryl-imidazoles can be synthesized via Suzuki coupling using the corresponding heteroarylboronic acids. The rationale for exploring this class of compounds is supported by the success of other imidazole-based kinase inhibitors. A notable example is TAK-593, a potent VEGFR2 kinase inhibitor that features a 2-cyclopropylcarbonylamino-imidazo[1,2-b]pyridazine core. This demonstrates the potential of combining the 2-cyclopropyl-imidazole scaffold with a heteroaromatic system to achieve high-affinity kinase inhibition.
Biological Activity and Comparative Data
While direct data for 2-cyclopropyl-5-heteroaryl-1H-imidazoles is emerging, the activity of related compounds provides a strong impetus for their development. For instance, TAK-593 exhibits exceptional potency against VEGFR2, a key mediator of tumor angiogenesis.
| Compound ID | Core Structure | Target Kinase | IC50 (nM) | Reference |
| TAK-593 | 2-(cyclopropylcarbonylamino)imidazo[1,2-b]pyridazine | VEGFR2 | 0.95 |
Table 2: Potent Kinase Inhibitory Activity of a 2-Cyclopropyl-imidazole Containing Compound.
The sub-nanomolar potency of TAK-593 highlights the significant potential of the 2-cyclopropyl-imidazole scaffold in the design of next-generation kinase inhibitors. The development of 2-cyclopropyl-5-heteroaryl-1H-imidazoles could lead to novel therapeutics for cancer and other diseases driven by aberrant kinase activity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding arylboronic acid (1.2 eq) and a base (e.g., Na2CO3, 2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added, and the reaction mixture is heated to 80-100 °C under an argon atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-cyclopropyl-5-aryl-1H-imidazole.
General Protocol for In Vitro Antiproliferative MTT Assay
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[6]
Conclusion and Future Directions
The this compound scaffold serves as an exceptional starting point for the development of a diverse range of biologically active compounds. The strategic placement of the cyclopropyl group and the synthetically versatile iodine atom allows for the systematic exploration of chemical space, leading to the identification of potent modulators of various biological targets.
-
2-Cyclopropyl-5-aryl-1H-imidazoles show significant promise as anticancer agents, with the potential to inhibit key oncogenic pathways.
-
2-Cyclopropyl-5-alkynyl-1H-imidazoles represent an underexplored class of compounds that could yield novel and selective enzyme inhibitors.
-
2-Cyclopropyl-5-heteroaryl-1H-imidazoles are poised to be a new generation of highly potent kinase inhibitors, building on the success of related scaffolds.
Future research should focus on the systematic synthesis and biological evaluation of these compound classes, with a particular emphasis on establishing clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold and paving the way for the development of novel and effective therapies for a range of human diseases.
References
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El-Gamal, M. I., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]
- Verma, A., et al. (2013). Imidazole containing natural products. Med Chem Res, 22(12), 5763-5784.
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- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
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A Strategic Guide to the Structure-Activity Relationship (SAR) of 2-Cyclopropyl-5-iodo-1H-imidazole Derivatives for Kinase Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This guide presents a strategic comparison and prospective analysis of the 2-cyclopropyl-5-iodo-1H-imidazole scaffold, a promising starting point for the development of novel kinase inhibitors. While direct and extensive SAR studies on this specific scaffold are not yet prevalent in published literature, this document synthesizes insights from closely related imidazole-based inhibitors to provide a predictive framework for lead optimization. The principles outlined herein are grounded in established medicinal chemistry strategies and supported by experimental data from analogous chemical series.
The this compound Scaffold: A Privileged Starting Point
The imidazole core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs, including several kinase inhibitors.[1][2] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal anchor for binding to the ATP pocket of kinases.[1] The this compound scaffold combines three key features that make it a particularly attractive starting point for kinase inhibitor design:
-
The Imidazole Core: Serves as a versatile scaffold that can be readily functionalized at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.
-
The C2-Cyclopropyl Group: This small, rigid carbocycle is known to enhance metabolic stability and can provide favorable hydrophobic interactions within the kinase ATP binding site, often leading to increased potency.[3]
-
The C5-Iodo Group: A key functional handle that allows for the introduction of a wide array of substituents via well-established cross-coupling methodologies, providing a facile route to explore the chemical space and optimize target engagement.
This combination of features suggests that derivatives of this scaffold could be potent and selective inhibitors of various kinases, with potential applications in oncology, inflammation, and neurodegenerative diseases.
Deconstructing the Scaffold: A Prospective SAR Analysis
The following sections outline a hypothetical SAR exploration for the this compound core, breaking down the analysis by key substitution points. The presented biological data is hypothetical and intended to illustrate the anticipated trends based on SAR from related kinase inhibitors.
The C2-Position: The Role of the Cyclopropyl Moiety
The cyclopropyl group at the C2-position is anticipated to occupy a hydrophobic pocket within the kinase hinge region. Modifications to this group can significantly impact binding affinity.
Table 1: Hypothetical SAR at the C2-Position
| Compound | R Group | Target Kinase IC50 (nM) [Hypothetical] | Rationale for Modification and Expected Outcome |
| 1a (Parent) | Cyclopropyl | 50 | Baseline activity. |
| 1b | Isopropyl | 150 | Replacement with a more flexible, non-planar group may disrupt optimal hydrophobic packing, leading to reduced potency. |
| 1c | Cyclobutyl | 75 | A slightly larger cycloalkane may offer altered hydrophobic interactions, potentially maintaining or slightly decreasing activity. |
| 1d | 1-Methylcyclopropyl | 30 | Small alkyl substitution on the cyclopropyl ring could provide additional hydrophobic contacts and enhance potency. |
| 1e | 1-Fluorocyclopropyl | 40 | Introduction of fluorine can modulate electronic properties and potentially engage in favorable interactions, maintaining or slightly improving activity. |
The C5-Position: Leveraging the Iodo Handle for Diversity
The iodine atom at the C5-position is a prime site for diversification using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups that can extend into solvent-exposed regions or other pockets of the ATP binding site, influencing both potency and selectivity.
Table 2: Hypothetical SAR at the C5-Position via Cross-Coupling
| Compound | R' Group (via Suzuki Coupling) | Target Kinase IC50 (nM) [Hypothetical] | Rationale for Modification and Expected Outcome |
| 2a | Phenyl | 25 | Introduction of a simple aromatic ring can provide additional π-stacking interactions, enhancing potency. |
| 2b | 4-Pyridyl | 15 | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming a key interaction with the protein and boosting activity. |
| 2c | 3-Pyridyl | 45 | Isomeric changes in heteroaryl substitution can significantly alter the vector of the hydrogen bond acceptor, impacting affinity. |
| 2d | 4-Methoxyphenyl | 20 | Electron-donating groups on the phenyl ring can modulate electronic properties and potentially improve binding. |
| 2e | 4-Trifluoromethylphenyl | 60 | Bulky, electron-withdrawing groups may introduce steric clashes or unfavorable electronic interactions, reducing potency. |
The iodine can also be replaced by other functional groups through various synthetic transformations, or by bioisosteric replacements to fine-tune physicochemical properties.[4]
The N1-Position of the Imidazole Ring
Substitution at the N1-position of the imidazole ring can be used to modulate solubility, cell permeability, and to introduce additional points of interaction with the target kinase. Often, small alkyl groups or groups that can engage in hydrogen bonding are explored here.
Table 3: Hypothetical SAR at the N1-Position
| Compound | R'' Group | Target Kinase IC50 (nM) [Hypothetical] | Rationale for Modification and Expected Outcome |
| 3a (Parent) | H | 50 | Baseline activity. |
| 3b | Methyl | 40 | Small alkyl substitution can improve metabolic stability and lipophilicity, potentially enhancing cell permeability and potency. |
| 3c | 2-Hydroxyethyl | 30 | A hydroxyl group can improve solubility and provide a hydrogen bonding opportunity, potentially increasing potency. |
| 3d | (4-Pyridyl)methyl | 20 | Introduction of a basic nitrogen can improve solubility and provide an additional interaction point, enhancing activity. |
| 3e | Benzyl | 80 | A bulky, hydrophobic group at this position may be detrimental to binding if it cannot be accommodated by the target. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the core scaffold is outlined below, based on established imidazole synthesis methodologies.
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The Strategic Synthesis of 2-Cyclopropyl-5-Aryl Imidazoles: A Comparative Guide to Cost-Effectiveness
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a frequent feature in successful therapeutic agents, from antifungal medications to kinase inhibitors.[2] Within this important class of heterocycles, molecules bearing a 2-cyclopropyl-5-aryl-1H-imidazole core have emerged as a particularly valuable motif. The cyclopropyl group can enhance metabolic stability and binding affinity, making this scaffold highly desirable in the development of next-generation therapeutics, including potent and selective kinase inhibitors.[2]
This guide provides an in-depth comparative analysis of the synthetic strategies to access this key structural motif, focusing on the cost-effectiveness of using 2-cyclopropyl-5-iodo-1H-imidazole as a central building block. We will objectively compare its performance against two primary alternatives: its brominated counterpart and a more direct C-H functionalization approach. This analysis is designed for researchers, scientists, and drug development professionals to make informed, data-driven decisions in their synthetic endeavors.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-cyclopropyl-5-aryl-1H-imidazoles can be broadly approached via three distinct strategic pathways. Each route presents a unique balance of efficiency, cost, and experimental complexity.
-
Route A: The Iodinated Intermediate Approach. This classic strategy relies on the use of pre-functionalized this compound as a robust coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
-
Route B: The Brominated Intermediate Alternative. A direct analogue to Route A, this pathway utilizes 2-cyclopropyl-5-bromo-1H-imidazole. This presents a trade-off between the generally lower cost of brominated starting materials and the typically higher reactivity of their iodinated counterparts.
-
Route C: The Direct C-H Arylation Strategy. This more modern approach bypasses the need for halogenation of the imidazole core altogether. It involves the direct palladium-catalyzed coupling of 2-cyclopropyl-1H-imidazole with an aryl halide, offering potential advantages in atom economy and step-efficiency.
The logical flow of these synthetic choices is depicted below:
Caption: High-level overview of the three synthetic routes to 2-cyclopropyl-5-aryl-1H-imidazoles.
Performance and Cost-Effectiveness Analysis
The choice of synthetic route is a multifactorial decision. Below, we dissect the key performance indicators and cost implications of each strategy.
Reactivity and Reaction Conditions
The primary difference between Route A and Route B lies in the reactivity of the C-X bond in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle.[3] The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a lower activation energy for this step.[3] This generally translates to:
-
Faster reaction times for the iodo-imidazole.
-
Milder reaction conditions (lower temperatures, lower catalyst loadings).
-
Higher yields , especially with challenging or sterically hindered coupling partners.
While direct side-by-side kinetic comparisons for 2-cyclopropyl-5-halo-imidazoles are scarce in the literature, the general trend of I > Br in Suzuki coupling reactivity is well-established for a wide range of heterocyclic systems.[3][4]
Route C, direct C-H arylation, offers a more streamlined approach but often requires more specialized and expensive ligands and potentially higher catalyst loadings to achieve high regioselectivity and yield.[5][6] The C-H bond at the 5-position of the imidazole ring is the most acidic and sterically accessible, favoring functionalization at this site. However, achieving exclusive C5-arylation without competing C2-arylation can be challenging and is highly dependent on the choice of catalyst, ligand, and solvent.[6]
Quantitative Data Comparison
The following table summarizes representative experimental data for the three synthetic routes. It is important to note that direct comparisons are challenging due to variations in specific substrates and optimization in different studies. The data presented is a synthesis of typical conditions and yields reported in the literature for analogous systems.
| Parameter | Route A (Iodo-Intermediate) | Route B (Bromo-Intermediate) | Route C (Direct C-H Arylation) |
| Starting Material | This compound | 2-Cyclopropyl-5-bromo-1H-imidazole | 2-Cyclopropyl-1H-imidazole |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, PdCl₂(dppf) |
| Catalyst Loading | 1-5 mol% | 3-10 mol% | 5-15 mol% |
| Typical Ligand | PPh₃, SPhos, XPhos | PPh₃, dppf | XPhos, P(Cy)₃, specialized ligands |
| Reaction Temperature | 60-100 °C | 80-120 °C | 100-140 °C |
| Typical Reaction Time | 2-12 hours | 8-24 hours | 12-48 hours |
| Reported Yields | 80-95% | 70-90% | 60-85% |
| Key Advantage | High reactivity, high yields | Lower starting material cost | Step economy, atom economy |
| Key Disadvantage | Higher starting material cost | Slower reaction, harsher conditions | Higher catalyst loading, selectivity issues |
Cost-Effectiveness Evaluation
To provide a tangible comparison, we have estimated the reagent costs for the synthesis of one mole of a hypothetical 2-cyclopropyl-5-phenyl-1H-imidazole. Prices are based on bulk catalog listings from various chemical suppliers and are subject to change.
| Reagent | Route A (Iodo) | Route B (Bromo) | Route C (Direct C-H) |
| Imidazole Precursor | This compound (~$1500/mol) | 2-Cyclopropyl-5-bromo-1H-imidazole (~$1000/mol) | 2-Cyclopropyl-1H-imidazole (~$400/mol) |
| Coupling Partner | Phenylboronic acid (~$50/mol) | Phenylboronic acid (~$50/mol) | Bromobenzene (~$20/mol) |
| Catalyst (representative) | Pd(PPh₃)₄ (3 mol%, ~$300) | Pd(PPh₃)₄ (5 mol%, ~$500) | Pd(OAc)₂ (10 mol%, ~ |
| Base | K₂CO₃ (~$10/mol) | K₂CO₃ (~$10/mol) | K₂CO₃ (~$10/mol) |
| Solvent | Dioxane/Water | Dioxane/Water | Toluene or DMAc |
| Estimated Total Reagent Cost | ~$1860 / mole | ~$1560 / mole | ~$1080 / mole |
Analysis:
-
Route C (Direct C-H Arylation) appears to be the most cost-effective on paper due to the significantly cheaper imidazole precursor. However, this calculation does not account for potentially lower yields, more complex purification, and higher development costs associated with optimizing the reaction for a specific substrate.
-
Route B (Bromo-Intermediate) offers a good balance. The starting material is more affordable than the iodo-analog, making the overall cost lower than Route A, assuming comparable yields can be achieved.
-
Route A (Iodo-Intermediate) , while having the highest initial reagent cost, offers the most reliable and efficient path to the desired product. For high-value targets in late-stage drug development, the reliability, higher yields, and milder conditions can outweigh the initial material cost, leading to a more cost-effective process overall when considering factors like time, purification, and risk of failure.
Case Study: Synthesis of Filgotinib (GLPG0634)
A prominent example showcasing the importance of the 2-cyclopropyl-5-aryl-imidazole scaffold is Filgotinib (GLPG0634) , a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[4][7][8] While the exact process for the commercial synthesis is proprietary, published synthetic routes often involve a Suzuki coupling to form the key biaryl linkage.[7] The choice of a highly efficient and reliable coupling method is paramount in the multi-step synthesis of such a complex molecule.
A plausible synthetic disconnection for a key intermediate in the synthesis of Filgotinib highlights the strategic importance of the Suzuki coupling:
Caption: Retrosynthetic analysis for a Filgotinib intermediate via Suzuki coupling.
In this context, the higher reactivity and reliability of the iodo-intermediate (Route A) would be highly advantageous to ensure a high-yielding and robust process, minimizing the formation of impurities that would be costly to remove in later stages.
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for each synthetic route.
Route A: Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for Suzuki-Miyaura coupling of the iodo-imidazole.
Methodology:
-
To an oven-dried flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route C: Direct C-H Arylation of 2-Cyclopropyl-1H-imidazole
Caption: Experimental workflow for the direct C-H arylation of 2-cyclopropyl-1H-imidazole.
Methodology:
-
In a sealable reaction tube, combine 2-cyclopropyl-1H-imidazole (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (0.10 eq), XPhos (0.20 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][6]
Conclusion and Recommendations
The synthesis of 2-cyclopropyl-5-aryl-1H-imidazoles is a critical task in modern drug discovery. This guide has objectively compared three primary synthetic strategies, with a focus on the cost-effectiveness of using this compound.
-
This compound (Route A) stands out as the most reliable and efficient, albeit most expensive, starting material. Its high reactivity allows for milder conditions, shorter reaction times, and consistently high yields, making it the preferred choice for high-value targets, late-stage functionalization, and situations where reliability is paramount.
-
2-Cyclopropyl-5-bromo-1H-imidazole (Route B) offers a more cost-effective alternative, with a lower upfront material cost. However, this is often balanced by the need for more forcing conditions and potentially lower yields. It represents a viable option for early-stage discovery and when cost is a primary driver.
-
Direct C-H Arylation (Route C) is the most atom- and step-economical approach, with the lowest theoretical reagent cost. Its primary challenges lie in the need for higher catalyst loadings, more expensive ligands, and the potential for regioselectivity issues, which may require significant process optimization.
Recommendation: For research and development programs that prioritize speed, reliability, and high success rates, the initial investment in This compound is often the most cost-effective choice in the long run. The predictability and efficiency of this building block can accelerate timelines and reduce the overall cost associated with failed reactions and complex purifications. For large-scale manufacturing or when the cost of the final product is a major constraint, a thorough investigation into the optimization of either the brominated intermediate or a direct C-H arylation approach is warranted.
References
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Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of organic chemistry, 72(22), 8543–8546. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of imidazoles. Chemical Society reviews, 36(7), 1095–1108.
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- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Nam, G., & Kim, Y. (2017). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & medicinal chemistry letters, 27(15), 3463–3467.
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Rossi, R., Bellina, F., & Lessi, M. (2014). Ligandless palladium-catalyzed direct C-5 arylation of azoles promoted by benzoic acid in anisole. Molecules (Basel, Switzerland), 19(8), 12516–12543. [Link]
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- Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley.
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Ivy Fine Chemicals. (n.d.). 2-bromo-5-cyclopropyl-1H-imidazole. Retrieved from [Link]
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- O'Brien, C. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd (PPh3) 4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1905-1913.
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- Al-Masum, M., & Kumar, C. S. (2004). Comparison of the Suzuki Cross-Coupling Reactions of 4, 7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. Journal of organometallic chemistry, 689(24), 4046-4050.
- Rossi, R., Bellina, F., & Lessi, M. (2014). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 19(8), 12516-12543.
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Assessing the Novelty of Scaffolds Derived from 2-Cyclopropyl-5-iodo-1H-imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. The novelty of a molecular scaffold is a critical determinant of its potential to yield drug candidates with new mechanisms of action, improved selectivity, and favorable intellectual property landscapes. This guide provides a comprehensive framework for assessing the novelty of scaffolds derived from 2-cyclopropyl-5-iodo-1H-imidazole, a unique heterocyclic entity. By integrating computational analysis, experimental validation, and a thorough examination of the patent landscape, researchers can strategically evaluate the potential of this scaffold to deliver next-generation therapeutics.
The Imidazole Scaffold: A Privileged Structure with Untapped Potential
The imidazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[1][2] Its presence in numerous natural products, such as the amino acid histidine, and a wide array of FDA-approved drugs underscores its biological significance.[2] The imidazole nucleus is a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and coordination with metal ions, making it a "privileged scaffold" in drug discovery.[1][3]
The this compound scaffold introduces two key structural modifications to the basic imidazole core:
-
A 2-cyclopropyl group: This small, strained ring system imparts conformational rigidity and a unique three-dimensional character. It can serve as a bioisosteric replacement for other small alkyl or unsaturated groups, potentially influencing binding affinity and metabolic stability.[4]
-
A 5-iodo substituent: The iodine atom provides a vector for further chemical modification through various cross-coupling reactions. Its size and lipophilicity can also directly impact interactions with biological targets.
The combination of these features suggests that scaffolds derived from this compound occupy a distinct region of chemical space, offering the potential for novel biological activities.
Comparative Analysis: Positioning the this compound Scaffold
To objectively assess the novelty of the this compound scaffold, a comparative analysis against established heterocyclic scaffolds is essential. This involves evaluating key physicochemical and structural properties that influence drug-like characteristics.
| Property | This compound | Phenyl-imidazole | Thiophene | Pyrazole |
| Molecular Weight ( g/mol ) | 234.04 | 144.17 | 84.14 | 68.08 |
| cLogP (Predicted) | ~2.5-3.0 | ~1.8 | ~1.8 | ~0.4 |
| Topological Polar Surface Area (Ų) | ~30-35 | ~30-35 | ~28 | ~39 |
| Hydrogen Bond Donors | 1 | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 0 | 1 |
| Rotatable Bonds | 1 | 1 | 0 | 0 |
| 3D Character | High (due to cyclopropyl) | Moderate | Low | Low |
| Synthetic Tractability | High (iodine handle) | High | Moderate | High |
Analysis: The this compound scaffold exhibits a higher molecular weight and predicted lipophilicity (cLogP) compared to simpler aromatic heterocycles, primarily due to the iodo and cyclopropyl groups.[5] This increased lipophilicity can enhance membrane permeability but may also impact solubility. The key differentiator is the pronounced three-dimensional character conferred by the cyclopropyl ring, a feature increasingly sought after in modern drug design to improve selectivity and escape the "flat" chemical space of many established drugs.[6] The presence of the iodine atom provides a clear and versatile handle for synthetic elaboration, a significant advantage for library synthesis and lead optimization.
Experimental and Computational Workflows for Novelty Assessment
A robust assessment of scaffold novelty requires a multi-pronged approach that combines computational analysis with experimental validation.
Computational Workflow: Mapping the Chemical Space
This workflow leverages open-source cheminformatics tools to analyze the structural relationship of the this compound scaffold to known chemical entities.
Caption: Computational workflow for assessing scaffold novelty.
Protocol for Murcko Scaffold Generation and Analysis:
-
Input Data:
-
A list of SMILES strings for molecules containing the this compound scaffold.
-
Large chemical databases (e.g., ChEMBL, PubChem) for comparison.
-
-
Software:
-
An open-source cheminformatics library such as RDKit or ScaffoldGraph.[7]
-
-
Procedure:
-
Molecule Parsing: Read the SMILES strings and convert them into molecular objects.
-
Murcko Scaffold Generation: For each molecule, generate its Bemis-Murcko scaffold.[8] This is achieved by removing all side chain atoms, leaving only the ring systems and the linkers connecting them.[9][10]
-
Scaffold Canonicalization: Convert the generated Murcko scaffolds to a canonical representation (e.g., canonical SMILES) to allow for direct comparison.
-
Frequency Analysis: Count the occurrences of the 2-cyclopropyl-imidazole Murcko scaffold (and its generic form) within the large chemical databases. A low frequency suggests novelty.[11]
-
Chemical Space Visualization:
-
Generate molecular fingerprints (e.g., ECFP4) for all molecules in the input set and a representative subset of the reference databases.
-
Use dimensionality reduction techniques like t-SNE or UMAP to project the high-dimensional fingerprint space into a 2D or 3D plot.[12][13]
-
Visualize the distribution of molecules. A distinct cluster for the this compound-containing molecules indicates their unique position in chemical space.[14]
-
-
Experimental Workflow: Biological Validation of Novelty
Computational analysis provides a strong indication of structural novelty, but experimental validation is crucial to demonstrate novel biological activity.
Caption: Experimental workflow for validating scaffold novelty.
Protocol for Biological Screening:
-
Library Synthesis:
-
Leverage the 5-iodo substituent for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of substituents.
-
Synthesize a library of at least 100-500 compounds to adequately explore the structure-activity relationship (SAR) around the scaffold.
-
-
High-Throughput Screening (HTS):
-
Screen the compound library against a panel of diverse biological targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs).[15]
-
The selection of assays should ideally include targets for which known inhibitors possess different scaffolds to maximize the chances of identifying novel activity.
-
-
Hit Validation and Analysis:
-
Confirm the activity of initial "hits" through dose-response studies to determine their potency (e.g., IC50 or EC50 values).
-
Perform counter-screens to eliminate compounds that exhibit non-specific activity or assay interference.
-
Analyze the SAR of the validated hits. A steep SAR, where small structural changes lead to significant changes in activity, is often indicative of specific binding.
-
-
Mechanism of Action Studies:
-
For the most promising hits, conduct further studies to elucidate their mechanism of action. This could involve target engagement assays, enzymatic assays, or cell-based pathway analysis.
-
Demonstrating a novel mechanism of action for a compound derived from the this compound scaffold provides strong evidence for its novelty and therapeutic potential.[16]
-
Patent Landscape Analysis
A thorough analysis of the patent literature is essential to determine the intellectual property (IP) novelty of the this compound scaffold.
Key Search Strategies:
-
Substructure Searches: Use chemical drawing tools in patent databases (e.g., SciFinder, Google Patents) to search for the core 2-cyclopropyl-imidazole substructure.
-
Keyword Searches: Combine terms like "imidazole," "cyclopropyl," and relevant therapeutic areas (e.g., "kinase inhibitor," "antiviral").
-
Markush Structure Analysis: Carefully examine the Markush structures in relevant patents to see if the this compound scaffold is explicitly or implicitly claimed.[17]
While patents exist for various substituted imidazoles, including some with cycloalkyl groups, the specific combination of a 2-cyclopropyl and a 5-halo substituent is less common, suggesting a potential for a novel and patentable chemical space.[18][19][20]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its unique combination of a three-dimensional cyclopropyl group and a synthetically versatile iodo substituent positions it favorably in the vast landscape of heterocyclic chemistry. A systematic and integrated approach, combining computational analysis of chemical space, rigorous experimental validation through biological screening, and a comprehensive assessment of the patent landscape, is crucial for unlocking the full potential of this novel scaffold. By following the principles and protocols outlined in this guide, researchers can effectively evaluate the novelty of scaffolds derived from this compound and make informed decisions in their drug discovery programs.
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Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks - PMC - NIH. (2017, October 6). Retrieved from [Link]
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Exploring and mapping chemical space with molecular assembly trees - PMC. (2021, September 24). Retrieved from [Link]
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An Open-Source Implementation of the Scaffold Identification and Naming System (SCINS) and Example Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target - PubMed Central. (2022, April 28). Retrieved from [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (n.d.). Retrieved from [Link]
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (n.d.). Retrieved from [Link]
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A Comparative Benchmarking Guide to the Performance of 2-Cyclopropyl-5-iodo-1H-imidazole in Standard Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3][4][5] Its prevalence in biologically active molecules drives the continuous need for versatile and efficient synthetic methodologies to access a diverse range of substituted imidazoles. This guide provides an in-depth technical comparison of 2-cyclopropyl-5-iodo-1H-imidazole , a promising building block, in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
We will objectively evaluate its potential performance against a relevant alternative, 2-phenyl-5-iodo-1H-imidazole , and provide detailed, field-proven experimental protocols to enable researchers to conduct their own benchmarking studies. The causality behind experimental choices will be explained, ensuring a robust and reproducible approach to assessing the utility of this versatile building block.
Introduction: The Strategic Value of Substituted Imidazoles
The imidazole ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for medicinal chemists.[1][2][3] The ability to functionalize the imidazole scaffold through cross-coupling reactions is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. The choice of substituents on the imidazole ring can significantly influence the reactivity and, ultimately, the success of these synthetic transformations.
This guide focuses on this compound, a building block that combines the unique conformational and electronic properties of a cyclopropyl group with a reactive iodine handle at the 5-position, poised for cross-coupling.[6]
Comparative Analysis: this compound vs. 2-Phenyl-5-iodo-1H-imidazole
For a meaningful comparison, we have selected 2-phenyl-5-iodo-1H-imidazole as a benchmark alternative. The phenyl group provides a sterically and electronically different substituent at the 2-position compared to the cyclopropyl group, which may influence the reactivity of the C-I bond at the 5-position in cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[7] The reactivity of iodo-imidazoles in this reaction is well-documented, with various palladium catalysts and ligands demonstrating efficacy.[5][8][9]
Expected Performance and Mechanistic Considerations:
The electron-donating nature of the cyclopropyl group in This compound may lead to a more electron-rich imidazole ring compared to the 2-phenyl substituted analogue. This increased electron density could potentially accelerate the rate-determining oxidative addition of the palladium(0) catalyst to the C-I bond. Conversely, the steric bulk of the 2-substituent could also play a role, with the more compact cyclopropyl group potentially offering less steric hindrance around the reactive site compared to the phenyl group.
Proposed Benchmarking Experiment:
To quantitatively assess the performance, a parallel experiment coupling both iodo-imidazoles with a common boronic acid, such as 4-methoxyphenylboronic acid, is proposed.
Table 1: Proposed Suzuki-Miyaura Coupling Reaction Parameters and Expected Outcomes
| Parameter | This compound | 2-Phenyl-5-iodo-1H-imidazole |
| Aryl Boronic Acid | 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 90 °C |
| Reaction Time | Monitor by TLC/LC-MS (expected completion < 12 h) | Monitor by TLC/LC-MS (expected completion < 12 h) |
| Expected Yield | > 85% | > 80% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable method for the synthesis of aryl-alkynes, which are valuable intermediates in organic synthesis.[10][11] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10][11]
Expected Performance and Mechanistic Considerations:
Similar to the Suzuki-Miyaura coupling, the electronic and steric properties of the 2-substituent are expected to influence the reaction outcome. The electron-rich nature of the 2-cyclopropyl imidazole may facilitate the oxidative addition step. The choice of ligand and base can be critical in preventing side reactions such as the Glaser-Hay homocoupling of the terminal alkyne.
Proposed Benchmarking Experiment:
A comparative Sonogashira coupling of both iodo-imidazoles with phenylacetylene will provide valuable data on their relative reactivity and efficiency in this transformation.
Table 2: Proposed Sonogashira Coupling Reaction Parameters and Expected Outcomes
| Parameter | This compound | 2-Phenyl-5-iodo-1H-imidazole |
| Terminal Alkyne | Phenylacetylene | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) | CuI (4 mol%) |
| Base | Triethylamine (3.0 equiv.) | Triethylamine (3.0 equiv.) |
| Solvent | THF | THF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Monitor by TLC/LC-MS (expected completion < 8 h) | Monitor by TLC/LC-MS (expected completion < 8 h) |
| Expected Yield | > 90% | > 85% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[12][13][14] The choice of a suitable bulky phosphine ligand is often crucial for achieving high catalytic activity.[1][3]
Expected Performance and Mechanistic Considerations:
The success of the Buchwald-Hartwig amination is highly dependent on the ligand's ability to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. For iodo-imidazoles, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective. The electronic nature of the 2-substituent on the imidazole ring can influence the rate of reductive elimination.
Proposed Benchmarking Experiment:
A comparative study of the Buchwald-Hartwig amination of both iodo-imidazoles with a representative secondary amine, morpholine, will allow for a direct comparison of their performance.
Table 3: Proposed Buchwald-Hartwig Amination Reaction Parameters and Expected Outcomes
| Parameter | This compound | 2-Phenyl-5-iodo-1H-imidazole |
| Amine | Morpholine | Morpholine |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) | XPhos (4 mol%) |
| Base | NaOt-Bu (1.5 equiv.) | NaOt-Bu (1.5 equiv.) |
| Solvent | Toluene | Toluene |
| Temperature | 100 °C | 100 °C |
| Reaction Time | Monitor by TLC/LC-MS (expected completion < 18 h) | Monitor by TLC/LC-MS (expected completion < 18 h) |
| Expected Yield | > 80% | > 75% |
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed benchmarking experiments. These protocols are designed to be self-validating and serve as a robust starting point for your investigations.
General Procedure for Suzuki-Miyaura Coupling
General Procedure for Sonogashira Coupling
General Procedure for Buchwald-Hartwig Amination
Conclusion and Future Outlook
This guide provides a comprehensive framework for benchmarking the performance of This compound in standard palladium-catalyzed cross-coupling reactions. Based on established principles of reactivity for related halo-imidazoles, we anticipate that the 2-cyclopropyl substituent will confer favorable electronic properties, potentially leading to enhanced reactivity in Suzuki-Miyaura and Sonogashira couplings.
The provided experimental protocols offer a robust starting point for researchers to generate their own comparative data against the 2-phenyl analogue or other relevant building blocks. Such studies are crucial for making informed decisions in the design and synthesis of novel imidazole-containing molecules for drug discovery and development. The continued exploration of versatile building blocks like this compound will undoubtedly fuel innovation in medicinal chemistry.
References
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Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(3), 340–437. [Link]
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Shalmali, et al. (2016). Imidazole Derivatives as Anticancer Agents: A Review. Mini reviews in medicinal chemistry, 16(18), 1437–1454. [Link]
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Boiani, M., & González, M. (2005). Imidazole and benzimidazole derivatives as chemotherapeutic agents. Mini reviews in medicinal chemistry, 5(4), 409–424. [Link]
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Sharma, D., et al. (2016). Imidazole: A versatile scaffold for the development of anticancer agents. European journal of medicinal chemistry, 122, 334–361. [Link]
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Tan, Y., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of organic chemistry, 79(18), 8871–8876. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]
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Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed C-N and C-C bond forming reactions. Chemical reviews, 110(3), 1544–1628. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie (International ed. in English), 47(34), 6338–6361. [Link]
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Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of organic chemistry, 82(1), 145–157. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46–49. [Link]
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie (International ed. in English), 37(15), 2046–2067. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Formation of Aryl Ethers from Soluble and Insoluble Bases in the Palladium-Catalyzed Coupling of Aryl Halides and Alcohols. Journal of the American Chemical Society, 129(25), 7800–7801. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(9), 3626–3631. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie (International ed. in English), 41(22), 4176–4211. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133–173. [Link]
-
An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of unprotected haloimidazoles is reported. The relatively mild reaction conditions allow for ready access to a wide array of functionalized imidazole derivatives in good to excellent yields. The synthetic utility of this method is demonstrated by the total synthesis of Nortopsentin D. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-cyclopropyl-5-iodo-1H-imidazole
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 2-cyclopropyl-5-iodo-1H-imidazole, with its unique structural motifs, represent potential keys to unlocking new pharmacological pathways. However, with great potential comes the great responsibility of ensuring the safety of ourselves and our colleagues. This guide moves beyond a simple checklist, offering a deep dive into the causality behind the essential safety protocols for this compound, grounded in the established principles of chemical hygiene and risk mitigation.
Understanding the Hazard Profile: A Synthesis of Structure and Reactivity
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile by examining its constituent parts: the imidazole core, the cyclopropyl group, and the iodo-substituent.
-
The Imidazole Core: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They can also be harmful if swallowed and may cause respiratory irritation.[3][4][5][6] Some studies on imidazoles have indicated potential for cellular toxicity, including impairment of mitochondrial function.[7][8]
-
The Iodo-Substituent: Halogenated organic compounds, particularly those containing iodine, can present toxicological concerns and require specific disposal procedures to prevent environmental harm.[9][10] Iodine itself is known to be toxic to aquatic life.[11]
-
The Cyclopropyl Group: While the cyclopropyl group is generally stable, its strained ring system can, in some contexts, lead to unexpected reactivity.
Given these characteristics, we must treat this compound with a high degree of caution, assuming it to be a corrosive, irritant, and potentially toxic substance.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Chemical safety goggles | Nitrile or neoprene gloves (double-gloving recommended) | Full-length lab coat | NIOSH-approved respirator (N95 or higher) if not in a fume hood or ventilated enclosure |
| Solution Preparation | Chemical safety goggles and face shield[12] | Nitrile or neoprene gloves | Chemical-resistant apron over a full-length lab coat | Not generally required if performed in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and face shield[12] | Nitrile or neoprene gloves | Full-length lab coat | Not generally required if performed in a certified chemical fume hood |
| Work-up/Purification | Chemical safety goggles and face shield[12] | Nitrile or neoprene gloves | Chemical-resistant apron over a full-length lab coat | Not generally required if performed in a certified chemical fume hood |
Operational Plan: From Benchtop to Disposal
A proactive approach to safety involves meticulous planning of every step of your workflow.
Engineering Controls: Your First Line of Defense
-
Ventilation: All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][13][14]
-
Designated Area: Establish a designated area within the laboratory for working with this compound. This helps to contain any potential contamination.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[15]
Step-by-Step Handling Procedures
-
Pre-Handling:
-
Review the safety information for imidazole and related halogenated compounds.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound to minimize the duration of potential exposure.
-
-
Handling:
-
Post-Handling:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
Disposal Plan: Environmental Stewardship
Proper disposal of iodinated organic compounds is critical to protect our environment.[9][10]
-
Waste Segregation: All solid waste (contaminated gloves, paper towels, etc.) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[16]
-
Treatment of Liquid Waste: Due to the potential environmental toxicity of iodine, direct disposal of solutions is not recommended.[11] A common laboratory practice for iodine-containing waste is to reduce the iodine to the less harmful iodide form using a reducing agent like sodium thiosulfate.[11]
-
Protocol for Deiodination (for dilute solutions):
-
In a designated waste container within a fume hood, slowly add a solution of sodium thiosulfate to the waste solution while stirring.
-
Continue adding the sodium thiosulfate solution until the characteristic color of iodine (if present) disappears.
-
The resulting solution should then be collected as hazardous waste.
-
-
-
Container Labeling and Pickup: Ensure all waste containers are labeled with the full chemical name and associated hazards. Follow your institution's guidelines for hazardous waste pickup and disposal.
Visualizing the PPE Decision-Making Process
The following workflow illustrates the logical steps for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, you are not just following rules; you are actively participating in a culture of safety that is paramount to successful and sustainable research. Your expertise is not only in the molecules you create but also in the safe and responsible manner in which you handle them.
References
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
